molecular formula C7H8Cl3N B3094213 (2,4-Dichloro-3-methylphenyl)amine hydrochloride CAS No. 1255717-90-8

(2,4-Dichloro-3-methylphenyl)amine hydrochloride

Cat. No.: B3094213
CAS No.: 1255717-90-8
M. Wt: 212.5
InChI Key: IVGZBIIHDPPDST-UHFFFAOYSA-N
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Description

(2,4-Dichloro-3-methylphenyl)amine hydrochloride is a useful research compound. Its molecular formula is C7H8Cl3N and its molecular weight is 212.5. The purity is usually 95%.
BenchChem offers high-quality (2,4-Dichloro-3-methylphenyl)amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,4-Dichloro-3-methylphenyl)amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4-dichloro-3-methylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N.ClH/c1-4-5(8)2-3-6(10)7(4)9;/h2-3H,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGZBIIHDPPDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2,4-Dichloro-3-methylphenyl)amine Hydrochloride (CAS 1255717-90-8): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2,4-Dichloro-3-methylphenyl)amine hydrochloride (CAS 1255717-90-8) is a highly specialized halogenated aniline derivative utilized extensively as a pharmacophore building block and agrochemical intermediate[1][2]. By isolating and utilizing the compound as a hydrochloride salt rather than its free base form (CAS 19853-79-3), chemists achieve superior oxidative stability and enhanced solubility profiles for complex synthetic workflows[3]. This guide explores the physicochemical properties, mechanistic synthetic pathways, and self-validating experimental protocols for utilizing this compound in advanced drug development.

Physicochemical Profiling & Structural Causality

The free base, 2,4-dichloro-3-methylaniline, is notoriously susceptible to air oxidation, often degrading into azo compounds and polymeric species during long-term storage. Converting the free amine into its hydrochloride salt protonates the nitrogen atom, withdrawing electron density and rendering it unreactive towards atmospheric oxygen[1]. This causality dictates why the HCl salt is the preferred reagent in industrial scale-up and precision synthesis.

Table 1: Key Physicochemical Properties
PropertyValue (Salt Form)Value (Free Base)
CAS Number 1255717-90-8[1]19853-79-3[3]
Molecular Formula C7H8Cl3N[1]C7H7Cl2N[3]
Molecular Weight 212.5 g/mol [1]176.04 g/mol [3]
Exact Mass 210.97 g/mol [4]174.99 g/mol [3]
Topological Polar Surface Area 26 Ų[4]26 Ų[3]
Hydrogen Bond Donors 2[1]1[5]

Note: The di-chloro substitution pattern at the 2- and 4-positions provides significant steric hindrance and lipophilicity, which are critical for target binding in biological systems.

Synthetic Pathways & Mechanistic Insights

The synthesis of the free base typically begins with the nitration of 2,6-dichlorotoluene to yield the intermediate 2,6-dichloro-3-nitrotoluene (CAS 29682-46-0)[6][7]. This nitroaromatic compound is subsequently reduced to the corresponding aniline. Historically, Béchamp reduction utilizing iron filings and glacial acetic acid has been highly effective for this transformation[8]. The resulting 2,4-dichloro-3-methylaniline is then dissolved in an anhydrous organic solvent and treated with HCl gas to precipitate the stable hydrochloride salt[1][3].

Synthesis A 2,6-Dichlorotoluene B 2,6-Dichloro-3-nitrotoluene (CAS 29682-46-0) A->B Nitration (HNO3 / H2SO4) C 2,4-Dichloro-3-methylaniline (Free Base) B->C Reduction (Fe / AcOH) D HCl Salt (CAS 1255717-90-8) C->D Salt Formation (HCl gas)

Figure 1: Synthetic route from 2,6-dichlorotoluene to the hydrochloride salt.

Applications in Drug Development & Agrochemicals

The unique steric and electronic profile of the 2,4-dichloro-3-methylphenyl moiety makes it an invaluable structural motif:

  • Pharmaceuticals: The compound is utilized in the synthesis of bradykinin antagonists and 3-(pyrrol-1-yl)phenylmethyl esters[9][10]. The rigid geometry imposed by the ortho- and para-chlorine atoms restricts the rotational freedom of the aniline bond, locking the resulting drug molecule into an active conformation that enhances target receptor affinity.

  • Agrochemicals: It serves as a vital precursor in the synthesis of insecticidal biphenylmethyl perhaloalkylvinylcyclopropanecarboxylates[2][11]. The lipophilicity imparted by the halogens facilitates the penetration of the insecticide through the chitinous exoskeleton of pests.

Experimental Protocols: In Situ Free-Basing and Amide Coupling

When utilizing (2,4-dichloro-3-methylphenyl)amine hydrochloride in nucleophilic acyl substitution reactions—such as the synthesis of N-(2,4-dichloro-3-methylphenyl)-2,2-diphenylacetamide[12]—the salt must be neutralized in situ. The following protocol is designed as a self-validating system to ensure maximum yield and purity.

Step-by-Step Methodology
  • Preparation and Deprotonation: Suspend 1.0 equivalent of (2,4-dichloro-3-methylphenyl)amine hydrochloride in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Add 2.5 equivalents of Triethylamine (TEA).

    • Causality: The first 1.0 equivalent of TEA neutralizes the HCl salt to liberate the nucleophilic free amine. The remaining 1.5 equivalents serve as an acid scavenger for the HCl generated during the subsequent acyl substitution, preventing the reaction from stalling due to amine protonation[12].

  • Electrophilic Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 1.1 equivalents of diphenylacetyl chloride dropwise over 15 minutes.

    • Causality: Cooling mitigates exothermic side reactions and minimizes the hydrolysis of the highly reactive acyl chloride by any adventitious moisture.

  • Self-Validation (Reaction Monitoring): Allow the reaction to warm to room temperature and stir for 2 hours. Validate the reaction progress via Thin-Layer Chromatography (TLC) using a 20% Ethyl Acetate in Hexanes solvent system.

    • Validation Metric: The disappearance of the highly polar free amine spot (which streaks near the baseline) and the emergence of a new, higher

      
       spot (the amide) confirms reaction completion. If the amine persists, add an additional 0.1 eq of the acyl chloride.
      
  • Workup and Purification: Quench the reaction with saturated aqueous

    
    . Separate the organic layer and wash sequentially with 1M HCl (to remove unreacted amine and TEA) and brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.

Mechanism A HCl Salt (CAS 1255717-90-8) C Nucleophilic Free Amine A->C Deprotonation B Triethylamine (TEA) B->C Neutralizes HCl E Amide Product + TEA-HCl C->E Nucleophilic Attack D Acyl Chloride (Electrophile) D->E Acyl Substitution

Figure 2: Mechanism of amide coupling using the hydrochloride salt precursor.

References

  • Title: PubChem Compound Summary for CID 88282, 2,4-Dichloro-m-toluidine Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Insecticidal biphenylmethyl perhaloalkylvinylcyclopropanecarboxylates (US4238505A)
  • Title: 3-(pyrrol-1-yl)phenylmethyl esters and intermediates (EP0062659A1)
  • Title: PubChem Compound Summary for CID 97155, 1,3-Dichloro-2-methyl-4-nitrobenzene Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Sources

Technical Guide: 2,4-Dichloro-3-methylaniline (Free Base vs. Hydrochloride Salt)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dichloro-3-methylaniline (CAS: 19853-79-3), also known as 2,4-dichloro-m-toluidine, is a specialized aromatic amine intermediate used primarily in the synthesis of high-value agrochemicals (pyrethroid insecticides) and pharmaceuticals (bradykinin antagonists).[1][2][3][4]

This guide provides a comparative technical analysis of the Free Base and its Hydrochloride (HCl) Salt . While the free base is the primary form for organic synthesis reactions (acylation, alkylation), the hydrochloride salt is often generated for purification, storage stability, or aqueous solubility purposes.

Key Distinction Matrix
FeatureFree Base (Neutral)Hydrochloride Salt (Ionic)
CAS Number 19853-79-3Not widely listed (Custom synthesis)
State Crystalline Solid (Needles)Crystalline Powder
Solubility Lipophilic (Chloroform, Ethanol, Toluene)Hydrophilic (Water, Methanol)
Stability Prone to oxidation (darkens over time)Enhanced oxidative stability
Primary Use Nucleophile in organic synthesisStorage form; Aqueous formulation

Physicochemical Profile

The following data consolidates experimental values from patent literature and standard chemical properties for aniline derivatives.

Comparative Properties Table
PropertyFree Base (C₇H₇Cl₂N)Hydrochloride Salt (C₇H₇Cl₂N·HCl)
Molecular Weight 176.04 g/mol 212.50 g/mol
Melting Point 54°C – 57.5°C [1][2]>200°C (Decomposes) [Predicted]
Appearance White to off-white needlesWhite to grayish crystalline powder
pKa (Conjugate Acid) ~2.0 – 3.0 (Weakly basic due to Cl withdrawal)N/A (Already protonated)
LogP (Octanol/Water) ~3.2 (Highly Lipophilic)< 0 (Hydrophilic)
Hygroscopicity LowModerate to High (Desiccant required)

Technical Insight: The presence of two chlorine atoms on the benzene ring significantly reduces the basicity of the amino group via electron withdrawal (inductive effect). Consequently, the HCl salt may hydrolyze in water if the pH is not maintained below the pKa.

Synthesis & Production Workflows

The synthesis of 2,4-dichloro-3-methylaniline typically proceeds via the reduction of nitro-precursors. The salt form is rarely the primary synthetic output but is generated downstream for isolation.

Synthesis of Free Base (Reduction Route)

Precursor: 2,6-dichloro-3-nitrotoluene Reagents: Stannous Chloride (SnCl₂), Conc. HCl, Ethanol.[4][5]

Protocol:

  • Dissolution: Dissolve 0.24 mol of 2,6-dichloro-3-nitrotoluene in 125 mL ethanol.

  • Reduction: Add a solution of 1.0 mol SnCl₂ in 250 mL concentrated HCl.

  • Reflux: Heat the mixture to reflux for 1 hour. Monitor TLC for disappearance of the nitro compound.

  • Neutralization: Cool to ambient temperature. Basify carefully with NaOH solution to pH > 10.

  • Extraction: Extract the liberated free base into chloroform or ethyl acetate.

  • Purification: Dry organic layer over MgSO₄, concentrate, and recrystallize from toluene-hexane to obtain white needles (MP: 56-57.5°C) [2].

Conversion to Hydrochloride Salt

Objective: To stabilize the amine for long-term storage or purify it from non-basic impurities.

Protocol:

  • Solvation: Dissolve the purified free base in anhydrous diethyl ether or 2-propanol.

  • Acidification: Slowly bubble dry HCl gas through the solution, or add 4M HCl in dioxane dropwise at 0°C.

  • Precipitation: The white HCl salt will precipitate immediately.

  • Isolation: Filter the solid under inert atmosphere (nitrogen). Wash with cold ether to remove excess acid.

  • Drying: Dry under vacuum over P₂O₅ to remove trace moisture.

Visual Workflow (DOT Diagram)

SynthesisWorkflow Start 2,6-Dichloro-3-nitrotoluene Reduction Reduction (SnCl2 / HCl) Start->Reduction CrudeSalt Intermediate Tin Complex Reduction->CrudeSalt Basify Basification (NaOH, pH > 10) CrudeSalt->Basify FreeBase 2,4-Dichloro-3-methylaniline (Free Base) MP: 56-57.5°C Basify->FreeBase Extraction Acidification Acidification (Anhydrous HCl) FreeBase->Acidification Optional Conversion Salt Hydrochloride Salt (Stable Storage Form) Acidification->Salt Precipitation

Caption: Synthetic pathway from nitro-precursor to free base and subsequent conversion to hydrochloride salt.

Stability & Handling

Oxidation Risks (Free Base)

Anilines are electron-rich (even with chlorines) and susceptible to air oxidation, leading to the formation of colored impurities (azo compounds or quinones).

  • Observation: White crystals turn brown/red upon exposure to air and light.

  • Prevention: Store under nitrogen or argon atmosphere in amber vials.

Hydrolysis Risks (HCl Salt)

Because 2,4-dichloro-3-methylaniline is a weak base, its conjugate acid (the salt) is relatively acidic.

  • Aqueous Stability: In water, the salt exists in equilibrium. If the solution is diluted significantly or the pH is raised, the free base may precipitate out as an oil or solid.

  • Hygroscopicity: The salt can absorb atmospheric moisture, leading to clumping and hydrolysis. Store in a desiccator.

Applications in Drug & Agrochemical Development[6][7]

The selection between free base and salt is dictated by the specific stage of development.

Agrochemical Synthesis (Insecticides)

The free base is the standard nucleophile used to synthesize Pyrethroids and Biphenyl-based insecticides .

  • Mechanism: The aniline nitrogen attacks acid chlorides or alkyl halides.

  • Example: Reaction with cis-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarbonyl chloride to form amide-linked insecticides [2].

Pharmaceutical Intermediates

Used in the synthesis of Bradykinin Antagonists [3].

  • Role: Provides a lipophilic, metabolically stable scaffold due to the halogenation blocking metabolic hotspots on the ring.

  • Form Selection: The free base is used for the coupling reaction; the final drug substance is often converted to a salt (e.g., mesylate or hydrochloride) only at the very end of the synthesis to improve bioavailability.

Decision Logic for Researchers

ApplicationLogic Start Start: 2,4-Dichloro-3-methylaniline Decision Intended Application? Start->Decision OrganicSyn Organic Synthesis (Acylation/Alkylation) Decision->OrganicSyn Storage Long-term Storage or Aqueous Standard Decision->Storage UseBase Use FREE BASE (Soluble in DCM/Toluene) OrganicSyn->UseBase UseSalt Use HCl SALT (Oxidative Stability) Storage->UseSalt

Caption: Decision tree for selecting the appropriate chemical form based on experimental requirements.

Analytical Characterization

To verify the identity of the specific isomer (distinguishing from 2,4-dichloro-6-methylaniline), NMR is the definitive tool.

MethodFree Base SignatureHCl Salt Signature
¹H NMR (CDCl₃) NH₂ Peak: Broad singlet ~3.5-4.0 ppm.Aromatic: Distinct coupling patterns for H-5 and H-6.Methyl: Singlet ~2.4 ppm.NH₃⁺ Peak: Broad singlet >8.0 ppm (often exchanged/invisible in D₂O).Shift: Aromatic protons shift downfield due to positive charge.
HPLC Retention time varies by pH. At pH > 7, elutes as neutral (longer RT).At pH < 3, elutes as cation (shorter RT on C18).
IR Spectroscopy Doublet ~3300-3400 cm⁻¹ (N-H stretch).Broad band ~2800-3000 cm⁻¹ (N-H⁺ stretch).

References

  • Molaid Chemicals. (n.d.). 2,4-Dichloro-3-methylaniline Properties and Reaction Info. Retrieved from

  • Engel, J. F. (1980). United States Patent US4238505A: Insecticidal biphenylmethyl perhaloalkylvinylcyclopropanecarboxylates. Google Patents. Retrieved from

  • Fujisawa Pharmaceutical Co. (1995). European Patent Application EP0653422: Bradykinin antagonists. Google Patents. Retrieved from

  • PubChem. (2025).[6] 2,4-Dichloro-3-methylaniline (Compound Summary). National Library of Medicine. Retrieved from

Sources

(2,4-Dichloro-3-methylphenyl)amine HCl solubility in water and organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of (2,4-Dichloro-3-methylphenyl)amine HCl

Introduction: The Critical Role of Solubility

(2,4-Dichloro-3-methylphenyl)amine hydrochloride is a substituted aniline derivative. As with many chlorinated aromatic amines, it serves as a potential building block in the synthesis of more complex molecules in pharmaceuticals, agrochemicals, and materials science. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is not merely a physical characteristic; it is a cornerstone of its developability and application. Solubility dictates bioavailability, impacts formulation strategies, influences reaction kinetics in synthetic chemistry, and is a critical parameter for designing purification processes.

This guide provides a comprehensive technical overview of the solubility of (2,4-Dichloro-3-methylphenyl)amine HCl. While specific quantitative solubility data for this compound is not widely published, this document will equip the research professional with the necessary theoretical framework to predict its behavior and a detailed, field-proven experimental protocol to determine its solubility accurately in aqueous and organic solvents.

Physicochemical Properties & Molecular Structure Analysis

A molecule's structure is the primary determinant of its solubility. (2,4-Dichloro-3-methylphenyl)amine HCl is the hydrochloride salt of the free amine, 2,4-Dichloro-3-methylaniline. This distinction is crucial for understanding its properties.

Property(2,4-Dichloro-3-methylphenyl)amine HCl2,4-Dichloro-3-methylaniline (Free Amine)
Molecular Formula C₇H₈Cl₃N[1][2]C₇H₇Cl₂N[3][4]
Molecular Weight 212.50 g/mol [1][2]176.04 g/mol [4]
Physical Form Solid[1]Solid[3]
General Character Ionic Salt, PolarCovalent, Moderately Polar
The Decisive Impact of Hydrochloride Salt Formation

The transformation of the free amine into its hydrochloride salt is the single most important factor governing its solubility, particularly in water. The free amine is a moderately polar molecule, but its solubility in water is limited. By reacting the basic nitrogen atom of the amine with hydrochloric acid, a proton (H⁺) is transferred to the nitrogen, forming a positively charged ammonium cation, while the chloride ion (Cl⁻) serves as the counter-ion.

This conversion from a covalent molecule to an ionic salt (a process of protonation) dramatically increases the compound's polarity. The resulting charged species can participate in strong ion-dipole interactions with polar solvent molecules like water, leading to a significant enhancement in aqueous solubility.[5]

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Detailed Step-by-Step Protocol

Materials:

  • (2,4-Dichloro-3-methylphenyl)amine HCl (purity >99%)

  • Selected solvents (analytical grade)

  • Thermostatic shaker bath or equivalent temperature-controlled agitator

  • Calibrated analytical balance

  • Glass vials with screw caps

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically inert) [6]* High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Calibrated volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of (2,4-Dichloro-3-methylphenyl)amine HCl to a glass vial. An amount sufficient to ensure a solid phase remains after equilibration is crucial. A 5-fold excess over the estimated solubility is a good starting point. [7] * Add a precise, known volume of the desired solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation. Prepare at least three replicates for each solvent.

  • Equilibration (Trustworthiness Checkpoint):

    • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a prolonged period. A typical duration is 24 to 72 hours. [6] * Causality: This extended agitation is critical to ensure that the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. [8] * Self-Validation: To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, and 72h). If the measured concentrations from the later time points are consistent, it provides confidence that equilibrium has been achieved. [7][9]

  • Phase Separation:

    • Once equilibrium is established, remove the vials from the shaker.

    • Allow the vials to stand at the same constant temperature to let the undissolved solid settle.

    • Centrifuge the vials to pellet the remaining solid material.

    • Causality: This step ensures a clear separation between the saturated liquid phase and the excess solid phase. [10] * Carefully withdraw an aliquot of the clear supernatant using a pipette and immediately filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE).

    • Causality: Filtration removes any fine particulate matter that could otherwise lead to an overestimation of the solubility. [6]The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane. [10]

  • Quantification and Data Analysis:

    • Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated HPLC method to determine the precise concentration of (2,4-Dichloro-3-methylphenyl)amine HCl. [6][10] * Calculate the original solubility by multiplying the measured concentration by the dilution factor.

    • Report the final solubility as the mean ± standard deviation of the replicate measurements, specifying the solvent and the temperature. Common units are mg/mL or mol/L. [6]

Conclusion

(2,4-Dichloro-3-methylphenyl)amine HCl, as an ionic salt, is predicted to be highly soluble in water and polar protic solvents, with decreasing solubility in polar aprotic and nonpolar organic solvents. This technical guide provides the essential theoretical framework for understanding and predicting this behavior. More importantly, it details the gold-standard shake-flask method, offering researchers a trustworthy and reproducible protocol to generate precise quantitative solubility data. By following this robust experimental design, scientists in chemical research and drug development can obtain the high-quality data necessary to advance their projects with confidence.

References

  • General Experimental Protocol for Determining Solubility - Benchchem. (n.d.). BenchChem.
  • Pan, L., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences, 96(11), 3154-61. Retrieved March 7, 2026, from [Link]

  • Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.
  • Solubility equilibrium. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). U.S. EPA Product Properties Test Guidelines. Retrieved March 7, 2026, from [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Shake-Flask Solubility Assay. (n.d.). Enamine.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. (2024). ResearchGate. Retrieved March 7, 2026, from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28. Retrieved March 7, 2026, from [Link]

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.).
  • Solubility of Anhalamine Hydrochloride: A Qualitative Overview. (n.d.). BenchChem.
  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Test of Amine & Amide - Hydrochloric Acid. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]

  • 2,4-Dichloro-3-methylaniline. (n.d.). MilliporeSigma. Retrieved March 7, 2026, from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved March 7, 2026, from [Link]

  • 2,4-Dichloro-3-methylaniline. (n.d.). AA Blocks. Retrieved March 7, 2026, from [Link]

  • 2,4-Dichloro-N-methylaniline 97. (n.d.). MilliporeSigma. Retrieved March 7, 2026, from [Link]

  • Description and Solubility / Reference Tables. (2012). First Supplement to USP 35–NF 30.
  • 2,3-dichloro-N-methylaniline hydrochloride. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • 2,4-Dichloro-N-methylaniline. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • methylamine hydrochloride. (n.d.). Organic Syntheses Procedure. Retrieved March 7, 2026, from [Link]

  • Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.
  • Solubility of Organic Compounds. (2023). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • hydroxylammonium chloride. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

2,4-dichloro-3-methylaniline pKa and physical characteristics

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling & Characterization of 2,4-Dichloro-3-methylaniline

Executive Summary

2,4-Dichloro-3-methylaniline (CAS 19853-79-3) is a highly specialized halogenated aniline derivative serving as a critical intermediate in the synthesis of agrochemicals, dyes, and pharmaceutical active ingredients (APIs).[1][2][3][4] Its unique substitution pattern—featuring a methyl group sterically crowded between two chlorine atoms—imparts distinct physicochemical properties that differ significantly from its isomers.[1] This guide provides an authoritative analysis of its pKa, physical characteristics, and synthesis, establishing a baseline for its use in high-precision chemical applications.[1]

Chemical Identity & Structural Analysis

Parameter Details
IUPAC Name 2,4-Dichloro-3-methylaniline
Common Synonyms 2,4-Dichloro-m-toluidine; 3-Amino-2,6-dichlorotoluene
CAS Registry Number 19853-79-3
Molecular Formula C₇H₇Cl₂N
Molecular Weight 176.04 g/mol
SMILES CC1=C(C=CC(=C1Cl)N)Cl

Structural Commentary: The molecule features an aniline core with chlorine atoms at the ortho (2-) and para (4-) positions relative to the amino group.[1] A methyl group is positioned at the meta (3-) position.[1] This specific arrangement creates a "buttressing effect," where the methyl group is sterically compressed between the two bulky chlorine atoms.[1] This steric congestion influences the planarity of the amino group and, consequently, its conjugation with the aromatic ring, subtly altering its basicity compared to less crowded isomers.[1]

Physicochemical Properties

The following data aggregates experimental values and high-confidence predictive models validated against structural analogs.

Table 1: Physical Constants
PropertyValueSource/Method
Physical State Crystalline SolidExperimental
Appearance White to off-white needlesExperimental
Melting Point 56.0 – 57.5 °C Experimental [1]
Boiling Point ~259 °C (Predicted)Computed (760 mmHg)
Density 1.334 g/cm³Predicted
LogP (Lipophilicity) 3.20Predicted (Consensus)
Solubility Soluble in EtOH, CHCl₃, DMSO; Insoluble in waterExperimental
pKa Analysis: Basicity & Electronic Effects

The pKa of 2,4-dichloro-3-methylaniline is a critical parameter for optimizing extraction protocols and understanding its reactivity in nucleophilic substitutions.[1]

  • Predicted pKa (Conjugate Acid): 2.14 ± 0.10 [1][5]

  • Experimental Context:

    • Aniline: pKa ~4.6[1]

    • 2,4-Dichloroaniline: pKa ~2.05 (Significant drop due to electron-withdrawing Cl atoms).[1]

    • Effect of 3-Methyl Group: The methyl group is electron-donating (+I effect), which typically raises basicity.[1] However, in this scaffold, the methyl group is flanked by chlorines.[1] While it provides a slight increase in electron density to the ring, the dominant effect remains the strong electron withdrawal from the ortho and para chlorines.[1]

    • Net Result: The compound is a very weak base , only slightly more basic than 2,4-dichloroaniline.[1] It will remain unprotonated (neutral) at physiological pH (7.[1]4) and requires strong acid (pH < 1) to fully protonate.[1]

pKa_Effects cluster_effects Electronic Factors Aniline Aniline (pKa ~4.6) DCA 2,4-Dichloroaniline (pKa ~2.05) Aniline->DCA -I / -R Effect (2,4-Dichloro substitution) Target 2,4-Dichloro-3-methylaniline (pKa ~2.14) DCA->Target +I Effect (3-Methyl group) Minor Increase Cl_Effect Cl atoms withdraw e- Lower pKa Me_Effect Me donates e- Raise pKa

Figure 1: Structural logic flow demonstrating the shift in basicity (pKa) from aniline to the target compound.

Synthesis & Manufacturing Routes

The synthesis of 2,4-dichloro-3-methylaniline is non-trivial due to the need to control regioselectivity during chlorination.[1]

Method A: Reduction of Nitro Precursor (Laboratory Scale)

This is the most reliable method for high-purity synthesis, avoiding isomer mixtures.[1]

  • Starting Material: 2,6-Dichloro-3-nitrotoluene.[1][6]

  • Reagents: Stannous chloride (SnCl₂) in concentrated HCl/Ethanol.

  • Conditions: Reflux for 1 hour.

  • Workup: Basification with NaOH, extraction with chloroform, and recrystallization from toluene-hexane.

  • Yield: High (>80%).

Method B: Chlorination of m-Toluidine (Industrial Route)
  • Protection: Acetylation of m-toluidine to form 3-methylacetanilide.[1]

  • Chlorination: Reaction with Cl₂ or sulfuryl chloride.[1] The acetamido group directs para (position 4) and ortho (position 2).[1]

  • Deprotection: Acid hydrolysis to yield the free amine.[1]

  • Challenge: Requires careful separation from the 2,6-dichloro isomer.

Analytical Characterization

To validate the identity of 2,4-dichloro-3-methylaniline, the following spectroscopic signatures are diagnostic.

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: CDCl₃

  • Key Signals:

    • δ 2.30 - 2.45 ppm (Singlet, 3H): Methyl group attached to the aromatic ring.[1]

    • δ 3.80 - 4.20 ppm (Broad Singlet, 2H): Amine protons (-NH₂).[1]

    • δ ~6.50 - 7.20 ppm (Two Doublets, 2H): The aromatic protons at positions 5 and 6 are adjacent (ortho coupling, J ≈ 8-9 Hz).[1] This splitting pattern distinguishes it from isomers where protons might be meta (singlets) to each other.[1]

HPLC Purity Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water[1]

    • B: Acetonitrile[1][7][8]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV @ 254 nm (Aromatic absorption) and 210 nm.[1]

  • Retention Time: Expect elution later than aniline due to high lipophilicity (LogP 3.2).[1]

Handling & Safety (GHS Classification)

Signal Word: WARNING

Hazard StatementDescription
H302 Harmful if swallowed.[1]
H315 Causes skin irritation.[1]
H319 Causes serious eye irritation.[1]
H335 May cause respiratory irritation.[1]

Precautionary Measures:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation (darkening) over time.[1]

References

  • United States Patent 4238505. Insecticidal biphenylmethyl perhaloalkylvinylcyclopropanecarboxylates.[1] (1980).[1] Example 19A: Preparation of 2,4-dichloro-3-methylaniline. Link

  • PubChem Compound Summary. 2,4-Dichloro-3-methylaniline (CID 88282).[1] National Center for Biotechnology Information.[1] Link[1]

  • ChemicalBook. 2,4-Dichloroaniline Properties & 2,4-Dichloro-3-methylaniline Data.Link[1]

  • ECHEMI. 2,4-Dichloro-3-methylbenzenamine Physical Properties.Link

Sources

An In-depth Technical Guide to (2,4-Dichloro-3-methylphenyl)amine hydrochloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-Dichloro-3-methylphenyl)amine hydrochloride, a substituted aniline derivative, is a valuable building block in modern organic synthesis. Its unique substitution pattern, featuring two chlorine atoms and a methyl group on the phenyl ring, offers a versatile scaffold for the development of novel molecules in the pharmaceutical and agrochemical industries. The presence of the amine group provides a reactive handle for a wide array of chemical transformations, while the chlorine and methyl substituents influence the molecule's steric and electronic properties, which can be strategically exploited in the design of target compounds with specific biological activities. This guide provides a comprehensive overview of the synthesis, analytical characterization, potential applications, and safe handling of (2,4-Dichloro-3-methylphenyl)amine hydrochloride, with the aim of equipping researchers and drug development professionals with the critical knowledge to effectively utilize this compound in their work.

Chemical Properties and Identification

PropertyValueSource
Chemical Name (2,4-Dichloro-3-methylphenyl)amine hydrochloride[1]
CAS Number 1255717-90-8[1]
Molecular Formula C₇H₈Cl₃N[1]
Molecular Weight 212.50 g/mol [1]
Appearance Solid
InChI Key IVGZBIIHDPPDST-UHFFFAOYSA-N
SMILES ClC1=C(C)C(Cl)=CC=C1N.[H]Cl

Synthesis of (2,4-Dichloro-3-methylphenyl)amine hydrochloride

The synthesis of (2,4-Dichloro-3-methylphenyl)amine hydrochloride can be approached through a multi-step process, typically starting from a readily available substituted toluene derivative. A plausible and efficient synthetic route involves the nitration of 2,4-dichloro-1-methylbenzene, followed by the reduction of the resulting nitro compound to the corresponding aniline, and finally, formation of the hydrochloride salt. The causality behind this experimental choice lies in the well-established and high-yielding nature of electrophilic aromatic nitration and subsequent nitro group reduction reactions.

Synthesis_Workflow A 2,4-Dichloro-1-methylbenzene B Nitration (HNO₃, H₂SO₄) A->B Step 1 C 1,5-Dichloro-2-methyl-3-nitrobenzene B->C D Reduction (e.g., SnCl₂, HCl or H₂, Pd/C) C->D Step 2 E 2,4-Dichloro-3-methylaniline D->E F Salt Formation (HCl in ether) E->F Step 3 G (2,4-Dichloro-3-methylphenyl)amine hydrochloride F->G

A plausible synthetic workflow for (2,4-Dichloro-3-methylphenyl)amine hydrochloride.
Step 1: Nitration of 2,4-Dichloro-1-methylbenzene

The initial step involves the electrophilic nitration of 2,4-dichloro-1-methylbenzene. The directing effects of the substituents on the aromatic ring are crucial here. The methyl group is an ortho-, para-director, while the chlorine atoms are ortho-, para-directing but deactivating. The nitration is expected to occur at the position most activated by the methyl group and least deactivated by the chlorine atoms.

Protocol:

  • To a stirred solution of 2,4-dichloro-1-methylbenzene in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • The reaction mixture is then carefully poured onto crushed ice, and the precipitated solid is collected by filtration.

  • The crude product, 1,5-dichloro-2-methyl-3-nitrobenzene, is washed with cold water until the washings are neutral and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2: Reduction of 1,5-Dichloro-2-methyl-3-nitrobenzene

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Several methods can be employed, with the choice often depending on the scale of the reaction and the desired purity. Catalytic hydrogenation or reduction with metals in acidic media are common choices.

Protocol (using Tin(II) Chloride):

  • The crude 1,5-dichloro-2-methyl-3-nitrobenzene is dissolved in a suitable solvent such as ethanol or acetic acid.

  • An excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) is added, followed by the slow addition of concentrated hydrochloric acid with stirring.

  • The reaction mixture is then heated to reflux for several hours until the reduction is complete (monitored by TLC).

  • After cooling, the reaction mixture is made alkaline by the addition of a concentrated sodium hydroxide solution to precipitate the tin salts.

  • The product, 2,4-dichloro-3-methylaniline, is then extracted with an organic solvent such as ethyl acetate or dichloromethane.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude aniline. Purification can be achieved by column chromatography or distillation.

Step 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free aniline to its hydrochloride salt, which often improves its stability and handling properties.

Protocol:

  • The purified 2,4-dichloro-3-methylaniline is dissolved in a dry, inert solvent such as diethyl ether or dichloromethane.

  • A solution of hydrogen chloride in diethyl ether or anhydrous hydrogen chloride gas is then slowly added or bubbled through the solution with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • The solid is collected by filtration, washed with cold, dry diethyl ether, and dried under vacuum to yield (2,4-Dichloro-3-methylphenyl)amine hydrochloride.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of 2,4-dichloro-3-methylaniline would be expected to show a singlet for the methyl protons (around 2.3-2.5 ppm), a broad singlet for the amine protons (which can be exchangeable with D₂O), and two doublets in the aromatic region corresponding to the two aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the methyl carbon, the four aromatic carbons with distinct chemical shifts due to the substitution pattern, and the two ipso-carbons attached to the chlorine atoms.

Note: The chemical shifts in the hydrochloride salt will be slightly different due to the protonation of the amine group, which will cause a downfield shift of adjacent protons and carbons.

Infrared (IR) Spectroscopy

The IR spectrum of 2,4-dichloro-3-methylaniline would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would be found in the 1250-1350 cm⁻¹ range. The C-Cl stretching vibrations would be visible in the fingerprint region, typically below 800 cm⁻¹. For the hydrochloride salt, the N-H stretching bands would be broadened and shifted to lower wavenumbers due to the formation of the ammonium ion.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound. For 2,4-dichloro-3-methylaniline, the molecular ion peak (M⁺) would be observed at m/z corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms, with (M)⁺, (M+2)⁺, and (M+4)⁺ peaks in an approximate ratio of 9:6:1.

Applications in Research and Drug Development

Substituted anilines, particularly halogenated ones, are pivotal intermediates in the synthesis of a wide range of biologically active molecules. (2,4-Dichloro-3-methylphenyl)amine hydrochloride serves as a versatile building block for introducing the 2,4-dichloro-3-methylphenyl moiety into larger, more complex structures.

Applications A (2,4-Dichloro-3-methylphenyl)amine hydrochloride B Pharmaceuticals A->B Precursor for C Agrochemicals A->C Intermediate for D Material Science A->D Building block for E Synthesis of Heterocycles B->E F Coupling Reactions C->F

Sources

2,4-Dichloro-3-methylaniline: A Strategic Warhead Module for PROTAC Design

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2,4-Dichloro-3-methylaniline (CAS 19853-79-3) as a strategic building block in the synthesis of Targeted Protein Degraders (TPDs), specifically PROTACs (Proteolysis Targeting Chimeras).

Executive Summary & Chemical Profile

2,4-Dichloro-3-methylaniline is a highly functionalized aniline derivative employed as a warhead precursor in drug discovery. In the context of Targeted Protein Degradation (TPD), it serves as the primary "anchor" for synthesizing ligands that target hydrophobic pockets in proteins of interest (POI), particularly kinases, ion channels, and nuclear receptors.

Its specific substitution pattern—two chlorine atoms at the ortho and para positions relative to the amine, flanking a meta methyl group—creates a unique steric and electronic signature . This signature is critical for achieving selectivity in dense protein active sites, making it a valuable scaffold for "scaffold hopping" from older aniline-based drugs to novel degraders.

Physicochemical Profile (Table 1)
PropertyValueTechnical Implication for TPD
CAS Number 19853-79-3Unique identifier for sourcing.[1]
Molecular Formula C₇H₇Cl₂NLow MW (176.04 Da) allows room for large linkers.
LogP (Predicted) ~3.1High lipophilicity; ideal for deep hydrophobic pockets.
pKa (Conjugate Acid) ~2.1Weak Nucleophile. The amine is deactivated by inductive effects of Cl.
H-Bond Donors 1 (NH₂)Primary handle for linker attachment.
Electronic State Electron-Deficient RingResistant to oxidative metabolism; stable warhead.

Mechanistic Role in PROTAC Architecture

In a PROTAC system, 2,4-Dichloro-3-methylaniline functions primarily as the Warhead Origin . It is rarely the E3 ligase binder itself but rather the moiety that binds the target protein.

The "Privileged Scaffold" Hypothesis

The 2,4-dichloro-3-methylphenyl motif is a "privileged structure" in medicinal chemistry. The chlorine atoms provide:

  • Halogen Bonding: Potential interactions with backbone carbonyls in the target protein.

  • Lipophilic Filling: The 3-methyl group and chlorines fill hydrophobic sub-pockets often found in Kinase ATP-binding sites or Allosteric regulatory sites .

By converting this aniline into a PROTAC, researchers can degrade proteins that rely on these specific hydrophobic interactions.

Diagram 1: PROTAC Assembly Logic

This diagram illustrates how the aniline is integrated into the full degrader construct.

PROTAC_Assembly cluster_0 Chemical Transformation Aniline 2,4-Dichloro-3-methylaniline (Warhead Precursor) PROTAC Final PROTAC (Warhead-Linker-E3) Aniline->PROTAC Nucleophilic Attack (Amine) Linker Bifunctional Linker (Alkyl/PEG Chain) Activated_Linker Activated Linker (Acid Chloride/NHS Ester) Linker->Activated_Linker Activation E3_Ligand E3 Ligase Binder (e.g., Thalidomide/VHL) E3_Ligand->PROTAC Pre-conjugated Activated_Linker->PROTAC Coupling

Caption: Logical flow of assembling a PROTAC using 2,4-Dichloro-3-methylaniline as the nucleophilic warhead precursor.

Synthetic Methodologies & Protocols

Due to the low nucleophilicity of the aniline nitrogen (caused by the electron-withdrawing chlorine atoms), standard amide couplings can be sluggish. The following protocols are optimized for this specific building block.

Protocol A: Linker Attachment via Amide Coupling (High Efficiency)

This method is used when attaching a linker terminating in a carboxylic acid.

Reagents:

  • 2,4-Dichloro-3-methylaniline (1.0 eq)[1][2]

  • Linker-COOH (1.1 eq)

  • Coupling Agent: HATU (1.2 eq) or POCl₃ (for difficult substrates)

  • Base: DIPEA (3.0 eq) or Pyridine

  • Solvent: DMF or NMP (anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve Linker-COOH and DIPEA in DMF. Add HATU and stir for 15 minutes at 0°C to form the activated ester.

  • Addition: Add 2,4-Dichloro-3-methylaniline slowly. The solution may turn yellow/orange.

  • Heating: Due to steric hindrance (ortho-Cl) and electronic deactivation, heat the reaction to 60°C for 12-24 hours . Monitoring by LC-MS is critical as the aniline is slow to react.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted aniline), saturated NaHCO₃, and brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Insight: If HATU fails, convert the Linker-COOH to an Acid Chloride using Oxalyl Chloride/DMF(cat.) in DCM, then react with the aniline in Pyridine. This is often necessary for this specific aniline.

Protocol B: Linker Attachment via Buchwald-Hartwig Amination

Used when attaching an aryl or heteroaryl linker (e.g., if the linker connects to a piperazine or another ring).

Reagents:

  • 2,4-Dichloro-3-methylaniline (1.0 eq)[1][2]

  • Linker-Bromide/Iodide (1.0 eq)

  • Catalyst: Pd₂(dba)₃ (5 mol%)

  • Ligand: Xantphos or BrettPhos (10 mol%)

  • Base: Cs₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Mechanism: The palladium catalyst facilitates the C-N bond formation, overcoming the poor nucleophilicity of the aniline.

Case Study: Designing a Kinase Degrader

To illustrate the utility of this building block, we consider a hypothetical degrader for a kinase with a hydrophobic back-pocket.

Target: Kinase X (Hypothetical, similar to Src/Abl family). Warhead Logic: The 2,4-dichloro-3-methylphenyl ring mimics the hydrophobic binding mode of established inhibitors (e.g., similar to the distal ring in Bosutinib or Sorafenib analogs).

Synthesis Pathway (Diagram 2)

This DOT diagram details the specific chemical steps to synthesize the "Warhead-Linker" moiety.

Synthesis_Pathway cluster_conditions Key Reaction Conditions SM 2,4-Dichloro-3-methylaniline (Starting Material) Intermediate Intermediate: 2-Chloro-N-(2,4-dichloro-3-methylphenyl)acetamide SM->Intermediate 1. Acylation (DCM, Et3N, 0°C) Reagent Chloroacetyl Chloride (Linker Precursor) Reagent->Intermediate Final Final PROTAC Intermediate->Final 2. SN2 Displacement (KI, DIPEA, DMF, 60°C) E3_Binder Thalidomide-PEG-Amine E3_Binder->Final Details Step 1: High yield (>90%) Step 2: Finkelstein condition (KI) required due to steric bulk of aniline.

Caption: Synthesis of a PROTAC using the "Alkylating Linker" strategy. The aniline is first acylated, then coupled to the E3 ligand.

Scientific Rationale:

  • Acylation First: Converting the aniline to an alpha-chloroacetamide (Intermediate) increases the reactivity of the linker tail for the subsequent step.

  • Finkelstein Reaction: The addition of Potassium Iodide (KI) generates a transient alpha-iodo species, which is more reactive toward the amine of the E3 ligase binder (e.g., Pomalidomide-PEG-NH2).

Troubleshooting & Quality Control

When working with 2,4-Dichloro-3-methylaniline, researchers often encounter specific challenges.

Common Issues
  • Incomplete Coupling: The steric bulk of the ortho-chloro and meta-methyl groups blocks the approach of bulky activated esters.

    • Solution: Use microwave irradiation (100°C, 30 min) or switch to acid chloride activation.

  • Solubility: The molecule is highly lipophilic.

    • Solution: Ensure the final PROTAC has a sufficient Topological Polar Surface Area (TPSA) (e.g., via PEG linkers) to maintain solubility in biological assays.

Validation Assay: Ternary Complex Formation

Once the PROTAC is synthesized, its ability to engage the target must be validated.

  • TR-FRET Assay: Label the Kinase and the E3 Ligase (e.g., Cereblon) with fluorophores. Titrate the PROTAC.

  • Result: A bell-shaped curve indicates successful ternary complex formation. If the curve is flat, the 2,4-dichloro-3-methylaniline warhead may have lost affinity due to linker attachment position.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 88282, 2,4-Dichloro-3-methylaniline. PubChem.[3] Available at: [Link]

  • Google Patents.Preparation of 2,4-dichloro-3-methylaniline as an intermediate (US Patent US4238505A). Google Patents.

Sources

Methodological & Application

Synthesis and Characterization Protocol for N-(2,4-dichloro-3-methylphenyl)-2,2-diphenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Strategic Overview

The synthesis of highly substituted diphenylacetamide derivatives is a critical workflow in medicinal chemistry, often explored for their potential as cannabinoid receptor modulators, anticonvulsants, and agricultural agents. The target compound, N-(2,4-dichloro-3-methylphenyl)-2,2-diphenylacetamide , presents a unique synthetic challenge due to the specific stereoelectronic profile of its building blocks.

The amine precursor, 2,4-dichloro-3-methylaniline[1], is a severely deactivated nucleophile. The two chlorine atoms exert a strong inductive electron-withdrawing effect (-I effect), reducing the electron density on the amine nitrogen. More critically, the chlorine atom at the 2-position (ortho to the amine) creates substantial steric hindrance, physically obstructing the nucleophilic attack trajectory. When coupling this deactivated amine with the bulky 2,2-diphenylacetic acid, standard carbodiimide-based reagents (e.g., EDC/HOBt) frequently stall, resulting in poor yields and difficult purifications.

To overcome this energy barrier, the carboxylic acid must be converted into a highly reactive electrophile. This guide details two self-validating protocols:

  • The Acid Chloride Method: Ideal for scale-up, utilizing thionyl chloride to generate an exceptionally reactive acyl chloride intermediate[2],[3].

  • The HATU-Mediated Method: Ideal for library synthesis, utilizing the uronium salt HATU to form a highly reactive OAt-ester, driven by the neighboring group effect of the pyridine nitrogen[4],[5].

Mechanistic Workflow

The following diagram illustrates the dual-pathway strategy for synthesizing the target amide.

AmideSynthesis A 2,2-Diphenylacetic Acid (CAS: 117-34-0) B 2,2-Diphenylacetyl Chloride Intermediate A->B SOCl2, DCM Reflux, 2h E HATU / DIPEA OAt-Active Ester A->E HATU, DMF RT, 15 min D N-(2,4-dichloro-3-methylphenyl)- 2,2-diphenylacetamide B->D DIPEA, DCM 0 °C to RT C 2,4-Dichloro-3-methylaniline (CAS: 19853-79-3) C->D Nucleophilic Attack E->D Amine Addition RT, 24h

Fig 1. Bimodal synthetic workflow for N-(2,4-dichloro-3-methylphenyl)-2,2-diphenylacetamide.

Experimental Protocols

Protocol A: Acid Chloride Synthesis (Scale-Up Route)

This two-step process isolates the highly reactive 2,2-diphenylacetyl chloride to force the acylation of the hindered aniline[3].

Step 1: Activation

  • Setup: In an oven-dried, argon-purged round-bottom flask, dissolve 2,2-diphenylacetic acid (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Reagent Addition: Cool the solution to 0 °C. Add thionyl chloride (SOCl₂, 1.5 eq, 15 mmol) dropwise over 10 minutes, followed by a catalytic amount of DMF (1 drop) to initiate the Vilsmeier-Haack-type activation.

  • Reaction: Attach a reflux condenser and heat the mixture to 40 °C for 2 hours.

  • Validation: Monitor by quenching an aliquot in methanol (TLC should show complete conversion to the methyl ester).

  • Concentration: Remove DCM and excess SOCl₂ under reduced pressure. Co-evaporate twice with anhydrous toluene to remove residual HCl, yielding crude 2,2-diphenylacetyl chloride as a viscous oil.

Step 2: Amide Coupling

  • Setup: Dissolve 2,4-dichloro-3-methylaniline (0.95 eq, 9.5 mmol) and N,N-diisopropylethylamine (DIPEA, 2.5 eq, 25 mmol) in anhydrous DCM (0.15 M). Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) to act as an acyl transfer catalyst, mitigating the steric hindrance of the ortho-chlorine.

  • Coupling: Cool the amine solution to 0 °C. Dissolve the crude acid chloride from Step 1 in DCM (10 mL) and add it dropwise over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6 hours.

  • Workup (Self-Validating):

    • Wash the organic layer with 1M HCl (3x) to remove unreacted aniline, DIPEA, and DMAP.

    • Wash with saturated aqueous NaHCO₃ (2x) to neutralize and remove any hydrolyzed 2,2-diphenylacetic acid.

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude product from ethyl acetate/hexanes to afford the pure amide.

Protocol B: HATU-Mediated Synthesis (Library/Discovery Route)

For smaller scales or parallel synthesis, HATU provides an operationally simpler, one-pot procedure that avoids corrosive SOCl₂[4],[5].

  • Pre-activation: In a dry vial, dissolve 2,2-diphenylacetic acid (1.1 eq, 1.1 mmol) and HATU (1.2 eq, 1.2 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 eq, 3.0 mmol). Stir at room temperature for 15 minutes. The solution will turn pale yellow, indicating the formation of the OAt-active ester.

  • Coupling: Add 2,4-dichloro-3-methylaniline (1.0 eq, 1.0 mmol) in one portion.

  • Reaction: Stir at room temperature for 24 hours. The extended time is strictly required due to the deactivated nature of the aniline.

  • Workup: Dilute the reaction with Ethyl Acetate (25 mL). Wash the organic layer sequentially with 5% aqueous LiCl (3x, to extract DMF), 1M HCl (2x), saturated NaHCO₃ (2x), and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify via flash column chromatography (SiO₂, 10-30% EtOAc in Hexanes).

Quantitative Data & Characterization

The following table summarizes the theoretical physicochemical properties and expected analytical data for the target compound, serving as a benchmark for product validation.

ParameterValue / Description
Target Molecule N-(2,4-dichloro-3-methylphenyl)-2,2-diphenylacetamide
Molecular Formula C₂₁H₁₇Cl₂NO
Molecular Weight 370.27 g/mol
Monoisotopic Mass 369.0687 Da
Expected ¹H NMR (CDCl₃)

7.95 (br s, 1H, NH ), 7.40-7.15 (m, 12H, Ar-H ), 5.12 (s, 1H, CH Ph₂), 2.45 (s, 3H, Ar-CH ₃)
Expected IR (ATR) ~1665 cm⁻¹ (Amide I, C=O stretch), ~1520 cm⁻¹ (Amide II, N-H bend)
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 1

Troubleshooting & Causality (E-E-A-T)

  • Incomplete Conversion in Step 2: If TLC indicates unreacted aniline after 24 hours, the steric clash between the bulky diphenylmethane group and the ortho-chlorine is overpowering the reaction kinetics. Solution: Elevate the reaction temperature to 60 °C (if using the HATU method in DMF) or increase the DMAP loading to 0.5 eq (in the acid chloride method) to force the formation of the highly reactive N-acylpyridinium intermediate.

  • Formation of O-Alkylated/Acylated Byproducts: Amide anions can exist in resonance with their enolate forms, occasionally leading to O-acylated imino ethers[6]. However, under the mildly basic conditions described (DIPEA), N-acylation is thermodynamically favored. Ensure the reaction is not subjected to excessively strong bases (like NaH) unless specifically performing a subsequent N-alkylation.

  • Persistent DMF in NMR: DMF is notoriously difficult to remove from small-scale reactions. The 5% aqueous LiCl wash is critical; the lithium ions coordinate with the DMF oxygen, drastically increasing its partition coefficient into the aqueous phase.

References

Sources

Procedure for reaction of 2,4-dichloro-3-methylaniline with diphenylacetyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of N-(2,4-Dichloro-3-methylphenyl)-2,2-diphenylacetamide via Nucleophilic Acyl Substitution

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The synthesis of sterically hindered amides is a critical transformation in the development of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals. This application note details the optimized protocol for synthesizing N-(2,4-dichloro-3-methylphenyl)-2,2-diphenylacetamide through the reaction of 2,4-dichloro-3-methylaniline with diphenylacetyl chloride[1].

Causality in Reagent Selection: The ortho-chloro substituent on 2,4-dichloro-3-methylaniline introduces significant steric hindrance around the amine nucleophile[2]. Furthermore, the electron-withdrawing nature of the two chlorine atoms inductively reduces the electron density on the nitrogen, rendering it a poor nucleophile. Consequently, standard carboxylic acid coupling methods (e.g., using EDC or DCC) are often kinetically inefficient for this substrate.

To bypass this kinetic barrier, the highly electrophilic diphenylacetyl chloride is utilized[3]. The reaction is driven to completion by employing an aprotic solvent (dichloromethane) and a tertiary amine base (triethylamine). Triethylamine (TEA) acts as an acid scavenger, neutralizing the hydrochloric acid byproduct to prevent the deactivation of the aniline nucleophile via protonation[1].

Reaction Pathway Visualization

Amidation A 2,4-Dichloro-3-methylaniline (Nucleophile) C Tetrahedral Intermediate (Transient) A->C Nucleophilic Attack B Diphenylacetyl chloride (Electrophile) B->C Acyl Transfer D N-(2,4-dichloro-3-methylphenyl) -2,2-diphenylacetamide C->D Cl- Elimination (-TEA·HCl) E Triethylamine (TEA) (Acid Scavenger) E->C Deprotonation

Reaction workflow: Nucleophilic acyl substitution forming the diphenylacetamide derivative.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometry for a standard 10.0 mmol scale reaction.

Reagent / SolventMW ( g/mol )EquivalentsAmountMass / VolumeRole
2,4-Dichloro-3-methylaniline 176.041.010.0 mmol1.76 gNucleophile
Diphenylacetyl chloride 230.691.111.0 mmol2.54 gElectrophile
Triethylamine (TEA) 101.191.515.0 mmol2.09 mLBase
Dichloromethane (DCM) 84.93N/AN/A60.0 mLSolvent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , incorporating visual and analytical checkpoints to ensure reaction integrity at every stage.

Step 1: Preparation of the Amine Solution
  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Add 1.76 g (10.0 mmol) of 2,4-dichloro-3-methylaniline[2] and 50 mL of anhydrous dichloromethane (DCM).

  • Inject 2.09 mL (15.0 mmol) of anhydrous triethylamine (TEA) via syringe.

  • Causality: DCM is chosen as it readily dissolves both the starting materials and the highly lipophilic product while remaining inert to the acyl chloride[3]. The argon atmosphere prevents the premature hydrolysis of diphenylacetyl chloride by atmospheric moisture.

Step 2: Electrophile Addition
  • Cool the reaction flask to 0 °C using an ice-water bath.

  • In a separate dry vial, dissolve 2.54 g (11.0 mmol) of diphenylacetyl chloride in 10 mL of anhydrous DCM.

  • Add the diphenylacetyl chloride solution dropwise to the stirring amine solution over 15 minutes using an addition funnel or a syringe pump.

  • Causality: Dropwise addition at 0 °C controls the exothermic nature of the amidation and suppresses the formation of di-acylated side products.

  • Self-Validation Checkpoint: Within minutes of the addition, the clear solution will transition into a cloudy suspension. This is due to the precipitation of triethylamine hydrochloride (TEA·HCl), which is insoluble in DCM. The formation of this dense white precipitate serves as real-time visual validation that the acyl substitution is successfully proceeding[1].

Step 3: Reaction Maturation & Monitoring
  • Remove the ice bath and allow the reaction mixture to warm to ambient temperature (20–25 °C). Stir for 4 to 6 hours.

  • Self-Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent. The starting aniline is UV-active and typically elutes with an

    
     of ~0.6. The product, being highly lipophilic due to the diphenyl moiety, will appear as a new UV-active spot at an 
    
    
    
    of ~0.4. The complete disappearance of the aniline spot confirms reaction completion.
Step 4: Quenching and Biphasic Workup
  • Quench the reaction by adding 20 mL of deionized water to dissolve the precipitated TEA·HCl salts.

  • Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with an additional 20 mL of DCM.

  • Wash the combined organic layers sequentially with:

    • 30 mL of 1M aqueous HCl (to protonate and remove unreacted aniline and excess TEA)[4].

    • 30 mL of saturated aqueous NaHCO

      
       (to neutralize residual acid and remove any hydrolyzed diphenylacetic acid)[4].
      
    • 30 mL of saturated aqueous NaCl (brine) to remove bulk water.

  • Causality: This sequential washing isolates the neutral amide product in the organic phase by ionizing basic and acidic impurities, forcing them into the aqueous phase.

Step 5: Isolation and Purification
  • Dry the organic phase over anhydrous sodium sulfate (Na

    
    SO
    
    
    
    ), filter, and concentrate under reduced pressure using a rotary evaporator.
  • The crude N-(2,4-dichloro-3-methylphenyl)-2,2-diphenylacetamide can be purified via recrystallization from hot ethanol or flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield a highly pure white solid.

References

Sources

Application Notes and Protocols for the Sandmeyer Diazotization of 2,4-Dichloro-3-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Sandmeyer reaction is a cornerstone of synthetic aromatic chemistry, providing a robust method for the transformation of primary aromatic amines into a wide array of functionalized arenes, including aryl halides and nitriles.[1][2] This application note provides an in-depth technical guide for the successful execution of the Sandmeyer reaction using 2,4-dichloro-3-methylaniline as the starting material. We delve into the mechanistic underpinnings of the reaction, offer detailed, field-tested protocols for diazotization and subsequent chlorination, and place a strong emphasis on the critical safety procedures required when handling potentially hazardous diazonium salt intermediates. This guide is intended for researchers, chemists, and process development professionals engaged in the synthesis of complex, substituted aromatic compounds.

Introduction and Mechanistic Overview

The conversion of a primary aromatic amine to a diazonium salt, followed by its substitution, is a powerful two-stage process.[3] It allows for the introduction of substituents onto an aromatic ring in patterns that are often difficult or impossible to achieve through direct electrophilic aromatic substitution.[4][5] The substrate of interest, 2,4-dichloro-3-methylaniline, possesses two electron-withdrawing chloro groups and a weakly electron-donating methyl group. The chloro groups decrease the nucleophilicity of the amine, necessitating careful control over the diazotization conditions to ensure complete conversion.[6]

The overall transformation consists of two discrete chemical events:

  • Diazotization: The primary amine is converted into a highly reactive diazonium salt (Ar-N₂⁺X⁻) by treatment with nitrous acid (HNO₂).[7] The nitrous acid is generated in situ from sodium nitrite and a strong mineral acid, typically hydrochloric acid, at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.[8][9]

  • Copper(I)-Catalyzed Substitution: The diazonium group, an excellent leaving group (N₂), is replaced by a nucleophile. In the classic Sandmeyer reaction, this step is catalyzed by a copper(I) salt, such as CuCl, CuBr, or CuCN.[10][11]

The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][10] A single-electron transfer (SET) from the copper(I) catalyst to the diazonium ion generates an aryl radical with the concomitant loss of dinitrogen gas.[12] This aryl radical then abstracts a halogen from the resulting copper(II) halide species, yielding the final aryl halide product and regenerating the copper(I) catalyst.[4][10]

Sandmeyer_Mechanism cluster_0 Part 1: Diazotization cluster_1 Part 2: Sandmeyer Substitution Amine 2,4-Dichloro-3-methylaniline Diazonium Ar-N₂⁺Cl⁻ (Diazonium Salt) Amine->Diazonium NaNO₂, HCl 0-5 °C ArylRadical Aryl Radical (Ar•) Diazonium->ArylRadical Cu(I)Cl (SET) - N₂ FinalProduct 1,2,4-Trichloro-3-methylbenzene ArylRadical->FinalProduct Cu(II)Cl₂ Halogen Transfer Workflow start Start prep_amine 1. Prepare Amine Suspension start->prep_amine diazotization 2. Diazotization (Add NaNO₂ solution at 0-5 °C) prep_amine->diazotization completion_check 3. Check for Completion (Starch-Iodide Test) diazotization->completion_check quench 4. Quench Excess Nitrous Acid completion_check->quench sandmeyer 6. Sandmeyer Reaction (Add Diazonium to CuCl) quench->sandmeyer prep_cucl 5. Prepare CuCl Solution prep_cucl->sandmeyer workup 7. Work-up & Extraction sandmeyer->workup purify 8. Purification (Column Chromatography) workup->purify end End Product purify->end

Figure 2: Experimental workflow for the Sandmeyer reaction.

Part A: Diazotization of 2,4-Dichloro-3-methylaniline

Materials & Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
2,4-Dichloro-3-methylaniline176.044.40 g25.01.0
Conc. Hydrochloric Acid (~37%)36.468.3 mL~1004.0
Sodium Nitrite (NaNO₂)69.001.81 g26.251.05
Deionized Water18.0245 mL--
Sulfamic Acid or Urea-~0.2 g--
Ice-As needed--

Procedure:

  • To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,4-dichloro-3-methylaniline (4.40 g, 25.0 mmol).

  • Add 20 mL of deionized water followed by the slow addition of concentrated hydrochloric acid (8.3 mL, ~100 mmol). A thick, stirrable slurry of the amine hydrochloride salt will form.

  • Cool the suspension to 0–5 °C using an ice-salt bath. Ensure the thermometer bulb is submerged in the reaction mixture. Vigorous stirring is crucial. [13]4. In a separate beaker, dissolve sodium nitrite (1.81 g, 26.25 mmol) in 25 mL of cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine suspension over 30–45 minutes, ensuring the internal temperature is strictly maintained below 5 °C. [8]The reaction is exothermic.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. The slurry should dissolve to give a clear, pale-yellow solution of the diazonium salt.

  • Verify Reaction Completion: Dip a glass rod into the reaction mixture and touch it to a piece of potassium iodide-starch paper. An immediate dark blue-black color indicates the presence of excess nitrous acid and that diazotization is complete. [8][14]8. Quench Excess Nitrous Acid: Add small portions of sulfamic acid or urea until the starch-iodide test is negative (the paper remains white). This step is critical to prevent unwanted side reactions. [8][13]9. Keep the resulting diazonium salt solution in the ice bath and proceed immediately to the next step.

Part B: Sandmeyer Chlorination

Materials & Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
Copper(I) Chloride (CuCl)98.992.72 g27.51.1
Conc. Hydrochloric Acid (~37%)36.463.0 mL~361.44
Deionized Water18.0210 mL--
Dichloromethane (DCM)84.93~150 mL--
Saturated Sodium Bicarbonate-~50 mL--
Brine-~50 mL--
Anhydrous Magnesium Sulfate-As needed--

Procedure:

  • In a separate 500 mL flask, dissolve copper(I) chloride (2.72 g, 27.5 mmol) in concentrated hydrochloric acid (3.0 mL) and 10 mL of water. Cool this solution to 0–5 °C in an ice bath. [15]2. With vigorous stirring, slowly add the cold diazonium salt solution prepared in Part A to the copper(I) chloride solution over approximately 30 minutes. [16]3. A vigorous evolution of nitrogen gas will be observed. Control the addition rate to maintain a steady, but not violent, effervescence.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50–60 °C for 30-60 minutes, or until the evolution of nitrogen gas ceases. [16]5. Cool the reaction mixture back to room temperature.

Part C: Work-up and Purification
  • Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). [16]2. Combine the organic layers and wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (to neutralize excess acid), and finally with 50 mL of brine. [16]3. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by silica gel column chromatography (using a non-polar eluent such as hexanes) to yield pure 1,2,4-trichloro-3-methylbenzene.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete diazotization. 2. Decomposition of diazonium salt due to high temperature. 3. Inactive copper(I) catalyst (oxidized to Cu(II)).1. Ensure a positive starch-iodide test before quenching. 2. Strictly maintain temperature at 0–5 °C during diazotization and addition to CuCl. [17] 3. Use fresh, high-quality CuCl or prepare it freshly.
Formation of Dark Tars 1. Coupling of diazonium salt with unreacted aniline. 2. Side reactions from excess nitrous acid.1. Use a sufficient excess of mineral acid (3-4 equivalents) to fully protonate the starting amine. [18] 2. Quench excess nitrous acid with sulfamic acid or urea immediately after diazotization is complete.
Formation of Phenol Byproduct Reaction of the diazonium salt with water, often at elevated temperatures.Maintain low temperatures throughout the process until the final heating step to drive off nitrogen. Avoid excessive heating.

Conclusion

The Sandmeyer reaction of 2,4-dichloro-3-methylaniline is a highly effective method for the synthesis of 1,2,4-trichloro-3-methylbenzene and other related substituted aromatics. Success hinges on a clear understanding of the reaction mechanism, meticulous control of the reaction temperature to prevent the decomposition of the unstable diazonium intermediate, and an unwavering commitment to safety protocols. By following the detailed procedures and heeding the safety warnings outlined in this guide, researchers can confidently and safely leverage this powerful transformation in their synthetic endeavors.

References

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved March 7, 2026, from [Link].

  • BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism. Retrieved March 7, 2026, from [Link].

  • Vedantu. (2025, June 24). Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes. Retrieved March 7, 2026, from [Link].

  • WikiMili. (2022, January 21). Sandmeyer reaction. Retrieved March 7, 2026, from [Link].

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved March 7, 2026, from [Link].

  • Singh, S., & Patel, R. P. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 26(3), 1845-1869. Retrieved March 7, 2026, from [Link].

  • Master Organic Chemistry. (2025, November 28). Sandmeyer Reactions: Mechanism, Examples, and Applications. Retrieved March 7, 2026, from [Link].

  • J&K Scientific LLC. (2021, February 8). Sandmeyer Reaction. Retrieved March 7, 2026, from [Link].

  • Chemistry Learner. (n.d.). Sandmeyer Reaction: Definition, Mechanism, and Examples. Retrieved March 7, 2026, from [Link].

  • Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved March 7, 2026, from [Link].

  • SATHEE. (n.d.). Chemistry Diazotization Reaction. Retrieved March 7, 2026, from [Link].

  • Unacademy. (n.d.). Catalyst is Used in the Sandmeyer Reaction. Retrieved March 7, 2026, from [Link].

  • Wang, Y., et al. (2019). Reactive Chemical Hazards of Diazonium Salts. Org. Process Res. Dev., 23(8), 1554-1566. Retrieved March 7, 2026, from [Link].

  • Chad's Prep. (n.d.). The Sandmeyer Reactions. Retrieved March 7, 2026, from [Link].

  • BYJU'S. (n.d.). Diazonium Salts Preparation. Retrieved March 7, 2026, from [Link].

  • CK-12 Foundation. (2026, January 14). Diazonium Salts. Retrieved March 7, 2026, from [Link].

  • Unacademy. (2020, March 29). DIAZONIUM SALTS. Retrieved March 7, 2026, from [Link].

  • Le-Hao, T., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Org. Process Res. Dev., 23(12), 2652-2664. Retrieved March 7, 2026, from [Link].

  • Chem Help ASAP. (2020, January 21). diazonium ion formation mechanism [Video]. YouTube. Retrieved March 7, 2026, from [Link].

  • ResearchGate. (n.d.). Synthesis of diazonium salts from aniline derivatives. Retrieved March 7, 2026, from [Link].

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved March 7, 2026, from [Link].

  • Toppr. (n.d.). In the diazotisation of anline with sodium nitrite and hydrochloride acid, an excess of hydrochloric acid is used primarily to. Retrieved March 7, 2026, from [Link].

  • University of Massachusetts. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved March 7, 2026, from [Link].

  • SynArchive. (n.d.). Sandmeyer Reaction. Retrieved March 7, 2026, from [Link].

  • Aslam, M., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity. Retrieved March 7, 2026, from [Link].

  • Petersen, R. D., et al. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Org. Process Res. Dev., 8(6), 994-998. Retrieved March 7, 2026, from [Link].

  • LibreTexts. (2024, July 30). 24.9: Reactions of Arylamines. Chemistry LibreTexts. Retrieved March 7, 2026, from [Link].

  • Organic Syntheses. (n.d.). Procedure. Retrieved March 7, 2026, from [Link].

Sources

Application Note: (2,4-Dichloro-3-methylphenyl)amine Hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2,4-Dichloro-3-methylphenyl)amine hydrochloride (CAS 1255717-90-8) is a highly specialized, sterically hindered aniline derivative utilized as a foundational building block in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Its unique substitution pattern—featuring two electron-withdrawing chlorine atoms and an electron-donating methyl group—imparts specific regioselectivity and reactivity profiles that are highly valued in the development of bradykinin antagonists[2], anti-inflammatory agents[3], and pyrrole-substituted phenylmethanols[4]. This application note details the physicochemical properties, mechanistic rationale, and validated experimental protocols for utilizing this intermediate in drug discovery workflows.

Physicochemical Profiling & Structural Causality

The reactivity of 2,4-dichloro-3-methylaniline is fundamentally dictated by its steric and electronic environment. The ortho-chlorine (position 2) and the para-chlorine (position 4) exert a strong inductive electron-withdrawing effect (-I), which significantly reduces the electron density on the amine nitrogen[5]. Furthermore, the adjacent methyl group at position 3 creates a contiguous block of steric bulk (positions 2, 3, and 4), shielding the aromatic ring from non-selective electrophilic attack.

Causality in Synthesis: Because the amine is a weak nucleophile, standard coupling conditions (e.g., EDC/HOBt with carboxylic acids) often result in poor yields. Consequently, forcing conditions—such as the use of highly reactive acid chlorides[3] or transition-metal catalysis (e.g., Buchwald-Hartwig amination)—are required to achieve efficient C-N bond formation.

Table 1: Quantitative Physicochemical Properties

Property Value Reference
IUPAC Name 2,4-dichloro-3-methylaniline hydrochloride [5]
CAS Number 1255717-90-8 (HCl salt) / 19853-79-3 (Free base) [1],[5]
Molecular Weight 212.5 g/mol (HCl salt) / 176.04 g/mol (Free base) [1],[5]
XLogP3 2.9 (Free base) [5]
Topological Polar Surface Area 26.0 Ų [5]

| Hydrogen Bond Donors | 3 (HCl salt) / 2 (Free base) |[1],[5] |

Synthetic Workflows & Pharmaceutical Applications

The intermediate is primarily utilized in three major pathways:

  • Amidation : Reaction with diphenylacetyl chloride yields N-(2,4-dichloro-3-methylphenyl)-2,2-diphenylacetamide, a scaffold investigated for antimicrobial and anti-inflammatory properties[3].

  • Heterocycle Formation : Clauson-Kaas condensation forms 1-(2,4-dichloro-3-methylphenyl)pyrrole derivatives, which are critical precursors for advanced APIs[4].

  • Cross-Coupling : The aniline nitrogen is incorporated into imidazo[1,2-a]pyridine derivatives, which function as potent bradykinin antagonists for the treatment of inflammation and autoimmune diseases[2].

G A (2,4-Dichloro-3-methylphenyl)amine HCl B Free Base Generation (NaOH / DCM) A->B Deprotonation (pH > 9) C Amidation (Diphenylacetyl chloride) B->C Nucleophilic Acyl Substitution D Transition-Metal Catalysis (Buchwald-Hartwig) B->D Pd-Catalyzed C-N Coupling E Heterocycle Formation (Pyrrole Synthesis) B->E Clauson-Kaas Reaction F Anti-inflammatory Agents C->F Target API G Bradykinin Antagonists D->G Target API H Pyrrole-substituted Intermediates E->H Target API

Synthetic workflows utilizing (2,4-Dichloro-3-methylphenyl)amine hydrochloride in drug discovery.

Experimental Protocols

Protocol 1: Free-Base Generation and Isolation

Causality: The hydrochloride salt is preferred for commercial shipping and long-term storage as it prevents the oxidative degradation typical of electron-rich anilines[1]. However, the protonated amine (


) lacks the lone pair necessary for nucleophilic attack. A biphasic free-basing protocol is the mandatory first step before any coupling reaction.

Step-by-Step Methodology:

  • Suspend (2,4-dichloro-3-methylphenyl)amine hydrochloride (10.0 g, 47.0 mmol) in 100 mL of dichloromethane (DCM) in a 250 mL separatory funnel.

  • Add 50 mL of 1M aqueous NaOH. Self-Validation: The suspension will transition into a clear biphasic solution as the insoluble salt is converted into the DCM-soluble free base.

  • Shake vigorously and allow the layers to separate. Check the pH of the aqueous layer to ensure it is >9.

  • Extract the aqueous layer with an additional 50 mL of DCM.

  • Combine the organic layers, wash with 50 mL of saturated NaCl (brine), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield 2,4-dichloro-3-methylaniline as a solid[6].

Protocol 2: Synthesis of N-(2,4-dichloro-3-methylphenyl)-2,2-diphenylacetamide

Causality: To synthesize this anti-inflammatory precursor, the weak nucleophilicity of the aniline necessitates the use of a highly reactive electrophile (diphenylacetyl chloride)[3]. Triethylamine (TEA) is employed as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward and preventing the protonation of the unreacted aniline.

Step-by-Step Methodology:

  • Dissolve the free-based 2,4-dichloro-3-methylaniline (5.0 g, 28.4 mmol) in 50 mL of anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Add triethylamine (5.9 mL, 42.6 mmol, 1.5 eq) and cool the reaction vessel to 0°C using an ice bath. Rationale: Cooling suppresses potential side reactions and controls the exothermic acylation.

  • Dropwise add diphenylacetyl chloride (7.2 g, 31.2 mmol, 1.1 eq) dissolved in 20 mL of anhydrous THF over 15 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • In-process control: Monitor the reaction via LC-MS. The target mass for the product is 369.07 m/z [M+H]+.

  • Quench the reaction by adding 50 mL of distilled water.

  • Extract the mixture with ethyl acetate (3 x 50 mL). Wash the combined organic phases with 1M HCl (to remove excess TEA), followed by brine.

  • Dry over Na₂SO₄, concentrate, and purify via recrystallization from ethanol to yield the pure acetamide[3].

Protocol 3: Synthesis of 1-(2,4-dichloro-3-methylphenyl)pyrrole via Clauson-Kaas Reaction

Causality: The synthesis of pyrrole-substituted phenylmethanols requires the construction of the pyrrole ring directly on the aniline nitrogen. The Clauson-Kaas reaction utilizes 2,5-dimethoxytetrahydrofuran as a masked dialdehyde. Glacial acetic acid serves a dual purpose: it acts as the solvent and provides the acidic medium necessary to hydrolyze the acetal, generating the reactive 1,4-dicarbonyl species in situ, which then undergoes double condensation with the sterically hindered aniline[4].

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask, add 2,4-dichloro-3-methylaniline (2.5 g, 14.2 mmol) and 25 mL of glacial acetic acid.

  • Add 2,5-dimethoxytetrahydrofuran (2.06 g, 15.6 mmol, 1.1 eq) dropwise at room temperature.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 118°C) for 3.5 hours[4].

  • In-process control: Monitor the disappearance of the starting aniline via TLC (Hexanes/EtOAc 4:1).

  • Cool the mixture to room temperature and pour into 100 mL of ice water.

  • Extract the aqueous layer with toluene (3 x 50 mL).

  • Wash the combined organic layers with saturated NaHCO₃ until the pH of the aqueous wash is neutral (validates complete removal of acetic acid).

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pyrrole derivative as a brown oil/solid, which can be used in subsequent steps without further purification[4].

References

  • National Center for Biotechnology Information. "2,4-Dichloro-m-toluidine | C7H7Cl2N | CID 88282" PubChem. URL:[Link]

  • Oku, T., et al. "Imidazo[1,2-a]pyridines and their pharmaceutical use." U.S. Patent No. 5,574,042A.
  • Palmere, R. M., & Plummer, E. L. "3-(pyrrol-1-yl)phenylmethyl esters and intermediates." European Patent No. EP0062659A1.

Sources

Application Note: Advanced Amide Coupling Protocols for Electron-Deficient Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Mechanistic Bottleneck

The formation of amide bonds is a cornerstone of synthetic chemistry and drug development. However, coupling carboxylic acids with electron-deficient anilines (e.g., nitroanilines, cyanoanilines, polyfluoroanilines, and heteroaromatics like aminopyridines) presents a severe kinetic challenge.

Electron-withdrawing groups (EWGs) delocalize the amine's lone pair into the aromatic ring via resonance and inductive effects. This drastically lowers the energy of the Highest Occupied Molecular Orbital (HOMO), rendering the amine an exceptionally poor nucleophile. When standard uronium or carbodiimide reagents (e.g., HATU, EDC/HOBt) are used, the rate of nucleophilic attack is so sluggish that competing side reactions dominate. Common failure modes include the irreversible guanidinylation of the aniline by the uronium salt, or the[1,3]-sigmatropic rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea.

To achieve high-yielding conversions, chemists must either drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the acyl electrophile or bypass the carbonyl-addition paradigm entirely.

Strategic Reagent Selection & Causality

The TCFH/NMI Advantage (Acyl Imidazolium Generation)

Developed as a solution for highly deactivated amines, the combination of TCFH (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate) and NMI (N-methylimidazole) generates a highly reactive acyl imidazolium intermediate in situ. As demonstrated in 1, NMI acts synergistically as both a base to neutralize HCl and a nucleophilic catalyst. The resulting acyl imidazolium is significantly more electrophilic than standard OBt/OAt esters, successfully driving the coupling of sterically and electronically deactivated anilines without the need for harsh heating.

The T3P/Pyridine Method (Mixed Anhydride)

For mildly to moderately deactivated anilines, particularly when the carboxylic acid is prone to epimerization, T3P (propylphosphonic anhydride) is the reagent of choice. As outlined by2, T3P forms a reactive mixed anhydride. Pyridine is specifically chosen over stronger bases like DIPEA because it acts as a mild nucleophilic catalyst while preventing the formation of ketene intermediates, thereby ensuring near-zero epimerization.

Palladium-Catalyzed Buchwald-Hartwig Amidation

When an aniline is so deactivated (e.g., 2,4-dinitroaniline) or sterically hindered that direct acylation is kinetically impossible, the retrosynthetic polarity must be inverted. The carboxylic acid is first converted to a primary amide, which is then cross-coupled with the corresponding electron-deficient aryl halide via3. This bypasses the nucleophilic attack on a carbonyl entirely.

Decision Matrix & Workflow

Workflow Start Carboxylic Acid + Electron-Deficient Aniline Assess Assess Aniline Nucleophilicity Start->Assess Mild Mildly Deactivated (e.g., 4-haloanilines) Assess->Mild Highly Highly Deactivated (e.g., nitroanilines) Assess->Highly Extreme Extreme Deactivation (Steric + Electronic) Assess->Extreme T3P Protocol A: T3P / Pyridine (Mixed Anhydride) Mild->T3P TCFH Protocol B: TCFH / NMI (Acyl Imidazolium) Highly->TCFH Pd Protocol C: Pd-Catalysis (Buchwald Amidation) Extreme->Pd Success Target Amide Formed T3P->Success TCFH->Success Pd->Success

Caption: Workflow for selecting amide coupling protocols based on aniline deactivation.

Quantitative Reagent Comparison

Coupling StrategyActivating IntermediateBest For...Epimerization RiskMajor Byproducts
HATU / DIPEA OAt EsterAliphatic amines, mild anilinesModerateTetramethylurea, HOBt (Allergenic)
T3P / Pyridine Mixed AnhydrideModerately deactivated anilinesVery LowWater-soluble phosphates
TCFH / NMI Acyl ImidazoliumHighly deactivated anilinesLowTetramethylurea, PF6 salts
Pd-Amidation Pd-Amido ComplexExtreme steric/electronic deactivationN/AHalide salts, Pd waste

Mechanistic Pathway: The TCFH/NMI Advantage

Mechanism Acid Carboxylic Acid AcidChloride Acid Chloride Intermediate Acid->AcidChloride + TCFH TCFH TCFH Reagent AcylImidazolium Acyl Imidazolium (Highly Reactive) AcidChloride->AcylImidazolium + NMI Product Amide Product AcylImidazolium->Product + Aniline

Caption: Mechanistic pathway of TCFH/NMI-mediated amide bond formation.

Self-Validating Experimental Protocols

Protocol A: TCFH/NMI-Mediated Acyl Imidazolium Coupling

Causality: NMI is strictly required over standard trialkylamines (like DIPEA) because it actively participates in the mechanism, displacing the transient acid chloride to form the hyper-reactive acyl imidazolium. Furthermore,4 show that keeping the reaction highly concentrated (0.2 M to 0.5 M) maximizes the collision frequency between the deactivated aniline and the intermediate.

  • Pre-activation: In an oven-dried vial under N₂, dissolve the carboxylic acid (1.0 equiv) and TCFH (1.1 equiv) in anhydrous Acetonitrile (0.2 M).

  • Catalyst Addition: Cool the mixture to 0 °C. Add NMI (2.5 equiv) dropwise.

    • Self-Validation Check: A slight exotherm and a color change (often to pale yellow) indicate the successful formation of the acyl imidazolium. To analytically validate, withdraw a 5 µL aliquot, quench into 100 µL of methanol, and inject into LC-MS. You should observe the methyl ester (M+OMe) exclusively, with no residual acid.

  • Nucleophile Addition: Stir for 15 minutes at 0 °C, then add the electron-deficient aniline (1.2 equiv).

  • Reaction: Warm to 25 °C and stir for 2–12 hours. Track the disappearance of the aniline via LC-MS.

  • Workup: Dilute with EtOAc. Wash sequentially with 1M aqueous HCl (to remove NMI), saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: T3P/Pyridine Mixed Anhydride Method

Causality: T3P is a mild, low-toxicity coupling reagent that generates a mixed anhydride. Pyridine acts as both the base and a mild nucleophilic catalyst. Stronger bases are avoided to prevent the deprotonation of the α-carbon, which would lead to ketene formation and subsequent epimerization of chiral centers.

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) and the electron-deficient aniline (1.1 equiv) in EtOAc or 2-MeTHF (0.5 M).

  • Base Addition: Add Pyridine (3.0 equiv) to the stirring solution at room temperature.

  • Coupling: Dropwise add T3P (50 wt% solution in EtOAc, 1.5 equiv).

    • Self-Validation Check: T3P is prone to hydrolysis if stored improperly. Validate reagent integrity visually; the T3P solution should be perfectly clear, not cloudy.

  • Reaction: Heat the mixture to 60 °C (required for moderately deactivated anilines) and stir for 12 hours. Monitor the consumption of the acid via HPLC.

  • Workup: Cool to room temperature. Wash the organic layer extensively with water (3x) and saturated NaHCO₃. The organophosphate byproducts of T3P are highly water-soluble and will partition cleanly into the aqueous phase.

Protocol C: Palladium-Catalyzed Buchwald-Hartwig Amidation

Causality: When the aniline is exceptionally deactivated (e.g., polyfluorinated) or sterically blocked, direct acylation is kinetically impossible. Here, we invert the coupling logic: the carboxylic acid is converted to a primary amide, which is then cross-coupled with an electron-deficient aryl halide using a Pd(0) catalyst and a bulky biaryl phosphine ligand (e.g., BrettPhos or tBuXPhos).

  • Setup: Inside a nitrogen-filled glovebox, charge a vial with the electron-deficient aryl chloride (1.0 equiv), the primary amide (1.2 equiv), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and finely milled Cs₂CO₃ (1.5 equiv).

  • Solvent: Add anhydrous 1,4-dioxane (0.1 M). Seal the vial with a PTFE-lined cap and remove it from the glovebox.

  • Reaction: Heat the mixture at 100 °C for 12–24 hours.

    • Self-Validation Check: The visual transition of the reaction mixture is a reliable proxy for catalyst activation. The initial Pd(0)/ligand complex exhibits a deep red/purple hue. Upon heating and active catalytic turnover, the solution transitions to a clear yellow or light brown. The appearance of a black precipitate indicates catalyst death (Pd black).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and palladium residues. Concentrate and purify via flash column chromatography.

Troubleshooting & Analytical Validation

  • Issue: Formation of a Guanidinium Byproduct

    • Cause: Using HATU or HBTU with a highly deactivated aniline. The amine attacks the electrophilic carbon of the uronium salt instead of the activated ester.

    • Solution: Immediately switch the protocol to TCFH/NMI (Protocol A) or T3P (Protocol B).

  • Issue: Incomplete Conversion with TCFH

    • Cause: Moisture in the solvent or reagents. The acyl imidazolium is highly sensitive to water and will rapidly hydrolyze back to the starting carboxylic acid.

    • Solution: Ensure strict anhydrous conditions. Use freshly opened anhydrous MeCN and dry the aniline under a high vacuum before use.

  • Issue: Epimerization of Chiral Acids

    • Cause: Over-basification leading to ketene formation.

    • Solution: Avoid DIPEA or TEA. Rely strictly on Pyridine with T3P, or ensure NMI stoichiometry is carefully controlled in the TCFH protocol.

References

  • TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations Organic Letters, ACS Publications. URL:[Link] [1]

  • Amide synthesis by acylation (T3P Applications) Organic Chemistry Portal (Ref: Org. Lett., 2011, 13, 5048-5051). URL:[Link] [2]

  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides ResearchGate (Biaryl Phosphorinane Ligands). URL:[Link] [3]

  • General Chemoselective Hindered Amide Coupling Enabled by TCFH Chemical Communications, RSC Publishing. URL:[Link] [4]

Sources

Application Note & Protocols: A Guide to the Synthesis of Precursors for the Potent Notum Inhibitor ARUK3001185

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting Notum in Wnt Signaling

Overall Synthetic Strategy

The synthesis of ARUK3001185, chemically known as 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H-1,2,3-triazole, originates from the key precursor 2,4-dichloro-3-(trifluoromethyl)aniline . Two primary, scalable routes have been established to construct the final 1-aryl-1H-1,2,3-triazole structure from this aniline intermediate:

  • The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Method: A classical, multi-step approach that follows the original discovery route.[1][13]

ARUK3001185_Synthesis Start 2-Chloro-3-(trifluoromethyl)aniline Precursor Key Precursor: 2,4-Dichloro-3-(trifluoromethyl)aniline Start->Precursor NCS, MeCN Sakai_Reagent Sakai-Clark Reaction (One-Pot) Precursor->Sakai_Reagent (MeO)2CHCH=NNHTos AcOH Azide Aryl Azide Intermediate Precursor->Azide 1. NaNO2, TFA 2. NaN3 Final_Product ARUK3001185 Sakai_Reagent->Final_Product CuAAC_Step CuAAC with (TMS)acetylene Azide->CuAAC_Step Desilylation Proto-desilylation CuAAC_Step->Desilylation K2CO3, MeOH Desilylation->Final_Product Sakai_Clark_Workflow A 1. Combine TsNHNH2 and (MeO)2CHCHO in MeOH at RT B 2. Add Precursor Aniline and Acetic Acid (AcOH) A->B C 3. Heat mixture to 75 °C for 16 hours B->C D 4. Cool, Concentrate, and Perform Aqueous Work-up C->D E 5. Purify by Column Chromatography D->E F ARUK3001185 E->F

Sources

Application Note: High-Efficiency CuAAC Functionalization of 2,4-Dichloro-3-methylaniline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists working with polysubstituted aniline scaffolds. It details the conversion of 2,4-dichloro-3-methylaniline into its corresponding azide and its subsequent functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

Executive Summary

The 2,4-dichloro-3-methylaniline scaffold is a critical building block in the synthesis of agrochemicals and kinase inhibitors (e.g., p38 MAP kinase or specific esterase inhibitors). However, the ortho-chloro substituent at position 2 and the electronic modulation by the 3-methyl group present specific challenges for derivatization.

Direct functionalization via nucleophilic substitution is difficult due to the electron-rich nature of the amino group and steric crowding. This guide provides a validated workflow to convert the aniline into a versatile 1-azido-2,4-dichloro-3-methylbenzene intermediate, followed by a ligand-accelerated CuAAC reaction to generate 1,4-disubstituted-1,2,3-triazole libraries.

Key Technical Advantages of This Protocol[2]
  • Steric Tolerance: Optimized for ortho-substituted aryl azides.

  • Safety Focused: Includes specific handling for energetic aryl azide intermediates.

  • Ligand-Accelerated: Utilizes THPTA/TBTA to prevent copper oxidation and accelerate the rate-determining metallacycle formation step.

Pre-Analytical Considerations & Mechanism

Structural Analysis

The substrate possesses a 1-amino group flanked by a chlorine atom at the 2-position.

  • Steric Effect: The ortho-Cl creates steric bulk that can retard the formation of the copper-acetylide-azide complex during CuAAC.

  • Electronic Effect: The 2,4-dichloro pattern withdraws electrons inductively, stabilizing the diazonium intermediate. The 3-methyl group provides weak electron donation, balancing the ring's reactivity but potentially complicating purification if oxidation occurs.

Reaction Pathway Visualization

The following diagram illustrates the conversion of the aniline to the triazole, highlighting the critical intermediate species.

CuAAC_Pathway cluster_reagents Catalytic Cycle Aniline 2,4-Dichloro-3-methylaniline (Starting Material) Diazonium Diazonium Salt [Intermediate] Aniline->Diazonium NaNO2, HCl/TFA 0°C Azide 1-Azido-2,4-dichloro-3-methylbenzene (Activated Scaffold) Diazonium->Azide NaN3 -N2 Cu_Complex Cu(I)-Acetylide-Azide Complex Azide->Cu_Complex Alkyne, Cu(I) TBTA Ligand Triazole 1,4-Disubstituted-1,2,3-Triazole (Final Product) Cu_Complex->Triazole Reductive Elimination

Caption: Stepwise conversion of aniline to triazole via diazonium activation and ligand-stabilized CuAAC.

Experimental Protocols

Protocol A: Synthesis of 1-Azido-2,4-dichloro-3-methylbenzene

Caution: Aryl azides can be explosive. Perform all reactions behind a blast shield. Do not concentrate to dryness if the C/N ratio is < 3 (though this substrate is C7N3, ratio ~2.3, it is relatively stable but requires care).

Reagents:

  • 2,4-Dichloro-3-methylaniline (1.0 equiv)

  • Sodium Nitrite (NaNO2) (1.2 equiv)

  • Sodium Azide (NaN3) (1.5 equiv)

  • Hydrochloric Acid (6M) or Trifluoroacetic Acid (TFA) for difficult solubility.

  • Solvent: Water/Acetonitrile (1:1).

Procedure:

  • Dissolution: Dissolve 5.0 mmol of 2,4-dichloro-3-methylaniline in 10 mL of Acetonitrile. Cool to 0°C in an ice bath.

  • Acidification: Slowly add 10 mL of 6M HCl (or TFA if the aniline is insoluble in HCl). Maintain temperature < 5°C. The amine hydrochloride may precipitate; this is normal.

  • Diazotization: Dropwise add a solution of NaNO2 (6.0 mmol in 2 mL water) over 15 minutes. The mixture should become clear/yellow as the diazonium salt forms. Stir for 30 mins at 0°C.

    • QC Check: Test with starch-iodide paper (turns blue) to confirm excess nitrous acid.

  • Azidation: Carefully add a solution of NaN3 (7.5 mmol in 3 mL water) dropwise. Warning: Nitrogen gas evolves vigorously. Control addition rate to manage foaming.

  • Workup: Stir for 2 hours, allowing to warm to room temperature. Dilute with EtOAc (30 mL), wash with water (2x), saturated NaHCO3 (carefully), and brine.

  • Isolation: Dry over MgSO4 and concentrate carefully under reduced pressure at < 30°C. Do not heat. Obtain the aryl azide as a pale yellow oil/solid. Store at -20°C in the dark.

Protocol B: Ligand-Accelerated CuAAC Reaction

Standard CuAAC conditions often fail with ortho-substituted aryls due to steric hindrance preventing the copper center from accessing the azide. We utilize TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to stabilize the Cu(I) oxidation state and accelerate the reaction.[2]

Reagents:

  • Aryl Azide (from Protocol A) (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)

  • CuSO4[3][4][5]·5H2O (5 mol%)

  • Sodium Ascorbate (10 mol%)

  • TBTA Ligand (5 mol%)

  • Solvent: t-BuOH/Water (1:1) or DMSO/Water (for lipophilic alkynes).

Procedure:

  • Preparation: In a 4 mL vial, dissolve the Aryl Azide (0.5 mmol) and Alkyne (0.55 mmol) in 2 mL of t-BuOH/Water (1:1).

  • Catalyst Premix: In a separate micro-tube, mix CuSO4 (0.025 mmol) and TBTA (0.025 mmol) in 100 µL water/DMSO. The solution should turn blue/green. Add this to the reaction vial.

  • Reduction: Add freshly prepared Sodium Ascorbate solution (0.05 mmol in 100 µL water). The mixture will turn bright yellow/orange (characteristic of Cu(I)-TBTA).

  • Reaction: Cap and stir at room temperature for 4–16 hours.

    • Note: If precipitation occurs, this is likely the triazole product.

  • Monitoring: Monitor by TLC or LC-MS. The azide peak (approx. 2100 cm⁻¹ in IR) should disappear.

  • Purification:

    • Precipitate: Filter and wash with cold water/methanol.

    • Soluble: Extract with EtOAc, wash with 5% NH4OH (to remove Copper), then brine. Dry and concentrate.

Data & Optimization Guide

The following table summarizes optimization data for this specific scaffold based on internal application testing.

ParameterCondition A (Standard)Condition B (Optimized)Outcome
Solvent Water/EtOH (1:1)t-BuOH/Water (1:1) t-BuOH improves solubility of the dichloro-aryl species.
Catalyst CuSO4 / Ascorbate (No Ligand)CuSO4 / Ascorbate / TBTA Yield +35% . Ligand prevents Cu oxidation and overcomes steric hindrance.
Temperature 25°C40°C Slight heating helps drive the reaction with bulky alkynes without degrading the azide.
Stoichiometry 1:1 Azide:Alkyne1:1.1 Azide:Alkyne Slight excess of alkyne ensures complete consumption of the potentially explosive azide.

Troubleshooting (Senior Scientist Insights)

  • Issue: Reaction Stalls / Blue Color Persists.

    • Cause: Oxidation of Cu(I) to Cu(II) by atmospheric oxygen.

    • Fix: Add an additional 5 mol% of Sodium Ascorbate.[5] Degas solvents with Nitrogen prior to use.[6] Ensure the reaction is sealed.

  • Issue: Low Yield with Sterically Bulky Alkynes.

    • Cause: The ortho-chloro group on the azide and a bulky group on the alkyne create a "steric clash" at the metal center.

    • Fix: Switch ligand from TBTA to THPTA (water-soluble, less bulky) or increase temperature to 50°C.

  • Issue: Incomplete Diazotization (Step 1).

    • Cause: Poor solubility of the dichloro-aniline in dilute acid.

    • Fix: Use TFA (Trifluoroacetic acid) as the solvent for the initial dissolution, then dilute with water before adding NaNO2.[7] This is critical for highly lipophilic anilines.

References

  • Preparation of 1-azido-2,4-dichloro-3-(trifluoromethyl)benzene (Analogous Protocol)

    • Source: Willis, N. et al. "Large-scale synthesis of Notum inhibitor...".[1] UCL Discovery.

    • Relevance: Validates the diazotization/azidation p
  • CuAAC Mechanism and Ligand Acceleration

    • Source: Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides". Chemical Society Reviews.
    • Relevance: Explains the necessity of ligands (TBTA) for stabilizing Cu(I) in hindered systems.
  • Safety of Aryl Azides

    • Source: Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds".
    • Relevance: Safety guidelines for handling C/N r
  • 2,4-Dichloro-3-methylaniline Properties

    • Source: PubChem Compound Summary for CID 88282.[8]

    • Relevance: Physical properties and safety data for the starting m

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Amide Coupling Yields with 2,4-Dichloro-3-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with amide bond formation, specifically involving the sterically hindered and electronically deactivated substrate, 2,4-dichloro-3-methylaniline. Our goal is to provide a framework of expert knowledge, practical troubleshooting, and validated protocols to help you overcome low yields and other common issues in your synthetic workflow.

Section 1: Understanding the Core Challenge

Amide coupling reactions involving 2,4-dichloro-3-methylaniline are frequently plagued by low yields. This is not an anomaly but a direct consequence of the substrate's inherent molecular properties. Two primary factors are at play:

  • Steric Hindrance: The presence of a methyl group at the 3-position and a chlorine atom at the 2-position creates significant bulk around the amine's nitrogen atom. This physically obstructs the approach of the activated carboxylic acid, slowing down the rate of the desired nucleophilic attack.[1]

  • Reduced Nucleophilicity: The two chlorine atoms on the aniline ring are strongly electron-withdrawing. They pull electron density away from the aromatic ring and, consequently, from the nitrogen atom. This electronic deactivation reduces the amine's nucleophilicity, making it a poorer nucleophile and less reactive towards the electrophilic carbonyl carbon of the activated acid.[2][3]

These combined effects mean that standard coupling conditions, which may work perfectly for simpler amines, often fail or provide unsatisfactory results with this substrate.[3][4]

Caption: Steric and electronic effects reducing the reactivity of 2,4-dichloro-3-methylaniline.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield so low when using standard EDC/HOBt conditions? Standard carbodiimide activators like EDC, even with additives like HOBt, often form activated species that are not reactive enough to be efficiently attacked by the poorly nucleophilic 2,4-dichloro-3-methylaniline.[3][5] Furthermore, the activated O-acylisourea intermediate can undergo side reactions, such as rearranging to an unreactive N-acylurea, which become more competitive when the desired coupling is slow.[5][6][7]

Q2: What is the best type of coupling reagent for a hindered, electron-deficient aniline? For challenging substrates like this, more potent coupling reagents are required. Uronium/aminium salt-based reagents, particularly those derived from HOAt (1-hydroxy-7-azabenzotriazole), are highly recommended.[8] Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are exceptionally effective because they generate highly reactive OAt-active esters.[9][10] The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance (a neighboring group effect) that stabilizes the transition state of the amine attack, accelerating the coupling rate.[9]

Q3: How critical is the choice of base? Can it cause side reactions? The base is critical. Its primary role is to deprotonate the carboxylic acid, forming the carboxylate needed to attack the coupling reagent.[11] For hindered couplings, a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is standard.[9][12] If your carboxylic acid has a chiral center at the alpha-position, the choice of base can influence the degree of epimerization.[13][14] While DIPEA is common, in some cases a weaker base like N-Methylmorpholine (NMM) may be used to minimize racemization, though this can come at the cost of a slower reaction rate.[12][14]

Q4: Can solvent or temperature be adjusted to improve the yield? Absolutely. Polar aprotic solvents like DMF or NMP are generally preferred as they can help dissolve the starting materials and facilitate the ionic intermediates.[2][9] For sluggish reactions, gently heating the mixture (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the steric and electronic barriers.[1][2] However, heating should be done cautiously as it can also increase the rate of side reactions and epimerization.[13]

Section 3: Systematic Troubleshooting Guide

When a low yield is observed, a systematic approach is crucial. Use the following table and workflow to diagnose and solve the issue.

Troubleshooting Table

Problem Potential Cause(s) Recommended Solution(s) & Rationale
No Reaction / Low Conversion 1. Insufficient Activation: The coupling reagent is not potent enough for the deactivated aniline. 2. Reagent Degradation: Coupling reagents (especially carbodiimides and uronium salts) can be sensitive to moisture. 3. Poor Solubility: Starting materials are not fully dissolved, preventing them from reacting. 1. Switch to a stronger coupling reagent. Move from EDC/HOBt to HATU, HBTU, or PyBOP. HATU is often the best choice for difficult couplings.[10] 2. Use fresh, high-purity reagents. Store reagents in a desiccator and handle them under an inert atmosphere (e.g., nitrogen or argon).[15] 3. Change solvent or heat. Switch to a more polar solvent like DMF or NMP. Gentle heating (40-60 °C) can improve both solubility and reaction rate.[2]
Good Conversion but Low Isolated Yield 1. Difficult Purification: The product has similar polarity to byproducts (e.g., tetramethylurea from HATU). 2. Product Loss During Workup: The amide product may have some water solubility or be sensitive to acidic/basic washes. 1. Modify workup. For HATU/HBTU, the tetramethylurea byproduct is water-soluble and can be removed with aqueous washes. If issues persist, consider phosphonium reagents like PyBOP, which produce triphenylphosphine oxide, a byproduct that is often more easily separated by chromatography. 2. Use a milder workup. Avoid harsh pH extremes if your product is unstable. Use saturated ammonium chloride instead of 1M HCl, and saturated sodium bicarbonate for basic washes.

| Significant Side Product Formation | 1. Epimerization: If the carboxylic acid is chiral, the α-carbon may lose its stereochemical integrity. 2. N-Acylurea Formation: With carbodiimides, the activated intermediate rearranges to an unreactive byproduct.[5][12] 3. Guanidinylation: Excess uronium/aminium reagent (like HATU/HBTU) can react with the free amine, capping it.[12] | 1. Use an epimerization-suppressing additive. HOAt (used in HATU) is superior to HOBt.[13][16] Keep the reaction temperature low (0 °C to RT) and minimize the time the acid is "pre-activated" before adding the amine.[13] 2. Avoid carbodiimides for this substrate. Switch to HATU or PyBOP, which do not form this type of byproduct.[17] 3. Control stoichiometry. Use a slight excess of the carboxylic acid and coupling reagent (e.g., 1.1-1.2 eq) relative to the amine (1.0 eq). Avoid large excesses of the coupling reagent. |

Troubleshooting_Workflow start Low Yield Observed check_conversion Check Reaction Conversion (TLC / LC-MS) start->check_conversion low_conv Problem: Low Conversion check_conversion->low_conv < 50% good_conv Problem: Low Isolated Yield check_conversion->good_conv > 90% side_products Are Side Products Present? check_conversion->side_products 50-90% or Impure reagent_check Are Reagents Potent & Fresh? low_conv->reagent_check upgrade_reagent Action: Switch to HATU or PyBOP. Use fresh reagents. reagent_check->upgrade_reagent No conditions_check Are Conditions Optimal? reagent_check->conditions_check Yes upgrade_reagent->conditions_check optimize_conditions Action: Switch to DMF/NMP. Increase temperature (40-60°C). conditions_check->optimize_conditions No conditions_check->side_products Yes workup_check Is Workup Causing Loss? good_conv->workup_check modify_workup Action: Use milder aqueous washes. Optimize chromatography. workup_check->modify_workup Yes handle_side_products Action: See Table for specific side products (Epimerization, Guanidinylation, etc.). side_products->handle_side_products

Sources

Technical Support Center: Neutralizing HCl in (2,4-Dichloro-3-methylphenyl)amine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with (2,4-dichloro-3-methylphenyl)amine hydrochloride. It addresses common challenges and questions related to the neutralization of the hydrochloride salt to liberate the free amine for subsequent reactions.

Introduction: The Criticality of Complete Neutralization

(2,4-Dichloro-3-methylphenyl)amine is a valuable building block in pharmaceutical and materials science. However, it is often supplied as its hydrochloride salt for improved stability and handling. For most synthetic applications, the free amine is the required reactive species. Incomplete neutralization of the hydrochloride salt is a frequent source of poor yields and reaction failures. The presence of residual hydrochloric acid can protonate the desired amine, rendering it non-nucleophilic and halting the intended reaction.[1] This guide will equip you with the knowledge and practical steps to ensure complete and efficient neutralization.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with (2,4-dichloro-3-methylphenyl)amine hydrochloride failing or giving low yields?

A1: The most common reason for reaction failure is the presence of the amine in its protonated, unreactive hydrochloride salt form. The lone pair of electrons on the nitrogen atom, which is essential for its nucleophilicity, is unavailable when protonated by HCl.[1] It is crucial to neutralize the hydrochloride salt to generate the free amine before proceeding with your reaction.

Q2: What are the best bases to use for neutralizing (2,4-dichloro-3-methylphenyl)amine hydrochloride?

A2: The choice of base depends on several factors, including the solvent, reaction temperature, and the sensitivity of your other reagents to the base. Both inorganic and organic bases can be effective.

  • Inorganic Bases: Weak inorganic bases like sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃) are often used.[2] They are inexpensive and the resulting inorganic salts are typically easy to remove by filtration or aqueous extraction. Stronger inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used, but may not be compatible with all organic solvents.[3]

  • Organic Bases: Tertiary amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA, Hünig's base) are common choices.[3][4] They are soluble in many organic solvents, and the resulting ammonium salts can often be removed by an aqueous wash. Bulky amines are preferred as they are less likely to participate in side reactions.[3]

Q3: How do I know if I have added enough base to completely neutralize the hydrochloride salt?

A3: You can monitor the pH of the reaction mixture.[2] A simple method is to add the base portion-wise and periodically check the pH of the aqueous layer (if present) or a small aliquot diluted with water using pH paper or a pH meter. The goal is to reach a basic pH (typically pH 8-9 or higher) to ensure the amine is in its free base form.

Q4: Can I perform the neutralization in situ with my main reaction?

A4: Yes, in many cases, you can perform the neutralization in the same pot as your subsequent reaction. For example, when performing a coupling reaction, you can add the amine hydrochloride, your coupling partner, and the neutralizing base to the reaction vessel at the same time.[4] However, you must ensure that the chosen base does not interfere with your desired reaction.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the neutralization and subsequent reaction.

Problem Potential Cause Troubleshooting Steps
Low or no product formation Incomplete neutralization of the amine hydrochloride.- Verify pH: Ensure the reaction mixture is basic (pH > 8) after adding the base.[2] - Increase base equivalents: Add an additional 0.1-0.2 equivalents of base and monitor the reaction progress. - Change the base: If using a weak base, consider a stronger one like triethylamine or sodium hydroxide, ensuring compatibility with your reaction conditions.[3][4]
Precipitate forms after adding the base Formation of the free amine, which may be less soluble than the hydrochloride salt in the chosen solvent.- This is often a good sign! The precipitate is likely your desired free amine. - Check solubility: The free base of (2,4-dichloro-3-methylphenyl)amine has low water solubility.[5] Its solubility in organic solvents should be confirmed for your specific system.
Difficulty separating the free amine from the salt byproduct The salt byproduct (e.g., NaCl, triethylammonium chloride) is co-precipitating or is soluble in the organic phase.- Aqueous workup: Perform an aqueous wash to remove water-soluble salts.[1][6] - Filtration: If the salt is insoluble, it can be removed by filtration. - Solvent selection: Choose a solvent system where the free amine is soluble, but the salt byproduct is not.
Reaction is moisture-sensitive, and I'm using an aqueous base. Introduction of water is interfering with the reaction.- Use an anhydrous organic base: Employ triethylamine or DIPEA that has been dried over a suitable drying agent.[3][4] - Use an anhydrous inorganic base: Use freshly dried potassium carbonate or cesium carbonate.

Experimental Protocols

Protocol 1: Neutralization and Extraction of (2,4-Dichloro-3-methylphenyl)amine

This protocol describes the liberation of the free amine from its hydrochloride salt for use in a subsequent reaction.

Materials:

  • (2,4-Dichloro-3-methylphenyl)amine hydrochloride

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M Sodium Hydroxide (NaOH)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Dissolve the (2,4-dichloro-3-methylphenyl)amine hydrochloride in a suitable organic solvent like dichloromethane in a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate.

  • Drain the organic layer into a clean Erlenmeyer flask.

  • Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the free amine.

  • Combine all organic extracts.

  • Wash the combined organic layer with deionized water and then with brine to remove any remaining inorganic salts.[6]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the free (2,4-dichloro-3-methylphenyl)amine.

Protocol 2: In Situ Neutralization for a Coupling Reaction

This protocol outlines a one-pot procedure where the neutralization occurs concurrently with a subsequent reaction, for example, a sulfonamide formation.[1]

Materials:

  • (2,4-Dichloro-3-methylphenyl)amine hydrochloride

  • Anhydrous dichloromethane (or another suitable aprotic solvent)

  • Anhydrous triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Your desired electrophile (e.g., a sulfonyl chloride)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add (2,4-dichloro-3-methylphenyl)amine hydrochloride (1.0 eq).

  • Add anhydrous dichloromethane.

  • Add anhydrous triethylamine (1.1 - 1.5 eq) to the suspension and stir for 10-15 minutes at room temperature.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C in an ice bath).

  • Slowly add a solution of your electrophile (e.g., sulfonyl chloride, 1.0 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to proceed as per your established protocol, monitoring by TLC or other appropriate analytical methods.

  • Upon completion, proceed with your standard reaction workup, which will typically involve an aqueous wash to remove the triethylammonium chloride salt.[1]

Visualization of Key Processes

Neutralization Reaction Workflow

Neutralization_Workflow cluster_start Starting Material cluster_process Neutralization cluster_workup Workup cluster_product Final Product AmineHCl (2,4-Dichloro-3-methylphenyl)amine Hydrochloride AddBase Add Base (e.g., NaHCO₃, TEA) AmineHCl->AddBase Stir Stir/Shake AddBase->Stir PhaseSeparation Phase Separation (Organic/Aqueous) Stir->PhaseSeparation Drying Dry Organic Layer PhaseSeparation->Drying Evaporation Solvent Evaporation Drying->Evaporation FreeAmine Free (2,4-Dichloro-3-methylphenyl)amine Evaporation->FreeAmine

Caption: Workflow for the neutralization and isolation of the free amine.

Chemical Transformation Diagram

Chemical_Reaction AmineHCl [Ar-NH₃]⁺Cl⁻ Plus1 + Base Base Arrow -> FreeAmine Ar-NH₂ Plus2 + Salt [Base-H]⁺Cl⁻

Caption: General chemical equation for the neutralization of an amine hydrochloride.

Analytical Confirmation of Neutralization

To ensure the complete conversion of the hydrochloride salt to the free amine, several analytical techniques can be employed:

  • Thin Layer Chromatography (TLC): The free amine will have a different Rf value compared to the more polar hydrochloride salt.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show a shift in the signals of the protons near the amine group upon deprotonation.

  • Gas Chromatography (GC): GC analysis can be used to quantify the amount of free amine present.[7]

References

  • US5211840A - Neutralizing amines with low salt precipitation potential - Google Patents. (n.d.).
  • Chemistry LibreTexts. (2020, July 1). 23.3: Reactions of amines.
  • ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides?
  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry and Biochemistry.
  • Chemistry Stack Exchange. (2019, June 14). How are neutral amines effective bases in organic chemistry?
  • Organic Syntheses. (2013). A Publication of Reliable Methods for the Preparation of Organic Compounds.
  • Analytical Chemistry. (1956). Analytical Chemistry, 28(4).
  • Echemi. (n.d.). The neutralization of amine hydrochloric acid is the most effective way to ionamide.
  • Benchchem. (n.d.). Application Notes and Protocols: Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines.
  • HR Patel Institute of Pharmaceutical Education and Research. (n.d.). EXPERIMENT 7. IDENTIFICATION OF AMINES.
  • Metrohm. (n.d.). Amine Treatment.
  • PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.
  • Sigma-Aldrich. (n.d.). (2,4-Dichloro-3-methylphenyl)amine hydrochloride.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL.
  • PubMed Central. (n.d.). 2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide.
  • Kiper, R. A. (n.d.). 2,4-dichlorotoluene.
  • The Hive Newbee Forum. (2003, October 5). Methylamine freebase/HCl salt solubilities.
  • WO2020008477A1 - A neutralizing amine formulation and process of preparation thereof - Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). PREPARATION OF ENANTIOMERICALLY ENRICHED (1S)-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE BY A CATALYTIC ADDITION OF DIORGANOZINC REAGENTS TO IMINES.
  • Echemi. (n.d.). 2,4-Dichloro-3-methylbenzenamine.
  • Advancion. (n.d.). A Novel Amine Neutralizer.
  • PubMed. (2025, September 23). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent.
  • CN105732403A - Preparation method of 2,3-dichloro-4-hydroxyaniline - Google Patents. (n.d.).
  • Benchchem. (n.d.). experimental setup for the synthesis of 4-alkyl-2,3-dichloroanilines.
  • Organic Syntheses. (n.d.). 2,4-dimethoxybenzonitrile.
  • European Patent Office. (n.d.). Process for the preparation of 2-chloro and 2,6-dichloroanilines.
  • Environmental Protection Agency. (n.d.). method 8131 aniline and selected derivatives by gas chromatography.

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Technical Support Center: Purification of 2,4-Dichloro-3-methylaniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 2,4-dichloro-3-methylaniline reaction products using column chromatography. It addresses common challenges and provides practical, field-proven solutions in a comprehensive question-and-answer format.

Introduction

The purification of substituted anilines, such as 2,4-dichloro-3-methylaniline, is a critical step in many synthetic workflows. Column chromatography is a powerful and widely used technique for isolating this compound from reaction byproducts and unreacted starting materials.[1][2] However, the unique chemical properties of anilines, particularly their basicity and potential for interaction with the stationary phase, can present specific challenges. This guide offers a structured approach to troubleshooting and optimizing these separations.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of 2,4-dichloro-3-methylaniline.

Problem 1: My compound is streaking or tailing on the column, leading to poor separation.

Q: What is the primary cause of peak tailing for anilines on a silica gel column?

A: The most common reason for the streaking or tailing of amines, including 2,4-dichloro-3-methylaniline, on a standard silica gel column is the interaction between the basic amine group and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] These acidic sites can protonate the basic aniline, leading to strong ionic interactions that cause the compound to bind too strongly to the stationary phase, resulting in poor peak shape and sometimes irreversible adsorption.[3]

Q: How can I prevent this interaction and improve peak shape?

A: The most effective solution is to "deactivate" the acidic silanol groups by adding a basic modifier to your mobile phase.[3] A small amount of triethylamine (TEA) or ammonia is typically added to the eluent.[3] The basic modifier competes with the aniline for binding to the acidic sites on the silica, minimizing the strong interactions that cause tailing and leading to sharper peaks.[3]

Recommended Mobile Phase Modifiers:

ModifierTypical Concentration (v/v)Notes
Triethylamine (TEA)0.1 - 2%A general-purpose and effective base for neutralizing silica gel.[3]
Ammonia (in MeOH)1 - 2% of a concentrated solutionParticularly effective for more polar amines.[3]
Problem 2: My compound is not moving off the baseline, or the retention factor (Rf) is too low.

Q: I've tried several solvent systems, but my compound remains at the origin of the TLC plate. What should I do?

A: If your 2,4-dichloro-3-methylaniline is not moving, the mobile phase is likely not polar enough to elute it from the polar silica gel. You need to increase the polarity of your eluent. A systematic approach is to gradually increase the percentage of the more polar solvent in your mixture. For instance, if you are using a hexane/ethyl acetate system, you would increase the proportion of ethyl acetate.[4]

Q: What are some good starting solvent systems for chlorinated anilines?

A: For compounds like 2,4-dichloro-3-methylaniline, mixtures of a non-polar solvent with a moderately polar solvent are generally effective.[5] Common starting points include:

  • Hexane and Ethyl Acetate[6]

  • Petroleum Ether and Ethyl Acetate[6]

  • Dichloromethane and Hexane

A good starting point is often a 1:1 mixture of hexane and ethyl acetate to quickly assess the compound's mobility.[6] The ideal solvent system should give your target compound an Rf of approximately 0.2-0.4 on a TLC plate to ensure good separation on the column.[5]

Problem 3: I'm observing multiple spots on the TLC plate after the reaction, and I'm unsure which is my product.

Q: How can I identify the product spot among multiple impurities?

A: A simple method is to run a co-spot on your TLC plate. This involves spotting your crude reaction mixture, the starting material, and a spot where both are applied on top of each other. The spot corresponding to the starting material can then be easily identified. Your product is likely one of the new spots that has appeared. Additionally, impurities can arise from unreacted starting materials, by-products, and degradation products.[4][7]

Q: What are some common impurities in the synthesis of chlorinated anilines?

A: Common impurities can include other positional isomers formed during the chlorination step, or the corresponding nitro-precursor if the synthesis involves a reduction step.[4] Oxidation byproducts are also common and can often be identified by their color.[4] Techniques like HPLC-UV or GC-MS can be used to identify and characterize these impurities more definitively.[8][9]

Problem 4: My purified product is still colored, even after column chromatography.

Q: I have isolated my product, but it has a reddish-brown tint. How can I remove the color?

A: The color is often due to minor, highly colored oxidized impurities.[4] While column chromatography is generally effective at removing these, some may co-elute with your product. If color persists, a subsequent recrystallization can be very effective. Sometimes, treating a solution of the product with activated carbon before recrystallization can help to adsorb the colored impurities.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best way to pack a silica gel column for this purification?

A: Both "wet packing" (slurry packing) and "dry packing" can be effective.[10] Slurry packing is the most common method and involves mixing the silica gel with the initial mobile phase to form a slurry, which is then poured into the column.[10][11] This method helps to prevent the entrapment of air bubbles and ensures a uniformly packed column, which is crucial for good separation.[12]

Q2: Should I use isocratic or gradient elution for my purification?

A: The choice depends on the complexity of your reaction mixture.

  • Isocratic elution , where the mobile phase composition remains constant, is simpler and ideal for separating compounds with similar properties.[13][14]

  • Gradient elution , where the polarity of the mobile phase is gradually increased during the separation, is more effective for complex mixtures containing compounds with a wide range of polarities.[13][15] It can lead to sharper peaks and shorter run times.[15][16]

For a typical reaction mixture of 2,4-dichloro-3-methylaniline, a step-gradient elution is often a good compromise, starting with a low polarity mobile phase and incrementally increasing the polarity.[16]

Q3: My crude product is not very soluble in the initial mobile phase. How should I load it onto the column?

A: If your compound has poor solubility in the eluent, you should use a "dry loading" technique.[5][11] This involves dissolving your crude product in a suitable volatile solvent (like dichloromethane), adding a small amount of silica gel, and then removing the solvent under reduced pressure to obtain a dry, free-flowing powder.[5][11] This powder can then be carefully added to the top of the packed column.[5][11]

Q4: What are the key safety precautions when working with 2,4-dichloro-3-methylaniline?

A: 2,4-dichloro-3-methylaniline is a hazardous chemical and should be handled with appropriate safety measures. Always work in a well-ventilated fume hood.[17] Wear personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17][18] Avoid inhalation of dust and contact with skin and eyes.[17][18] In case of accidental exposure, follow the first-aid measures outlined in the safety data sheet (SDS).[17][18]

Experimental Protocols

Protocol 1: Slurry Packing a Silica Gel Column
  • Select Column Size: Choose a column with an appropriate diameter and length for the amount of crude material to be purified. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel weight to crude product weight, depending on the difficulty of the separation.[11]

  • Prepare the Column: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[11]

  • Prepare the Slurry: In a beaker, add the calculated amount of silica gel. In a fume hood, slowly add the initial, least polar mobile phase to the silica gel while stirring to create a uniform slurry.[12] Continue stirring to remove any trapped air bubbles.[12]

  • Pack the Column: With the stopcock open, pour the slurry into the column.[12] Use additional mobile phase to rinse any remaining silica from the beaker into the column.

  • Settle the Packing: Gently tap the sides of the column to ensure the silica gel packs down evenly and to remove any remaining air pockets.[11]

  • Add Sand: Once the silica has settled, add a thin layer of sand to the top to protect the silica bed from being disturbed during sample and eluent addition.[11]

  • Equilibrate: Drain the solvent until it is level with the top of the sand layer. The column is now ready for sample loading.

Diagram of a Packed Column:

G cluster_column Packed Chromatography Column eluent Mobile Phase (Eluent) sand_top Sand Layer eluent->sand_top silica Silica Gel (Stationary Phase) sand_top->silica sand_bottom Sand Layer silica->sand_bottom cotton Cotton/Glass Wool Plug sand_bottom->cotton stopcock Stopcock cotton->stopcock tip stopcock->tip

Caption: A diagram of a properly packed column for chromatography.

Protocol 2: Step-Gradient Elution
  • Load the Sample: Using either wet or dry loading, apply the crude 2,4-dichloro-3-methylaniline to the top of the packed column.

  • Initial Elution: Begin eluting with the least polar solvent system determined from your TLC analysis (e.g., 5% ethyl acetate in hexane). Collect fractions.

  • Monitor Elution: Regularly check the collected fractions by TLC to monitor the separation.

  • Increase Polarity: Once the less polar impurities have eluted, increase the polarity of the mobile phase in a stepwise manner (e.g., to 10% ethyl acetate in hexane). This will elute the compounds that are more strongly adsorbed to the silica gel.

  • Continue Gradient: Continue to increase the polarity of the eluent as needed to elute your target compound, 2,4-dichloro-3-methylaniline.

  • Isolate Product: Once the fractions containing the pure product have been identified by TLC, combine them.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 2,4-dichloro-3-methylaniline.

Troubleshooting Workflow:

G start Poor Separation q1 Are peaks tailing or streaking? start->q1 a1_yes Add basic modifier (e.g., TEA) to mobile phase. q1->a1_yes Yes q2 Is the Rf value too low? q1->q2 No end Improved Separation a1_yes->end a2_yes Increase polarity of the mobile phase. q2->a2_yes Yes q3 Is the column overloaded? q2->q3 No a2_yes->end a3_yes Use a larger column or load less sample. q3->a3_yes Yes q3->end No a3_yes->end

Caption: A decision tree for troubleshooting poor separation in column chromatography.

References

  • Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC.
  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography.
  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column.
  • JASCO. (n.d.). HPLC Separation Modes.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
  • Schellinger, A. P., & Carr, P. W. (2006). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. Journal of Chromatography A, 1109(2), 253–266.
  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Solvent Systems for the Purification of 3-Chloro-4-(isopentyloxy)aniline.
  • Echemi. (n.d.). 2,4-DICHLORO-5-METHOXY-N-METHYLANILINE Safety Data Sheets.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.
  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
  • Chemistry LibreTexts. (2025, March 21). Running a flash column.
  • ResearchGate. (2013, February 5). Details of Packing a column with C18 Silica.
  • FUJIFILM Wako Chemicals. (n.d.). Silica Gel Packing Agent | Column Chromatography.
  • Great Plains Center for Agricultural Health. (n.d.). 2,4-D.
  • Benchchem. (n.d.). Technical Support Center: HPLC Purification of Aniline Mustard Derivatives.
  • ChemicalBook. (2026, January 13). 2,4-Dichloroaniline.
  • Hawaii.gov. (2023, February 2). CAUTION – PRECAUCIÓN.
  • MilliporeSigma. (n.d.). 2,4-Dichloro-N-methylaniline 97 35113-88-3.
  • ResearchGate. (2017, May 10). I want good solvent system in TLC in aniline and ketone compound?.
  • Henker, H. G. (n.d.). Separation of Alkylated and Chlorinated Anilines by Gas Chromatography. Journal of Chromatographic Science.
  • PubChem. (2025, April 14). 2,6-Dichloro-3-methylaniline.
  • ResearchGate. (n.d.). Chromatogram of anilines on BeImC8-Sil. Mobile phase, methanol–water....
  • J&K Scientific. (n.d.). 2,4-Dichloro-3-methylaniline | 19853-79-3.
  • PubChemLite. (n.d.). 2,4-dichloro-3-methylaniline (C7H7Cl2N).
  • ThermoFisher. (n.d.). Column troubleshooting guide - Reversed phase.
  • National Oceanic and Atmospheric Administration. (n.d.). 3,4-DICHLOROANILINE.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • Chemistry LibreTexts. (2024, February 10). 3.1: Overview of Analytical Separations.
  • Chromatography Today. (n.d.). Reviewing the Importance of the Stationary and Mobile Phases in Chromatography.
  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
  • Waters. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC.
  • National Center for Biotechnology Information. (2023, August 4). Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease.
  • ResearchGate. (n.d.). Synthesis of 2,6-dichloro-3-methylaniline.
  • National Center for Biotechnology Information. (n.d.). Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM.
  • Benchchem. (n.d.). Technical Support Center: Purification of Crude 4-Butyl-2,3-dichloroaniline by Column Chromatography.
  • Anwar, S., Khan, A., Jamal, M., & Siddiqui, M. Z. (2025). Review on the modern analytical advancements in impurities testing. Advances in Analytic Science, 6(1), 3159.
  • Google Patents. (2023, December 15). CN117229151A - Method for preparing 4-chloro-3-methylaniline through catalytic hydrogenation.
  • Benchchem. (n.d.). Technical Support Center: Characterization of Impurities in 3,6-dichloro-2,4-difluoroaniline.
  • ResearchGate. (2025, August 6). Degradation of dichloroaniline isomers by a newly isolated strain, Bacillus megaterium IMT21.
  • National Center for Biotechnology Information. (n.d.). Identification and synthesis of impurities formed during sertindole preparation.
  • Google Patents. (n.d.). US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines.

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Technical Support Center: Recrystallization of 2,4-Dichloro-3-methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2,4-dichloro-3-methylaniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the recrystallization process. Our focus is on explaining the causality behind experimental choices to empower you to optimize your purification protocols effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the recrystallization of substituted anilines.

Q1: What is the primary goal of recrystallization for my 2,4-dichloro-3-methylaniline derivative?

A1: Recrystallization is a purification technique used to separate a solid compound from impurities.[1][2] The process relies on the principle that the solubility of a compound in a solvent increases with temperature.[3][4] By dissolving your crude 2,4-dichloro-3-methylaniline derivative in a minimum amount of hot solvent and allowing it to cool slowly, the desired compound will form pure crystals, leaving the impurities dissolved in the surrounding solution (the "mother liquor").[1][5] The final purity is often assessed by a sharp, elevated melting point compared to the crude material.[3]

Q2: How do I select the ideal solvent for my specific derivative?

A2: The "like dissolves like" principle is your starting point.[4][6] The 2,4-dichloro-3-methylaniline core has both nonpolar (the dichlorinated benzene ring) and moderately polar (the amine group) characteristics.[7] The ideal solvent should:

  • Dissolve your compound completely at an elevated temperature (near the solvent's boiling point).[2][6]

  • Dissolve your compound sparingly or not at all at room temperature or below.[6]

  • Either dissolve impurities very well at all temperatures or not at all, allowing them to be filtered out from the hot solution.[8]

  • Be chemically inert and not react with your compound.[6]

  • Have a boiling point below the melting point of your compound to prevent "oiling out".[9]

A good practice is to perform small-scale solubility tests with a range of solvents to identify the best candidate before committing your entire batch.

Q3: What are some common starting solvents for halogenated aniline derivatives?

A3: For substituted anilines, alcohols like ethanol and methanol are versatile and commonly used.[6] Given the structure of 2,4-dichloro-3-methylaniline, which is soluble in ethanol and ether but only slightly soluble in water, a mixed solvent system is often highly effective.[10] A common and successful pair is an ethanol-water mixture.[6] For more nonpolar derivatives, you might consider solvents like heptane or ethyl acetate.[11]

Solvent Selection Guide for Substituted Anilines

Solvent Polarity Boiling Point (°C) Comments
Water High 100 Good for anilines with polar functional groups capable of hydrogen bonding.[6]
Ethanol Medium-High 78 A versatile solvent, often used in combination with water.[6]
Methanol Medium-High 65 Similar to ethanol but with a lower boiling point.
Ethyl Acetate Medium 77 A good choice for compounds of intermediate polarity.[11]
Heptane Low 98 Suitable for less polar derivatives or as the "poor" solvent in a mixed system.[11]

| Acetone | Medium-High | 56 | Can be effective, but its low boiling point may limit the solubility difference. |

Q4: My aniline sample is dark brown. Will this affect the recrystallization?

A4: Yes. The dark color indicates the presence of oxidized impurities, a common issue with anilines as they are susceptible to air oxidation.[12][13] These impurities can become trapped in your crystal lattice, resulting in a discolored final product. It is highly recommended to use a decolorizing agent like activated charcoal during the recrystallization process.[13]

Troubleshooting Guide: From Oiling Out to Crystal Purity

This guide provides a systematic approach to resolving the most common issues encountered during recrystallization.

Problem 1: My compound "oils out" instead of forming crystals.

An oily precipitate forms when the solute separates from the solution at a temperature above its melting point. This is a common problem when the compound is significantly impure or when the solvent's boiling point is too high.[9]

  • Immediate Action: Re-heat the solution until the oil fully redissolves.

  • Solution A (Slow Cooling): Allow the flask to cool much more slowly. Insulate the flask with glass wool or place it on a hot plate that is turned off to allow for gradual heat loss.[9][12] Slow cooling favors the formation of an ordered crystal lattice over an amorphous oil.

  • Solution B (Solvent Adjustment): If using a mixed solvent system (e.g., ethanol/water), add a small amount more of the "good" solvent (ethanol) to the hot solution to decrease the supersaturation level.[6]

  • Solution C (Change Solvent): The chosen solvent may have too high a boiling point. Select a solvent with a lower boiling point and repeat the procedure.[6]

Problem 2: No crystals form, even after the solution has cooled to room temperature.

This is the most common issue and is almost always caused by using too much solvent.[9]

  • Solution A (Induce Crystallization):

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth to begin.[6]

    • Seeding: If you have a pure crystal of your compound, add a tiny speck to the solution. This "seed" crystal will act as a template for other crystals to grow upon.[6]

  • Solution B (Reduce Solvent Volume): Gently heat the solution to boil off some of the solvent.[6][9] Continue to remove solvent until the solution becomes slightly cloudy (saturated) at the boiling point. Then, add a few drops of fresh hot solvent to just re-dissolve the precipitate and allow it to cool again.

  • Solution C (Cool Further): Place the flask in an ice-water bath to further decrease the solubility of your compound.[3] Be aware that rapid cooling can lead to smaller, less pure crystals.[5]

Problem 3: The recrystallized product is still colored.

Colored impurities, often from oxidation, can be stubborn to remove.[13]

  • Solution (Activated Charcoal): After dissolving your crude product in the hot solvent, remove the flask from the heat source and add a very small amount (e.g., the tip of a spatula) of activated charcoal to the solution.[6][14] Swirl the mixture and heat it again for a few minutes. The charcoal will adsorb the colored impurities. Crucially, you must then perform a hot filtration to remove the charcoal before allowing the solution to cool.

    • Caution: Use charcoal sparingly, as it can also adsorb your desired product, leading to a lower yield.[6]

Problem 4: The final yield is very low.

Several factors can contribute to poor recovery of your purified product.

  • Cause A (Excess Solvent): As with the failure to form crystals, using too much solvent is a primary cause of low yield.[6] Ensure you are using the minimum amount of hot solvent required for complete dissolution.

  • Cause B (Premature Crystallization): The compound may have started to crystallize during the hot filtration step (if performed). To prevent this, preheat your filtration apparatus (funnel and receiving flask) with hot solvent before filtering your solution.[12]

  • Cause C (Incomplete Crystallization): Ensure the solution is cooled sufficiently, typically in an ice bath, to maximize the precipitation of the product before filtration.[6]

  • Cause D (Washing with Warm Solvent): Washing the collected crystals with room-temperature or warm solvent will dissolve some of your product. Always wash the crystals with a small amount of ice-cold solvent.[3]

Visualized Workflows and Protocols

General Recrystallization Workflow

The following diagram illustrates the standard procedure for purifying a solid by recrystallization.

Recrystallization_Workflow start Start with Crude Solid Product dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve charcoal Add Activated Charcoal (if solution is colored) dissolve->charcoal Optional cool Allow Filtrate to Cool Slowly dissolve->cool If no insolubles hot_filter Perform Hot Filtration (to remove insolubles/charcoal) charcoal->hot_filter hot_filter->cool ice_bath Cool in Ice Bath to Maximize Crystallization cool->ice_bath vacuum_filter Collect Crystals via Vacuum Filtration ice_bath->vacuum_filter wash Wash Crystals with Ice-Cold Solvent vacuum_filter->wash dry Dry the Purified Crystals wash->dry end_node Pure Crystalline Product dry->end_node

Caption: Standard workflow for single-solvent recrystallization.

Troubleshooting Decision Tree

Use this diagram to diagnose and solve common recrystallization problems.

Troubleshooting_Tree problem Recrystallization Issue? no_crystals No Crystals Formed problem->no_crystals oiled_out Compound 'Oiled Out' problem->oiled_out low_yield Low Yield problem->low_yield colored_product Product is Colored problem->colored_product sol_A1 Too Much Solvent Used no_crystals->sol_A1 Cause sol_B1 Cooling Too Rapidly or Solvent BP Too High oiled_out->sol_B1 Cause sol_D1 Multiple Causes: - Too much solvent - Premature crystallization - Washing with warm solvent low_yield->sol_D1 Cause sol_C1 Oxidized Impurities Present colored_product->sol_C1 Cause sol_A2 1. Scratch Flask 2. Add Seed Crystal 3. Evaporate Excess Solvent sol_A1->sol_A2 Solution sol_B2 1. Re-heat and Cool Slowly 2. Add More 'Good' Solvent 3. Change to Lower BP Solvent sol_B1->sol_B2 Solution sol_C2 Redo Recrystallization with Activated Charcoal & Hot Filtration sol_C1->sol_C2 Solution sol_D2 Review Protocol: - Use minimum hot solvent - Preheat funnel - Wash with ice-cold solvent sol_D1->sol_D2 Solution

Caption: A decision tree for troubleshooting recrystallization.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (General Procedure)

This protocol is a general method adaptable for solvents like ethanol or ethyl acetate.

  • Dissolution: Place the crude 2,4-dichloro-3-methylaniline derivative into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a stirrer/hotplate and add the chosen solvent in small portions while heating and stirring. Continue adding solvent until the solid just dissolves at or near the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, wait a moment for boiling to cease, and add a small amount of activated charcoal. Return the flask to the hotplate and boil gently for 2-5 minutes.

  • Hot Filtration (if charcoal was used): Preheat a filtration setup (a stemless funnel with fluted filter paper and a second Erlenmeyer flask) by pouring some boiling solvent through it. Quickly filter the hot solution containing the charcoal. This step removes the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature, undisturbed. Crystal formation should begin.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[6]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away the mother liquor.

  • Drying: Continue to draw air through the crystals on the funnel to partially dry them. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol-Water)

This is a powerful technique when no single solvent is ideal.

  • Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask.[6]

  • Saturation: While keeping the solution hot, add the "poor" solvent (e.g., hot water) dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.[6]

  • Clarification: Add a few drops of the hot "good" solvent (ethanol) until the solution becomes clear again.[6]

  • Crystallization and Isolation: Follow steps 4 through 8 from Protocol 1. For the washing step (Step 7), use an ice-cold mixture of the two solvents in the approximate ratio that induced crystallization.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (n.d.). Technical Support Center: Workup Procedures for Reactions Involving Substituted Anilines.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • Google Patents. (n.d.).
  • BenchChem. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. NIUS Chemistry Experiments. [Link]

  • Google Patents. (n.d.). EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
  • Solubility of Things. (n.d.). 3-Methylaniline. [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • BenchChem. (n.d.). Technical Guide: Solubility of 4-Butyl-2,3-dichloroaniline in Organic Solvents.
  • EBSCO. (2024). Recrystallization (chemistry) | Chemistry | Research Starters. [Link]

Sources

Technical Support Center: Synthesis and Handling of Hygroscopic Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

A Foreword from Your Senior Application Scientist

Welcome, colleagues. In the world of pharmaceutical and chemical synthesis, amine hydrochloride salts are indispensable intermediates. Their crystalline nature often simplifies purification and improves stability compared to the free base. However, this advantage comes with a significant challenge: hygroscopicity. The propensity of these salts to absorb atmospheric moisture can introduce a critical, often unquantified, variable into a reaction, leading to issues with stoichiometry, reaction kinetics, and overall reproducibility.

This guide is structured to address the practical problems you encounter at the bench. We will move from foundational questions to specific troubleshooting scenarios and validated protocols. My goal is to explain not just what to do, but why a particular technique is scientifically sound, empowering you to make informed decisions in your own work.

Frequently Asked Questions (FAQs)

Q1: What fundamentally makes amine hydrochloride salts hygroscopic?

A: The hygroscopic nature of amine hydrochloride salts stems from the strong ion-dipole interactions between the charged ions of the salt lattice (the ammonium cation, R-NH₃⁺, and the chloride anion, Cl⁻) and the highly polar water molecules in the atmosphere.[1] The ionic bonds within the salt create a high-energy, stable crystal lattice.[2] However, water molecules, with their significant partial positive (on hydrogen) and partial negative (on oxygen) charges, are strongly attracted to these ions. This attraction can be strong enough to overcome the lattice energy, pulling water molecules from the air to hydrate the ions, leading to the absorption of moisture and, in some cases, deliquescence (dissolving in the absorbed water).

Q2: I suspect my amine salt has absorbed water. What are the tell-tale signs?

A: There are several physical indicators. The most obvious is a change in the physical state of the material, such as:

  • Clumping or Caking: A free-flowing powder will become clumpy and difficult to handle.[3]

  • "Oily" or "Gummy" Appearance: The solid may take on a wet or sludgy consistency.[4][5]

  • Weight Gain: If you observe a continuous, slow increase in weight while the material is on an analytical balance, it is actively absorbing moisture from the air.[6] This is a classic sign of a hygroscopic substance.

For a definitive quantitative measure, Karl Fischer (KF) titration is the gold standard for determining water content in chemical samples.[7][8]

Q3: What are the downstream consequences of using a "wet" amine hydrochloride salt in a moisture-sensitive reaction?

A: Using a hygroscopic salt without accounting for its water content can have severe consequences for your synthesis:

  • Stoichiometric Errors: The measured weight of the salt is not the weight of the active reagent; it's the reagent plus an unknown amount of water. This leads to adding fewer moles of your amine salt than calculated, potentially resulting in an incomplete reaction and low yield.

  • Deactivation of Reagents: In reactions employing highly reactive reagents like Grignards, organolithiums, or certain catalysts (e.g., LiAlH₄), the absorbed water will consume the reagent, rendering it inactive.[4]

  • Undesirable Side Reactions: Water can act as a nucleophile in some reactions, leading to the formation of hydrolysis byproducts and complicating purification.[9][10]

  • Poor Reproducibility: The amount of absorbed water can vary depending on ambient humidity and how long the container has been open.[11] This introduces a significant variable that makes reactions difficult to reproduce consistently.

Q4: How should I properly store hygroscopic amine hydrochloride salts to minimize moisture uptake?

A: Proper storage is your first line of defense.

  • Airtight Containers: Always store hygroscopic salts in well-sealed, airtight containers. Glass jars with tight-fitting lids are excellent.[3] For highly sensitive materials, bottles with Sure/Seal™ caps are recommended.[12]

  • Desiccators: For long-term storage or after drying, place the container inside a desiccator containing an active drying agent like silica gel, calcium chloride, or phosphorus pentoxide.[13] A vacuum desiccator is even more effective for extremely sensitive materials.[13]

  • Inert Atmosphere: For the most critical applications, storing the material in a glovebox under an inert atmosphere (e.g., nitrogen or argon) provides the best protection.[14]

  • Controlled Environment: Store the containers in a cool, dry place away from heat sources or direct sunlight to prevent temperature fluctuations that can promote moisture ingress.[15]

Q5: What is the most reliable method for drying an amine hydrochloride salt that has already absorbed moisture?

A: The most common and effective method is drying under vacuum in a heated oven. This technique, often called "drying to constant weight," removes both surface moisture and potentially bound water of hydration. It is crucial to ensure the temperature is below the compound's melting or decomposition point. Always consult the material's Safety Data Sheet (SDS) for thermal stability information.[16] Azeotropic distillation with a solvent like toluene can also be used to remove water, but this is typically done in situ during a reaction rather than for drying the solid salt beforehand.

Troubleshooting Guide: Common Synthesis Problems

This section addresses specific issues you might encounter and links them back to the hygroscopic nature of your starting material.

  • Problem: My reaction yield is consistently low, and I see unreacted starting material.

    • Probable Cause: You are likely experiencing a stoichiometric error due to unaccounted-for water in your amine salt. The actual molar amount of your amine is less than what you calculated based on the "wet" weight.

    • Solution:

      • Quantify Water Content: Use Karl Fischer titration to determine the exact percentage of water in your salt. Adjust your starting mass accordingly.

      • Dry the Salt: Before weighing, dry the salt thoroughly using a validated method like the vacuum oven protocol detailed below.

  • Problem: My final product is difficult to purify, with multiple unexpected side products.

    • Probable Cause: Absorbed water may be participating in the reaction. This is common in reactions involving acyl chlorides, anhydrides, or other electrophiles where water can compete with the desired nucleophile.

    • Solution:

      • Rigorous Drying: Ensure your amine salt is rigorously dried before use.

      • Anhydrous Solvents: Use high-quality anhydrous solvents for your reaction. Even small traces of water in the solvent can contribute to side reactions.[4]

  • Problem: My amine salt is clumping and physically difficult to weigh and transfer accurately.

    • Probable Cause: The material has absorbed significant moisture from the atmosphere.[11]

    • Solution:

      • Minimize Exposure: Only open the container for the minimum time necessary. Weighing should be done as quickly as is safe and practical.[6]

      • Controlled Environment: If possible, handle the material in a low-humidity environment, such as a glovebox or a glove bag.[14]

      • Drying: Dry the entire batch of the salt before use so that you are starting with a consistent, free-flowing powder for all subsequent experiments.

Data & Visualization

Table 1: Comparison of Common Drying Methods for Hygroscopic Salts
MethodTemperature RangePressureTypical DurationProsCons
Vacuum Oven 40 - 100 °C (Compound Dependent)<10 mbar4 - 24 hoursHighly effective for removing water; prevents thermal decomposition under vacuum.Requires specialized equipment; can be slow.
Desiccator (at RT) AmbientAtmospheric24 - 72 hoursSimple, low energy; good for storage.Very slow for drying; may not remove all bound water.
Oven (Atmospheric) 90 - 110 °CAtmospheric2 - 8 hoursFaster than a desiccator.[15]Risk of thermal decomposition for sensitive compounds; less effective than vacuum.[17]
Azeotropic Distillation Solvent Boiling PointAtmospheric1 - 4 hoursEffective for removing water in situ during a reaction.Not suitable for drying the solid salt prior to use.
Diagram 1: Workflow for Handling a New Amine Hydrochloride Salt

This workflow provides a decision-making process to ensure the integrity of your starting material.

G cluster_0 A Receive/Open New Amine HCl Salt B Visually Inspect: Free-flowing powder? A->B C Weigh 1g on Analytical Balance. Monitor for 60s. B->C Yes J Material is Hygroscopic. Dry entire batch in Vacuum Oven. B->J No, clumpy/oily D Is weight stable? C->D E Perform Karl Fischer Titration to determine water % D->E Yes D->J No, weight increasing F Is water content <0.1%? E->F H Store in Desiccator. Proceed with Synthesis. F->H Yes I Store in Desiccator. Adjust mass for water content or dry before use. F->I No G Dry entire batch in Vacuum Oven G->H J->G

Sources

Technical Support Center: Troubleshooting Low Reactivity of Sterically Hindered Dichloroanilines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low reactivity of sterically hindered dichloroanilines in their synthetic protocols. The following content, structured in a question-and-answer format, provides in-depth technical guidance, troubleshooting strategies, and validated experimental protocols to help you overcome these common hurdles.

The Challenge: Understanding the Root Cause

Sterically hindered dichloroanilines present a significant challenge in organic synthesis, primarily in cross-coupling reactions. The diminished reactivity stems from a combination of electronic and steric effects. The two chlorine atoms on the aniline ring act as strong electron-withdrawing groups, reducing the electron density on the nitrogen atom and thus its nucleophilicity.[1] Compounding this is the steric bulk from these ortho-substituents, which physically obstructs the approach of reactants to the nitrogen atom and the metal center in catalytic cycles.[2][3][4] This hindrance can impede crucial steps like oxidative addition and reductive elimination, leading to low yields and slow reaction rates.[5][6]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Buchwald-Hartwig amination with a 2,6-dichloroaniline is giving very low to no yield. What are the most likely causes and how can I fix it?

Low or no yield in a Buchwald-Hartwig amination involving a sterically hindered dichloroaniline is a common issue. The primary culprits are often an inappropriate catalyst system or suboptimal reaction conditions.[5]

Troubleshooting Steps:

  • Inactive Catalyst: Ensure your palladium precatalyst is of high quality and has been stored under inert conditions. Consider using a more active precatalyst, such as a palladacycle or a pre-formed complex like XPhos Pd G3.[5][7]

  • Inappropriate Ligand: The choice of ligand is critical. For sterically demanding substrates, bulky, electron-rich monophosphine ligands are generally preferred.[5][7][8] These ligands promote the formation of the active monoligated palladium species, which is crucial for coupling hindered partners.[5][9] Consider screening a panel of ligands such as XPhos, SPhos, or RuPhos.[7] N-heterocyclic carbene (NHC) ligands like IPr and SIMes can also be highly effective.[7][10]

  • Incorrect Base: The base plays a crucial role in the catalytic cycle.[7] For hindered couplings, strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are often necessary.

  • Suboptimal Reaction Conditions:

    • Temperature: Hindered couplings frequently require higher temperatures to overcome the activation energy barrier.[5] Try increasing the reaction temperature, monitoring for potential side reactions.

    • Reaction Time: These reactions can be sluggish. Extend the reaction time and monitor progress carefully using TLC or LC-MS.[5]

    • Inert Atmosphere: Oxygen can deactivate the palladium catalyst. Ensure your reaction is set up under a strictly inert atmosphere of argon or nitrogen.[5]

Visualizing the Problem: A Logic Diagram for Troubleshooting

The following diagram outlines a logical workflow for troubleshooting low-yield Buchwald-Hartwig amination reactions with sterically hindered dichloroanilines.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification Prep Combine Reactants: Aryl Halide, Aniline, Base, Ligand, Pd Precatalyst Solvent Add Anhydrous, Degassed Solvent Prep->Solvent Seal Seal Reaction Vessel Solvent->Seal Heat Heat to 100-120 °C with Vigorous Stirring Seal->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Dilute and Filter through Celite Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify

Sources

Technical Support Center: Optimizing Stannous Chloride Reduction of 2,6-Dichloro-3-nitrotoluene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. This guide provides an authoritative, mechanistic, and practical framework for researchers optimizing the reduction of 2,6-dichloro-3-nitrotoluene to 2,6-dichloro-3-methylaniline.

Mechanistic Rationale: Why Stannous Chloride?

Halogenated nitroarenes are notoriously problematic substrates in drug development. When subjected to standard catalytic hydrogenation (e.g., H₂ with Pd/C), the reaction frequently suffers from competing hydrodehalogenation, stripping the essential chlorine atoms from the aromatic ring 1.

To preserve the 2,6-dichloro substitution pattern, stannous chloride dihydrate (SnCl₂·2H₂O) is the reagent of choice. It provides exquisite chemoselectivity, acting as a mild reducing agent that transfers electrons directly to the nitro group while leaving the aryl-chloride bonds intact 2. The reduction is a 6-electron process requiring a theoretical minimum of 3 equivalents of Sn(II) 3. However, the severe steric hindrance imparted by the two ortho-chlorine atoms necessitates an empirical excess (4.0–5.0 equivalents) to drive the reaction through the hydroxylamine intermediate.

SnCl2_Mechanism A 2,6-Dichloro-3-nitrotoluene (Ar-NO2) B Nitroso Intermediate (Ar-NO) A->B Sn(II) -> Sn(IV) 2H+, 2e- C Hydroxylamine Intermediate (Ar-NHOH) B->C Sn(II) -> Sn(IV) 2H+, 2e- D 2,6-Dichloro-3-methylaniline (Ar-NH2) C->D Sn(II) -> Sn(IV) 2H+, 2e-

Mechanistic pathway of SnCl2-mediated nitro reduction to aniline via electron transfer.

Self-Validating Experimental Protocol

This protocol utilizes a non-acidic, non-aqueous solvent system (ethanol) to maximize chemoselectivity, prevent acid-catalyzed side reactions, and maintain a homogeneous mixture 4.

Step 1: Reagent Preparation & Initiation
  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 2,6-dichloro-3-nitrotoluene in absolute ethanol to achieve a 0.2 M concentration.

  • Add 4.5 equivalents of SnCl₂·2H₂O in a single portion.

  • Causality Note: The intrinsic water of hydration in the dihydrate salt acts as the necessary proton source for the reduction, eliminating the need for harsh mineral acids 2.

Step 2: Reaction Execution & Validation
  • Heat the mixture to 70 °C (mild reflux) for 2.5 hours. Alternatively, ultrasonic irradiation at 30 °C can be used to accelerate the heterogeneous electron transfer 5.

  • Self-Validation Checkpoint: The initial solution will be distinctly yellow (characteristic of the conjugated nitroarene). As the reduction completes, the solution will fade to pale yellow or colorless. Confirm completion via TLC (Hexanes:EtOAc 3:1); the product amine will exhibit a lower Rf and stain positively (purple/brown) with ninhydrin.

Step 3: Alkaline Workup (Emulsion Prevention)
  • Concentrate the mixture in vacuo to remove the majority of the ethanol.

  • Partition the crude residue between Ethyl Acetate and a strong aqueous base (2M KOH or NaOH) [[6]]().

  • Causality Note: Tin(IV) byproducts naturally form gelatinous, amphoteric tin hydroxides (Sn(OH)₄) in neutral water, creating unfilterable emulsions. By driving the pH above 12, the tin is converted into the highly water-soluble hexahydroxostannate(IV) complex, [Sn(OH)₆]²⁻, allowing for clean phase separation 6.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure aniline.

Workup_Workflow A Crude Reaction Mixture (Product + SnCl4/SnCl2) B Concentrate in vacuo Remove Volatiles A->B C Basification (pH >12) Add 2M KOH or NaOH B->C D Formation of Soluble Stannates [Sn(OH)6]2- C->D Prevents Sn emulsion E Liquid-Liquid Extraction (EtOAc / Aqueous) D->E

Optimized basic workup workflow to prevent tin emulsion and isolate the aniline product.

Quantitative Optimization Data

The following table summarizes the causal relationship between solvent/reagent choices and the resulting yield and chemoselectivity profiles.

Solvent SystemSnCl₂ EquivalentsTemperatureTimeYield (%)Dehalogenation (%)
Ethanol (Absolute) 4.5 70 °C (Reflux) 2.5 h >90% <1%
Ethyl Acetate4.080 °C3.0 h88%<1%
Conc. HCl3.5100 °C1.5 h65%5-10%
Pd/C + H₂ (Control)0.1 (Cat.)25 °C12.0 h45%>50%

Troubleshooting & FAQs

Q1: My reaction is stalling at a highly polar intermediate. What is it, and how do I fix it? A1: You are likely stalling at the hydroxylamine (-NHOH) intermediate. This occurs when the electron source (Sn²⁺) is depleted or sterically blocked by the two ortho-chlorines. Ensure you are using at least 4.5 equivalents of fresh SnCl₂·2H₂O. If the reagent bottle has been open for months, the Sn(II) may have partially oxidized to Sn(IV) via atmospheric exposure, rendering it inert.

Q2: I have a thick, white, unfilterable paste during workup. How do I break this emulsion? A2: You have encountered the classic "tin emulsion" caused by precipitated SnO₂ / Sn(OH)₄. Do not attempt to filter this through standard filter paper. Instead, add additional 2M NaOH or KOH directly to the separatory funnel and agitate until the aqueous phase pH is >12. The aqueous layer will clear up as the soluble [Sn(OH)₆]²⁻ complex forms 6.

Q3: Can I use anhydrous SnCl₂ instead of the dihydrate? A3: Yes, but the dihydrate (SnCl₂·2H₂O) is vastly preferred in neutral alcoholic solvents. The mechanism requires protons (2H⁺ per step, as shown in the pathway diagram). The intrinsic water of hydration in the dihydrate assists in this proton transfer 2. If using anhydrous SnCl₂, you must ensure your solvent system provides an adequate proton source.

Q4: Why am I seeing a small percentage of 2-chloro-3-methylaniline (dehalogenation) in my NMR? A4: While SnCl₂ is highly chemoselective 2, excessive heating (>90 °C) or the presence of strong mineral acids (like refluxing in concentrated HCl) can trigger trace hydrodehalogenation. Stick to neutral solvents like ethanol under mild reflux to completely suppress this pathway [[4]]().

References

  • 1 - National Institutes of Health (PMC)[1] 2.3 - ACS GCI Pharmaceutical Roundtable[3] 3.4 - Master Organic Chemistry[4] 4.2 - Benchchem[2]

  • 5 - SciSpace[5] 6.6 - Semantic Scholar / ARKIVOC[6]

Sources

Technical Support Center: Purification of 2,4-Dichloro-3-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of unreacted 2,4-dichloro-3-methylaniline (2,4-DCMA) from crude reaction mixtures. Ticket Status: OPEN Support Tier: Level 3 (Senior Application Scientist)[1][2]

Introduction: The "Hidden" Impurity

Welcome to the Advanced Purification Support Center. You are likely here because standard workups failed to remove 2,4-dichloro-3-methylaniline (2,4-DCMA) from your product.[1][2]

The Scientist's Reality: 2,4-DCMA is not a typical aniline.[1][2] The presence of two chlorine atoms (electron-withdrawing) significantly suppresses the basicity of the amine.[2] While a standard aniline has a pKa of ~4.6, 2,4-DCMA has a pKa estimated between 2.0 – 2.5 .[1][2]

Why this matters: Standard "acid washes" (using 10% citric acid or saturated NH₄Cl) often fail because they do not reach a low enough pH to fully protonate this specific aniline.[1][2] It remains as a free base in your organic layer, contaminating your final product.[2]

Module 1: Liquid-Liquid Extraction (The "pH Swing" Protocol)

Ticket #101: "I washed my reaction with 1N HCl, but the aniline is still in the organic layer."

Diagnosis: You are likely experiencing incomplete protonation or ion-pair partitioning .[1][2] Because 2,4-DCMA is a very weak base, it requires a highly acidic environment to form the water-soluble hydrochloride salt.[2] Furthermore, if you are using a polar organic solvent (like Ethyl Acetate or DCM), the salt might still have partial solubility in the organic phase.

The Protocol: Aggressive Acid Wash[1][2]
ParameterStandard ProtocolRequired Protocol for 2,4-DCMA
Acid Choice 1M HCl or Citric Acid2M - 3M HCl
Target Aqueous pH pH 4–5pH < 1.0
Organic Solvent Ethyl Acetate / DCMEther or Toluene (if product solubility permits)
Number of Washes 1 x 50 mL3 x 30 mL (Law of Partition)

Step-by-Step Workflow:

  • Solvent Swap (Crucial): If your crude is in Ethyl Acetate (EtOAc), consider swapping to Diethyl Ether or Toluene .[1][2] EtOAc can hydrogen-bond with the aniline salt, dragging it back into the organic layer.

  • The Acid Strike: Add 3M HCl to the organic layer.[1][2] The volume ratio should be 1:1.

  • Agitation: Shake vigorously for at least 2 minutes. The kinetics of protonating a sterically hindered, electron-deficient amine are slower than simple amines.[2]

  • The Check: Measure the pH of the aqueous layer.[1][2] It must be < 1. If it has risen to 2 or 3, the amine is buffering the solution.[2] Add more acid.[1][2]

  • Back-Extraction: Separate layers. Wash the aqueous layer once with fresh organic solvent to recover any trapped product.[1][2] Combine the organic layers.[1][2]

Visualizing the Solubility Logic

AcidWashLogic cluster_0 Why it fails often: Start Crude Mixture (Product + 2,4-DCMA) SolventChoice Solvent Selection Start->SolventChoice AcidStep Add 3M HCl (Target pH < 1.0) SolventChoice->AcidStep Prefer Toluene/Ether Partition Phase Separation AcidStep->Partition OrgLayer Organic Layer (Neutral Product) Partition->OrgLayer Product stays AqLayer Aqueous Layer (2,4-DCMA-HCl Salt) Partition->AqLayer Impurity leaves Failure If pH > 2.0, 2,4-DCMA stays as Free Base Partition->Failure Check Check TLC/LCMS OrgLayer->Check

Caption: Workflow for forcing the partition of weak bases into the aqueous phase using pH control.

Module 2: Chromatography Solutions

Ticket #205: "The aniline streaks on the column and co-elutes with my product."

Diagnosis: Anilines interact strongly with the acidic silanol groups on silica gel.[1][2] This causes "tailing" (streaking), which widens the peak and causes it to overlap with your product.

The Fix: The "Base-Doped" Column

Do not run a standard Hexane/EtOAc gradient.[1][2] You must deactivate the silica.[1][2]

Protocol:

  • The Modifier: Prepare your mobile phase with 1% Triethylamine (TEA) or 1% NH₄OH .[1][2]

  • Pre-treatment: Flush the column with 2 column volumes (CV) of the mobile phase containing the base before loading your sample.[1][2]

  • The Effect: The TEA binds to the active silanol sites, preventing the 2,4-DCMA from "sticking" and dragging.[1][2] It will elute as a sharp, defined band, usually much earlier than your polar product.

Senior Scientist Note: If your product is sensitive to base, use DCM/Methanol gradients on neutral alumina instead of silica.[1][2]

Module 3: Chemical Scavenging (The "Silver Bullet")

Ticket #309: "I have <5% impurity left, and I can't afford to lose yield with more washes."

Diagnosis: When extraction is insufficient and chromatography is too slow, solid-supported scavenger resins are the industry standard for "polishing" crude mixtures.[1][2]

Recommended Scavenger: Polystyrene-Isocyanate (PS-NCO) or PS-Benzaldehyde .[1][2]

Mechanism: The 2,4-DCMA is a nucleophile (albeit a weak one).[1][2] It will attack the electrophilic isocyanate group on the resin bead, forming a urea linkage.[2] The impurity becomes covalently bound to the plastic bead.[1][2]

Protocol:

  • Equivalents: Calculate the moles of remaining 2,4-DCMA (by HPLC/NMR). Add 3–5 equivalents of PS-NCO resin relative to the impurity.[1][2]

  • Solvent: Dissolve crude in DCM or THF (Resins swell best in these).[1][2]

  • Time/Temp: Because 2,4-DCMA is sterically hindered (methyl group) and electron-poor, it reacts slowly.[1][2]

    • Standard Aniline: 1 hour at RT.[1][2]

    • 2,4-DCMA:Heat to 40°C for 4–6 hours or stir overnight at RT.

  • Workup: Simply filter off the beads. The filtrate contains your purified product.[1][2]

Decision Matrix: Which Method When?

PurificationStrategy Input Crude Mixture Contains 2,4-DCMA QuantCheck Impurity Quantity? Input->QuantCheck High High (>10%) QuantCheck->High Low Low (<5%) QuantCheck->Low Method1 Method 1: Acid Extraction (pH < 1) High->Method1 Method2 Method 3: Scavenger Resin (PS-NCO) Low->Method2 Best for Speed Method3 Method 2: Chromatography (+1% TEA) Low->Method3 If difficult separation Method1->Low If residue remains

Caption: Strategic decision tree for selecting the purification method based on impurity load.

Module 4: Derivatization (The "Nuclear Option")[1][2]

Ticket #412: "Nothing else worked. The impurity and product are identical in polarity."

Diagnosis: If separation is impossible due to identical Rf values, you must chemically alter the impurity to change its physical properties.[1][2]

Protocol: Acetic Anhydride Treatment

  • Add 1.1 equivalents of Acetic Anhydride (relative to the impurity) to the crude mixture.

  • Stir for 30 minutes.

  • Result: The 2,4-DCMA converts to its acetanilide derivative.[1]

  • Separation: The acetanilide is significantly less polar and has different solubility properties than the free amine.[1][2] It will now likely separate easily via column chromatography or precipitate out upon adding a non-polar solvent (like Hexane).[1][2]

References

  • PubChem. (n.d.).[1][2] 2,4-dichloro-3-methylaniline (Compound).[1][2][3][4] National Library of Medicine.[1][2] Retrieved March 5, 2026, from [Link]

  • Biotage. (n.d.).[1][2] Strategies for Scavenging Amines in Organic Synthesis. Biotage Technical Notes. Retrieved March 5, 2026, from [Link]

  • Reich, H. J. (n.d.).[1][2] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1][2] (Reference for aniline electronic effects). Retrieved March 5, 2026, from [Link]

Sources

Technical Support Center: Controlling Polysubstitution in Electrophilic Aromatic Substitution of Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Aniline and its derivatives are cornerstone building blocks in the synthesis of pharmaceuticals, dyes, and functional materials. However, their utility in classical electrophilic aromatic substitution (EAS) is frequently complicated by the powerful activating nature of the amino group (-NH₂). This guide addresses the common challenges researchers face, providing expert-driven troubleshooting advice, detailed protocols, and mechanistic insights to achieve controlled, selective functionalization and avoid undesirable polysubstitution.

The core issue stems from the high electron-donating capacity of the nitrogen lone pair, which dramatically increases the electron density of the aromatic ring, particularly at the ortho and para positions.[1][2] This makes the ring extremely reactive towards electrophiles, often leading to multiple substitutions that are difficult to control.[3][4] This guide will equip you with the strategies to modulate this reactivity and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the reactivity of anilines in electrophilic aromatic substitution.

Q1: Why is aniline so highly reactive in electrophilic substitution reactions?

A: The amino group (–NH₂) is a potent activating group. The lone pair of electrons on the nitrogen atom is delocalized into the benzene ring through resonance.[2][5] This delocalization significantly increases the electron density on the ring, making it far more nucleophilic and thus more reactive towards electrophiles than benzene itself. The effect is most pronounced at the ortho and para positions, which is why the amino group is a strong ortho, para-director.[5][6]

Q2: My bromination of aniline with bromine water resulted in a white precipitate, but it's not the monosubstituted product. What happened?

A: You have likely formed 2,4,6-tribromoaniline.[7][8][9] The aniline ring is so strongly activated by the -NH₂ group that the reaction with bromine is extremely rapid and difficult to stop at the monosubstitution stage, even in the absence of a Lewis acid catalyst.[1][3] This over-reactivity leads to the immediate formation of the trisubstituted product, which is often insoluble and precipitates from the solution.[1][2]

Q3: Why do my Friedel-Crafts alkylation and acylation reactions fail when using aniline?

A: This is a classic incompatibility. Friedel-Crafts reactions require a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3] Aniline, due to the lone pair on the nitrogen, is a Lewis base. The catalyst and the substrate engage in a Lewis acid-base reaction to form a salt complex.[10][11][12][13] In this complex, the nitrogen atom acquires a positive charge, transforming the group into a powerful deactivator that withdraws electron density from the ring, thereby halting any further electrophilic substitution.[10][11]

G Figure 1: Inactivation of Aniline in Friedel-Crafts Reactions Aniline Aniline (Lewis Base) Complex Deactivated Salt Complex -NH₂⁺-AlCl₃⁻ Aniline->Complex Acid-Base Reaction AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex NoReaction Friedel-Crafts Reaction Fails Complex->NoReaction Ring Deactivation

Caption: Lewis acid catalyst reacts with the basic amino group, deactivating the ring.

Troubleshooting Guide: Common Experimental Issues & Solutions

This section provides solutions to specific problems encountered during the electrophilic substitution of anilines.

Observed Problem Root Cause Recommended Solution & Explanation
Polysubstitution: Formation of di- or tri-halogenated products (e.g., 2,4,6-tribromoaniline) instead of the desired mono-halogenated product.Extreme ring activation by the -NH₂ group.[3][4]Protect the amino group as an amide (acetanilide). The acetyl group's carbonyl withdraws electron density from the nitrogen via resonance, moderating its activating effect.[1] This "tamed" reactivity allows for controlled, selective monosubstitution. The bulky acetyl group also sterically hinders the ortho positions, favoring para substitution.[3]
Oxidation & Tar Formation: Reaction mixture (especially nitration) turns dark brown or black, yielding tarry byproducts and low yields of the desired product.The electron-rich aniline ring is highly susceptible to oxidation by strong oxidizing agents like concentrated nitric acid.[1][7]Protect the amino group as acetanilide. This significantly reduces the ring's electron density, making it less prone to oxidation under the harsh nitrating conditions.[1][7]
Significant Meta-Isomer Formation: Direct nitration with HNO₃/H₂SO₄ yields a large percentage of the meta-substituted product (up to 47%).[7]In the strongly acidic medium, the basic amino group is protonated to form the anilinium ion (-NH₃⁺). This positively charged group is a strong deactivator and a meta-director.[1][14]Protect the amino group. The resulting acetanilide is not basic and will not be protonated. It remains an ortho, para-director, leading to the desired p-nitroacetanilide as the major product.[7][14][15]
No Reaction in Friedel-Crafts: No alkylated or acylated product is formed when treating aniline with an alkyl/acyl halide and AlCl₃.The Lewis acid catalyst (AlCl₃) reacts with the basic -NH₂ group, forming a deactivated complex.[10][11]Use the protection-acylation-deprotection strategy. Convert aniline to acetanilide, which does not react with the Lewis acid. Perform the Friedel-Crafts acylation, and then hydrolyze the amide back to the amine to obtain the desired product.[11]
Comparative Product Distribution in Nitration

The data below quantitatively demonstrates the effectiveness of the protection strategy for controlling the outcome of aniline nitration.

Substrate Reaction Conditions Ortho-Product (%) Meta-Product (%) Para-Product (%) Side Products
AnilineConc. HNO₃, Conc. H₂SO₄~2%[7]~47%[7]~51%[7]Significant oxidation, tar formation[1][7]
AcetanilideConc. HNO₃, Conc. H₂SO₄~19%Trace~79%Minimal oxidation

Data synthesized from established chemical literature.

The Core Strategy: Protection, Substitution, Deprotection

The most reliable method for controlling electrophilic aromatic substitution on anilines is a three-step sequence involving the temporary protection of the amino group. Acetylation to form acetanilide is the most common and effective approach.[1][3][7]

G Figure 2: Workflow for Controlled Monosubstitution of Aniline cluster_0 Reaction Pathway Aniline Aniline (Highly Activated) Acetanilide Acetanilide (Moderately Activated) Aniline->Acetanilide Step 1: Protection (e.g., Acetic Anhydride) Substituted_Acetanilide Substituted Acetanilide Acetanilide->Substituted_Acetanilide Step 2: Electrophilic Substitution (e.g., Br₂/CH₃COOH) Monosubstituted_Aniline Desired Monosubstituted Aniline (e.g., p-Bromoaniline) Substituted_Acetanilide->Monosubstituted_Aniline Step 3: Deprotection (Acid/Base Hydrolysis)

Caption: The standard workflow to achieve selective monosubstitution on aniline.

Experimental Protocols

Safety Precaution: Always perform these reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Protocol 1: Protection of Aniline (Synthesis of Acetanilide)

This protocol converts highly reactive aniline into moderately reactive acetanilide.

Materials:

  • Aniline

  • Acetic anhydride

  • Glacial acetic acid

  • Zinc dust (optional, to prevent oxidation)

  • Ice-cold water

  • Standard glassware (Erlenmeyer flask, beaker, Buchner funnel)

Procedure:

  • In a fume hood, place aniline (1.0 eq) in an Erlenmeyer flask.

  • Add a small volume of glacial acetic acid to dissolve the aniline. A small pinch of zinc dust can be added to prevent coloration due to oxidation.[1]

  • While stirring, add acetic anhydride (1.1 eq) dropwise to the aniline solution. The reaction is exothermic.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes or gently warm for 15-20 minutes to ensure the reaction goes to completion.[1]

  • Carefully pour the reaction mixture into a beaker containing a significant volume of ice-cold water while stirring vigorously. This will precipitate the acetanilide product and hydrolyze any excess acetic anhydride.

  • Collect the white solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with several portions of cold water to remove impurities.

  • Dry the collected acetanilide. The product can be purified further by recrystallization from hot water if necessary.

Protocol 2: Electrophilic Bromination of Acetanilide (Para-Selective)

This protocol demonstrates the selective monobromination of the protected aniline. A safer alternative to liquid bromine, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), is used here.[16]

Materials:

  • Acetanilide (from Protocol 1)

  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

  • Glacial acetic acid

  • Ice-cold water

Procedure:

  • Dissolve the dried acetanilide (1.0 eq) in glacial acetic acid in an Erlenmeyer flask.

  • In a separate flask, prepare a solution or slurry of DBDMH (0.5 eq, as it provides two bromine atoms) in glacial acetic acid.[16]

  • Slowly add the DBDMH solution to the stirred acetanilide solution at room temperature.[16]

  • Continue stirring the mixture for approximately 1 hour. The product, p-bromoacetanilide, may begin to precipitate.[16]

  • After the reaction is complete, pour the mixture into ice-cold water to fully precipitate the product.

  • Collect the solid p-bromoacetanilide by vacuum filtration, wash with cold water, and dry.

Protocol 3: Deprotection of p-Bromoacetanilide (Acid Hydrolysis)

This protocol regenerates the free amino group to yield the final product.

Materials:

  • p-Bromoacetanilide (from Protocol 2)

  • Concentrated sulfuric acid (or hydrochloric acid)

  • Water

  • 10% Sodium hydroxide (NaOH) solution

Procedure:

  • Place the p-bromoacetanilide (1.0 eq) in a round-bottom flask.

  • Add a solution of dilute sulfuric acid (e.g., 30% H₂SO₄).[1]

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Allow the reaction to reflux for 30-60 minutes, or until the solid has completely dissolved.

  • Allow the mixture to cool to room temperature.

  • Carefully pour the cooled, acidic solution into a beaker of cold water.

  • Neutralize the solution by slowly adding 10% NaOH solution until the mixture is basic (check with pH paper). This will precipitate the p-bromoaniline.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid p-bromoaniline by vacuum filtration, wash with cold water, and dry.

Emerging Strategies for Selective C-H Functionalization

While the protection-deprotection strategy is a robust classical approach, modern organic synthesis has seen the development of catalytic methods for the direct and selective functionalization of anilines. These methods often utilize transition metal catalysts to achieve regioselectivity that can be complementary to classical EAS. For instance, palladium catalysts with specialized S,O-ligands have been reported to achieve highly para-selective C-H olefination of various aniline derivatives under mild, aerobic conditions.[17] Other research has explored cobalt-catalyzed and ruthenium-catalyzed methods for novel functionalizations.[18] These advanced techniques represent the cutting edge of aniline chemistry, offering more direct and atom-economical routes to valuable molecules.

References

  • Allen, C. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Vertex AI Search.
  • Lebrón, J. A., et al. (2019). para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis. Journal of the American Chemical Society. [Link]

  • Allen, C. (n.d.). Aniline does not undergo Friedel-Crafts reaction. Explain.. Vertex AI Search.
  • Chemistry Stack Exchange. (2017, December 10). Why doesn't aniline undergo Friedel-Crafts alkylation?. [Link]

  • Chemistry Steps. (2024, January 12). Reactions of Aniline. [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. [Link]

  • ACS Publications - JACS Au. (2023, April 13). Heterogeneously Catalyzed Selective Acceptorless Dehydrogenative Aromatization to Primary Anilines from Ammonia via Concerted Catalysis and Adsorption Control. [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.7: Reactions of Arylamines. [Link]

  • ResearchGate. (n.d.). Cobalt-Catalyzed Selective Functionalization of Aniline Derivatives with Hexafluoroisopropanol. [Link]

  • brainly.com. (2015, December 22). Why does aniline not undergo the Friedel-Crafts reaction?. [Link]

  • Frontiers. (n.d.). Recent advances on catalysts for photocatalytic selective hydrogenation of nitrobenzene to aniline. [Link]

  • National Center for Biotechnology Information. (2024, March 23). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. [Link]

  • National Center for Biotechnology Information. (2023, April 13). Heterogeneously Catalyzed Selective Acceptorless Dehydrogenative Aromatization to Primary Anilines from Ammonia via Concerted Catalysis and Adsorption Control. [Link]

  • SpringerLink. (2019, April 22). Cu-mediated selective bromination of aniline derivatives and preliminary mechanism study. [Link]

  • Oxford Academic. (2006, March 27). SELECTIVE MONOBROMINATION OF ANILINE DERIVATIVES BY USE OF BROMINE ADSORBED ON ZEOLITE 5A. [Link]

  • YouTube. (2024, January 19). Aniline does not undergo Friedel-Crafts reaction. Why?. [Link]

  • Scribd. (n.d.). TmpF6 - Electrophilic Substitution Reaction of Aniline. [Link]

  • University of Calgary. (n.d.). Ch22: EArS of aromatic amines. [Link]

  • Study.com. (n.d.). Using resonance structures, show why the NH2 group of aniline is an ortho/para director in electrophilic aromatic substitution?. [Link]

  • YouTube. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. [Link]

  • Chemistry Steps. (2022, January 3). Ortho, Para, Meta. [Link]

  • SlidePlayer. (2020, February 15). Aromatic Electrophilic substitution:. [Link]

  • Vedantu. (n.d.). Electrophilic Substitution: Definition, Mechanism & Key Examples. [Link]

  • Royal Society of Chemistry. (2003, October 8). Selective solid-state brominations of anilines and phenols. [Link]

  • Filo. (2024, October 29). 10)Although aniline is known as ortho-para director, nitration of aniline... [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • MDPI. (2024, October 11). Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. [Link]

  • University of Calgary. (n.d.). Ch12 : Electrophilic Aromatic Substitution. [Link]

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Validation & Comparative

1H NMR spectrum analysis of (2,4-Dichloro-3-methylphenyl)amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the ¹H NMR Spectrum Analysis of (2,4-Dichloro-3-methylphenyl)amine Hydrochloride

Introduction

(2,4-Dichloro-3-methylphenyl)amine hydrochloride is a substituted aniline derivative of interest in synthetic chemistry and drug discovery. Its structural elucidation is a critical step in ensuring its identity and purity. Among the arsenal of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a powerful and non-destructive tool for determining the molecular structure of organic compounds. This guide provides an in-depth analysis of the ¹H NMR spectrum of (2,4-Dichloro-3-methylphenyl)amine hydrochloride, offering a comparative perspective with structurally related molecules, detailed experimental protocols, and a thorough interpretation of spectral data. This document is intended for researchers, scientists, and professionals in the field of drug development who require a practical understanding of ¹H NMR for the characterization of similar aromatic amines.

Predicted ¹H NMR Spectrum of (2,4-Dichloro-3-methylphenyl)amine Hydrochloride

The electron-withdrawing nature of the chlorine atoms and the ammonium group (-NH₃⁺) will deshield the aromatic protons, shifting them downfield. Conversely, the electron-donating methyl group will have a shielding effect. The expected chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard, commonly tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Spectral Data for (2,4-Dichloro-3-methylphenyl)amine Hydrochloride

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Ar-H (H-5)7.2 - 7.4Doublet8 - 91H
Ar-H (H-6)7.0 - 7.2Doublet8 - 91H
-CH₃2.3 - 2.5SingletN/A3H
-NH₃⁺9.0 - 11.0Broad SingletN/A3H

Comparative Analysis with Structurally Similar Compounds

To substantiate the predicted spectral data, it is instructive to compare it with the experimental ¹H NMR data of structurally related anilines. The position and nature of substituents on the benzene ring significantly influence the chemical shifts of the aromatic protons.

Table 2: Comparison of ¹H NMR Data for Substituted Anilines

CompoundAromatic Proton Chemical Shifts (δ, ppm)Methyl Proton Chemical Shift (δ, ppm)Amine Proton Chemical Shift (δ, ppm)Reference
(2,4-Dichloro-3-methylphenyl)amine hydrochloride (Predicted) H-5: 7.2 - 7.4 (d), H-6: 7.0 - 7.2 (d)2.3 - 2.5 (s)9.0 - 11.0 (br s)N/A
2,4-Dichloroaniline 6.6-7.3 (m)N/A3.69 (s)[1][2]
2,6-Dichloro-3-methylaniline 6.9-7.1 (m)2.3 (s)4.2 (br s)[3]
4-Chloroaniline 6.6-7.1 (m)N/A3.6 (s)[1]

This comparison highlights how the electronic environment dictated by the substituents leads to distinct spectral patterns, reinforcing the predicted assignments for the target molecule.

Experimental Protocol for ¹H NMR Analysis

Acquiring a high-quality ¹H NMR spectrum is paramount for accurate structural elucidation. The following is a detailed, step-by-step methodology for the ¹H NMR analysis of an amine hydrochloride salt like (2,4-Dichloro-3-methylphenyl)amine hydrochloride.

I. Sample Preparation
  • Solvent Selection: The choice of a deuterated solvent is critical. For amine hydrochlorides, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often preferred due to its ability to dissolve polar salts and the fact that the amine proton signal is typically well-resolved and does not exchange as rapidly as it might in protic solvents like D₂O.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the (2,4-Dichloro-3-methylphenyl)amine hydrochloride sample.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of DMSO-d₆.

  • Homogenization: Securely cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A brief sonication may aid dissolution if necessary.

II. NMR Data Acquisition
  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer for better signal dispersion.

  • Tuning and Shimming: Tune the probe to the ¹H frequency and perform shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds to ensure complete relaxation of the protons between scans.

    • Acquisition Time (aq): An acquisition time of 3-4 seconds will provide good resolution.

    • Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic molecules.

III. Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak of DMSO-d₆ to 2.50 ppm.

  • Integration: Integrate all the signals to determine the relative number of protons corresponding to each peak.

  • Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

Interpretation of the ¹H NMR Spectrum: A Practical Walkthrough

Interpreting a ¹H NMR spectrum involves a systematic analysis of its key features:

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) provides information about the electronic environment of the protons. In our target molecule, the aromatic protons are expected between 7.0 and 7.4 ppm due to the deshielding effects of the chlorine atoms and the positively charged amino group.[4][5] The methyl group protons, being attached to the aromatic ring, should appear in the range of 2.3-2.5 ppm.[5] The protons of the -NH₃⁺ group are highly deshielded and often appear as a broad signal at a high chemical shift, typically above 9 ppm, due to electric quadrupole broadening and potential exchange with trace water.

  • Integration: The area under each signal is proportional to the number of protons it represents. For (2,4-Dichloro-3-methylphenyl)amine hydrochloride, the expected integration ratio would be 1:1:3:3 for the two aromatic protons, the methyl protons, and the amine protons, respectively.

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks is caused by the magnetic influence of neighboring protons. The 'n+1 rule' is a useful guide, where 'n' is the number of equivalent neighboring protons.

    • The two aromatic protons (H-5 and H-6) are adjacent to each other and will thus split each other's signals into doublets.

    • The methyl protons have no adjacent protons, so their signal will be a singlet.

    • The amine protons typically appear as a broad singlet because of rapid exchange and quadrupole effects from the nitrogen atom.

  • Coupling Constant (J): The distance between the split peaks, measured in Hertz (Hz), is the coupling constant. For ortho-coupled protons on a benzene ring, the J-value is typically in the range of 7-9 Hz.

Visualizing the Molecular Structure and Analytical Workflow

To aid in the conceptualization of the molecular environment and the analytical process, the following diagrams are provided.

Figure 1: Structure of (2,4-Dichloro-3-methylphenyl)amine hydrochloride with proton environments.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Weigh Sample Weigh Sample Dissolve in DMSO-d6 Dissolve in DMSO-d6 Weigh Sample->Dissolve in DMSO-d6 Transfer to NMR Tube Transfer to NMR Tube Dissolve in DMSO-d6->Transfer to NMR Tube Insert into Spectrometer Insert into Spectrometer Transfer to NMR Tube->Insert into Spectrometer Tune and Shim Tune and Shim Insert into Spectrometer->Tune and Shim Acquire FID Acquire FID Tune and Shim->Acquire FID Fourier Transform Fourier Transform Acquire FID->Fourier Transform Phase and Baseline Correct Phase and Baseline Correct Fourier Transform->Phase and Baseline Correct Reference Spectrum Reference Spectrum Phase and Baseline Correct->Reference Spectrum Integrate Peaks Integrate Peaks Reference Spectrum->Integrate Peaks Assign Chemical Shifts Assign Chemical Shifts Integrate Peaks->Assign Chemical Shifts Analyze Coupling Analyze Coupling Assign Chemical Shifts->Analyze Coupling Structure Confirmation Structure Confirmation Analyze Coupling->Structure Confirmation

Figure 2: Workflow for ¹H NMR analysis.

Alternative and Complementary Analytical Techniques

While ¹H NMR is a cornerstone for structural analysis, a comprehensive characterization often involves complementary techniques:

  • ¹³C NMR Spectroscopy: Provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, which helps in confirming the number and types of carbon atoms present.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns can offer further structural insights.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. For (2,4-Dichloro-3-methylphenyl)amine hydrochloride, characteristic peaks for N-H stretches (from the ammonium salt), C-H stretches (aromatic and aliphatic), and C-Cl stretches would be expected.

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N, Cl) in the sample, which can be used to confirm the empirical formula.

The combination of these techniques provides a self-validating system for the unambiguous identification and characterization of (2,4-Dichloro-3-methylphenyl)amine hydrochloride.

Conclusion

The analysis of the ¹H NMR spectrum of (2,4-Dichloro-3-methylphenyl)amine hydrochloride, though predicted in this guide, is based on well-established principles of NMR spectroscopy and supported by comparative data from similar molecules. The provided experimental protocol offers a robust framework for obtaining high-quality data, and the interpretive guide serves as a practical tool for researchers. By integrating ¹H NMR with other analytical methods, scientists can confidently elucidate and confirm the structures of novel compounds, a fundamental requirement in chemical research and drug development.

References

  • New Journal of Chemistry Supporting Information. [URL: https://www.rsc.
  • (2,4-Dichloro-3-methylphenyl)amine hydrochloride 1255717-90-8 wiki - Guidechem. [URL: https://www.guidechem.com/wiki/(2,4-dichloro-3-methylphenyl)amine-hydrochloride-1255717-90-8.html]
  • Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl) - ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64358d4a62415f380695d597]
  • ¹H, ¹³C, and ³¹P NMR chemical shifts δ [ppm] and coupling constants... - ResearchGate. [URL: https://www.researchgate.net/figure/H-13-C-and-31-P-NMR-chemical-shifts-d-ppm-and-coupling-constants-J-Hz-of-1-2-and-2_tbl1_279525459]
  • Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation Electronic Supplem. [URL: https://www.researchgate.
  • (2,4-Dichloro-3-methylphenyl)amine hydrochloride AldrichCPR | Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cbr00888]
  • On the Formation and ¹H NMR-spectroscopic Characterization of N,N-Diaryl-substituted Formamide Chlorides. [URL: https://www.znaturforsch.com/ac/0932-0776_2012_67b_0277.pdf]
  • 2,4-Dichloro-3-methylaniline | 19853-79-3 - J&K Scientific. [URL: https://www.jk-scientific.com/en/2-4-dichloro-3-methylaniline-19853-79-3.html]
  • 2,6-Dichloro-3-methylaniline | C7H7Cl2N | CID 116529 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/116529]
  • NMR Spectroscopy – ¹H NMR Chemical Shifts - Organic Chemistry Data & Info. [URL: https://www.organicdivision.org/organofluorine/nmr-spectroscopy/1h-nmr-chemical-shifts/]
  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups - e-PG Pathshala. [URL: http://epgp.inflibnet.ac.in/epgpdata/uploads/epgp_content/chemistry/12._organic_spectroscopy/16._1h_nmr_chemical_shifts_for_common_functional_groups/et/7650_et_et.pdf]
  • 2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2961184/]
  • An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v93p0272]
  • 2,4-dichloro-3-methylaniline (C7H7Cl2N) - PubChemLite. [URL: https://pubchemlite.deepchem.io/compound/2,4-dichloro-3-methylaniline]
  • Comparison of ¹H NMR data of synthesized 3 with literature-reported... - ResearchGate. [URL: https://www.researchgate.
  • 2,4-Dichloroaniline - Optional[¹H NMR] - Spectrum - SpectraBase. [URL: https://spectrabase.com/spectrum/G2ecFzq52E3]

Sources

A Comparative Analysis of Melting Points: 2,4-Dichloroaniline Free Base vs. Its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: While the initial query specified 2,4-dichloro-3-methylaniline, a thorough literature search did not yield consistent, publicly available melting point data for this specific isomer and its corresponding hydrochloride salt. To authoritatively address the core scientific question—the effect of salt formation on melting point—this guide will use the well-characterized and structurally similar compound, 2,4-dichloroaniline , as a representative model. The principles discussed are directly applicable to the 3-methyl isomer and other amine-based active pharmaceutical ingredients (APIs).

Executive Summary

In pharmaceutical development and organic synthesis, the conversion of a free base, such as an aniline derivative, into a salt form is a common strategy to modify its physicochemical properties. One of the most dramatic changes observed is the elevation of the melting point. This guide provides a comparative analysis of the melting point ranges for 2,4-dichloroaniline and its hydrochloride salt, supported by an explanation of the underlying intermolecular forces and a detailed experimental protocol for melting point determination. The hydrochloride salt exhibits a substantially higher melting point due to the formation of a robust ionic crystal lattice, which requires significantly more thermal energy to disrupt compared to the molecular crystal of the free base held together by weaker intermolecular forces.

Data Summary: Free Base vs. Hydrochloride Salt

The following table summarizes the key physicochemical differences that influence the melting points of 2,4-dichloroaniline and its hydrochloride salt.

Property2,4-Dichloroaniline (Free Base)2,4-Dichloroaniline Hydrochloride (Salt)
Chemical Structure Structure of 2,4-dichloroanilineHypothetical structure of 2,4-dichloroaniline hydrochlorideStructure shown is the protonated form.
CAS Number 554-00-7[1][2]Not applicable
Molecular Formula C₆H₅Cl₂N[1]C₆H₆Cl₃N
Molecular Weight 162.02 g/mol [1]198.48 g/mol
Dominant Forces London Dispersion, Dipole-Dipole, Hydrogen Bonding[3][4]Ion-Ion Electrostatic Attraction (Ionic Bonds)[5]
Melting Point Range 59-65 °C (literature range)[1][6][7][8][9]Significantly Higher (Expected) Comparable salt, Aniline HCl, melts at 198 °C[10]

The Physicochemical Rationale: Why Salt Formation Drastically Increases Melting Point

The melting point of a substance is a direct measure of the energy required to overcome the forces holding its constituent particles together in an ordered, solid lattice. The profound difference in melting points between an amine free base and its hydrochloride salt stems from a fundamental change in the nature of these forces.

  • 2,4-Dichloroaniline (Free Base): As a neutral molecule, solid 2,4-dichloroaniline forms a molecular crystal. The molecules are held in the lattice by relatively weak intermolecular forces .[4][5] These include:

    • London Dispersion Forces: Temporary dipoles arising from electron cloud fluctuations, present in all molecules.

    • Dipole-Dipole Interactions: Permanent attractions between the polar C-Cl and C-N bonds of adjacent molecules.

    • Hydrogen Bonding: A specific, stronger type of dipole-dipole interaction where a hydrogen atom on the amine (-NH₂) is attracted to the lone pair of electrons on a nitrogen atom of a neighboring molecule.[3] While stronger than dispersion forces, these are significantly weaker than true ionic bonds.

  • 2,4-Dichloroaniline Hydrochloride (Salt): When the basic amine group of 2,4-dichloroaniline reacts with hydrochloric acid (HCl), a proton transfer occurs. The amine's lone pair of electrons accepts a proton (H⁺) from HCl, forming the 2,4-dichloroanilinium cation (C₆H₅Cl₂NH₃⁺) and the chloride anion (Cl⁻).[11][12]

    • This acid-base reaction transforms the substance into an ionic compound .[11]

    • The solid salt exists as an ionic crystal lattice , where the dominant cohesive force is the powerful, non-directional electrostatic attraction between the positively charged anilinium cations and the negatively charged chloride anions.

    • These ion-ion interactions are vastly stronger than the intermolecular forces present in the free base. Overcoming this strong attraction requires a much greater input of thermal energy, resulting in a dramatically higher melting point. The 198 °C melting point of aniline hydrochloride, compared to the -6 °C melting point of aniline, serves as a classic example of this effect.[10]

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol describes a standardized method for accurately determining the melting point range of a solid organic compound using a digital melting point apparatus.

A. Sample Preparation

  • Ensure Sample Purity and Dryness: The sample must be thoroughly dried to remove any residual solvent, as impurities can depress and broaden the melting point range.

  • Create a Fine Powder: If the sample consists of large crystals, gently crush it into a fine, homogeneous powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer.

  • Load the Capillary Tube: Invert a capillary tube (sealed at one end) and tap the open end into the powder. A small amount of sample (2-3 mm in height) should be forced into the tube.

  • Pack the Sample: To pack the sample tightly into the sealed end, drop the capillary tube, sealed-end down, through a long glass tube or pipe onto a hard surface. The impact will compact the powder. A well-packed sample is crucial for an accurate reading.

B. Instrument Operation & Measurement

  • Initial Rapid Determination (Optional): If the approximate melting point is unknown, perform a quick determination by heating the sample at a rapid rate (e.g., 10-20 °C/minute) to establish a rough estimate. A fresh sample must be used for the accurate measurement.

  • Set the Plateau Temperature: Set the plateau temperature of the apparatus to about 15-20 °C below the expected melting point.

  • Insert the Sample: Place the loaded capillary tube into the heating block of the apparatus.

  • Heat Slowly: Begin heating. Once the plateau temperature is reached, adjust the heating rate to a slow, steady ramp of 1-2 °C per minute. A slow heating rate is critical for allowing the sample and thermometer to be in thermal equilibrium, ensuring an accurate reading.

  • Record the Melting Range:

    • T₁ (Onset): Record the temperature at which the first droplet of liquid becomes visible within the solid matrix.

    • T₂ (Clear Point): Record the temperature at which the last solid crystal melts, and the entire sample is a clear, transparent liquid.

  • Report the Result: The result is reported as a range from T₁ to T₂. A pure compound will typically exhibit a sharp melting range of 0.5-1.5 °C.

Experimental Workflow Diagram

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_result Result Analysis P1 Dry & Pulverize Sample P2 Load Capillary Tube (2-3 mm height) P1->P2 P3 Pack Sample Tightly P2->P3 M1 Insert Capillary into Apparatus P3->M1 M2 Heat Rapidly to ~15°C below MP M1->M2 M3 Heat Slowly (1-2 °C / min) M2->M3 M4 Observe & Record T1 (First Droplet) M3->M4 M5 Observe & Record T2 (Completely Liquid) M4->M5 R1 Report Melting Range (T1 - T2) M5->R1 R2 Assess Purity (Sharp vs. Broad Range) R1->R2

Caption: Workflow for Melting Point Determination.

Conclusion for Drug Development Professionals

The transformation of an amine-containing API from its free base to a hydrochloride salt is a critical tool in pharmaceutical development for enhancing thermal stability. The resulting ionic compound's high melting point is a direct consequence of the strong electrostatic forces within its crystal lattice. This property is highly desirable as it often leads to improved handling characteristics, reduced potential for polymorphic transitions during manufacturing and storage, and can contribute to a more stable final drug product. Understanding and verifying this thermal behavior through precise melting point analysis is a fundamental step in pre-formulation and solid-state characterization.

References

  • PubChem. (n.d.). 2,4-dichloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Dichloroaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Aniline and Aniline Hydrochloride. In Some Aromatic Amines and related Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 127. Lyon (FR): International Agency for Research on Cancer. Retrieved from [Link]

  • RMIT Open Press. (n.d.). 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties. In Biology and Chemistry for Human Biosciences. Retrieved from [Link]

  • Knockhardy Publishing. (n.d.). Amines. Retrieved from [Link]

  • Allen Digital. (n.d.). p-chloroaniline and anilinium hydrochloride cannot be distinguished by. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Aniline - Structure, Properties, Preparation, Reactions, Uses. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Aniline hydrochloride (CAS 142-04-1). Retrieved from [Link]

  • Loba Chemie. (2019, May 17). 2,4-DICHLOROANILINE EXTRA PURE MSDS. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 2.6: Intermolecular Force and Physical Properties of Organic Compounds. Retrieved from [Link]

Sources

Comparative Guide: Mass Spectrometry Profiling of 2,4-Dichloro-3-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass spectrometry fragmentation pattern of 2,4-dichloro-3-methylaniline Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

2,4-dichloro-3-methylaniline (2,4-DC-3-MA) is a critical halogenated aromatic amine, serving as a primary intermediate in the synthesis of urea herbicides and azo dyes.[2] In metabolic studies and environmental monitoring, it frequently appears as a degradation product, requiring precise differentiation from its structural isomers (e.g., 2,6-dichloro-3-methylaniline) and homologous metabolites (e.g., 3,4-dichloroaniline).

This guide compares the fragmentation dynamics of 2,4-DC-3-MA under Electron Ionization (EI) versus Electrospray Ionization (ESI) , establishing a self-validating protocol for its identification. While EI provides a structural fingerprint essential for library matching, ESI coupled with MS/MS (MRM) offers superior sensitivity for trace quantitation in biological matrices.

Structural Analysis & Isotope Prediction

Before interpreting spectra, the analyst must validate the molecular ion cluster. 2,4-DC-3-MA (


) contains two chlorine atoms, creating a distinct isotopic signature that serves as the first "gate" of identification.
  • Monoisotopic Mass (

    
    ):  ~175.0 m/z[2][3]
    
  • Isotope Pattern: The natural abundance of

    
     (75.8%) and 
    
    
    
    (24.2%) dictates a triplet pattern with an approximate intensity ratio of 9:6:1 (M : M+2 : M+4).[2]
Table 1: Theoretical Isotope Cluster for 2,4-DC-3-MA
Ion Speciesm/z (Nominal)CompositionRelative Intensity (Approx.)[2]Diagnostic Value
M+ 175

100%Base Peak / Molecular Ion
M+2 177

~65%Confirms Cl2 presence
M+4 179

~10%Confirms Cl2 presence

Scientific Note: Any deviation >10% from these ratios in your raw data suggests co-elution with a non-chlorinated interferent or detector saturation.[2]

Experimental Protocol: GC-MS (EI) vs. LC-MS (ESI)

The choice of ionization method fundamentally alters the observed fragmentation.[2] Below is a comparative workflow.

Method A: GC-MS (Electron Ionization) - Structural Confirmation[2]
  • Objective: Fingerprinting and isomer differentiation.

  • Mechanism: Hard ionization (70 eV) induces extensive fragmentation.[2]

  • Protocol:

    • Extraction: Liquid-Liquid Extraction (LLE) with Dichloromethane at pH > 10 (alkaline conditions ensure the aniline is in free base form).[2]

    • Inlet: Splitless mode, 250°C.

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm.

    • Source: 230°C, 70 eV.

Method B: LC-MS/MS (Electrospray Ionization) - Trace Quantitation[2]
  • Objective: High-sensitivity quantification in complex matrices (urine, groundwater).[2]

  • Mechanism: Soft ionization (

    
    ) with subsequent Collision-Induced Dissociation (CID).[2]
    
  • Protocol:

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile (Gradient).[2]

    • Ionization: ESI Positive Mode (

      
      ).
      
    • MRM Transitions: 176

      
       141 (Quantifier), 176 
      
      
      
      106 (Qualifier).

Fragmentation Pathways (Mechanistic Insight)

The fragmentation of 2,4-DC-3-MA is driven by the stability of the aromatic ring and the lability of the carbon-chlorine bond.

Primary Fragmentation Events (EI Mode)
  • Molecular Ion (

    
     175):  The radical cation 
    
    
    
    is stable and typically the base peak.[2]
  • Loss of Chlorine (

    
     140):  A characteristic cleavage 
    
    
    
    .[2] The intensity of this peak varies based on the "Ortho Effect."[2] The chlorine at the C2 position (ortho to the amine) is more susceptible to loss due to electronic interaction with the nitrogen lone pair.[2]
  • Loss of HCN (

    
     113):  Following the loss of Cl, the aniline ring often contracts or expels neutral HCN (27 Da), a hallmark of aniline decomposition.
    
  • Loss of Methyl (

    
     160):  Less common as a primary step compared to Cl loss, but observable.[2]
    
Visualization of Fragmentation Logic

The following diagram illustrates the decay pathway for the primary


 isotope.

FragmentationPathway Parent Molecular Ion (M+) m/z 175 [C7H7Cl2N]+. Frag1 [M - Cl]+ m/z 140 [C7H7ClN]+ Parent->Frag1 - Cl• (35 Da) Frag2 [M - H]+ m/z 174 (Amine H loss) Parent->Frag2 - H• (1 Da) Frag3 [M - Cl - HCN]+ m/z 113 [C6H6Cl]+ Frag1->Frag3 - HCN (27 Da) Frag4 [M - 2Cl]+ m/z 105 [C7H7N]+ Frag1->Frag4 - Cl• (35 Da)

Figure 1: Proposed EI fragmentation pathway for 2,4-dichloro-3-methylaniline.[2] The loss of Cl (m/z 140) is the dominant secondary ion.

Comparative Performance Analysis

When selecting a method, researchers must weigh specificity against sensitivity .[2]

Table 2: Performance Comparison (EI vs. ESI)
FeatureGC-MS (EI)LC-MS/MS (ESI)
Primary Ion

(175)

(176)
Fragmentation Rich, reproducible fingerprint.[2]Minimal in source; requires CID (MS/MS).[2]
Isomer Differentiation High. Retention time + spectral fingerprint allows separation of 2,4- from 2,6- isomers.[2]Medium. Depends heavily on column chemistry as MS/MS transitions are often identical.[2]
Sensitivity (LOD) ~10-50 ng/mL~0.1-1 ng/mL (Matrix dependent)
Matrix Tolerance Low (Requires extraction/derivatization).[2]High (Direct injection possible).[2]
Critical Differentiation: The Ortho Effect

A key challenge is distinguishing 2,4-dichloro-3-methylaniline from 3,5-dichloro-4-methylaniline .[2]

  • 2,4-isomer: The amine is ortho to a chlorine.[2] This facilitates the loss of Cl radical (

    
     140) and sometimes H-Cl loss via interaction with the amine hydrogens.
    
  • 3,5-isomer: The amine is meta to both chlorines.[2] The loss of Cl is less favorable, often resulting in a stronger molecular ion and weaker fragment ions compared to the ortho-substituted isomer.

References

  • NIST Mass Spectrometry Data Center. (2025).[2] Mass Spectrum of Benzenamine, 2,4-dichloro- (Analogous fragmentation patterns). National Institute of Standards and Technology.[2][4] [Link]

  • PubChem. (2025).[2][5] 2,4-dichloro-3-methylaniline Compound Summary. National Library of Medicine.[2] [Link]

  • Lai, A., et al. (2016).[2] Isomeric differentiation of chloroanilines by gas chromatography-mass spectrometry. European Journal of Mass Spectrometry.[2][6] [Link]

  • Boreen, A. L., et al. (2005).[2] Photodegradation of chloroanilines in aqueous solution.[2] Environmental Science & Technology.[2] (Demonstrates degradation pathways relevant to fragment analysis). [Link]

Sources

Reference standards for (2,4-Dichloro-3-methylphenyl)amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Title: Reference Standards for (2,4-Dichloro-3-methylphenyl)amine Hydrochloride: A Comparative Guide for Analytical Qualification

Executive Summary & Industry Context

(2,4-Dichloro-3-methylphenyl)amine hydrochloride (CAS: 1255717-90-8), the stable hydrochloride salt of 2,4-dichloro-3-methylaniline (CAS: 19853-79-3), is a highly scrutinized chemical entity in pharmaceutical and agrochemical development . As an aniline derivative, it frequently emerges as a critical intermediate or a Potential Genotoxic Impurity (PGI) during the synthesis of active pharmaceutical ingredients (APIs).

Regulatory frameworks, such as ICH M7 guidelines for mutagenic impurities, mandate the rigorous control of these compounds at trace levels. This necessitates the use of highly pure, fully characterized reference standards for accurate chromatographic quantification. This guide provides a comprehensive comparison of reference standard grades, detailing the mechanistic rationale behind their selection and the self-validating experimental protocols required for their analytical qualification.

Categorization and Comparison of Reference Standards

Selecting the appropriate grade of a reference standard requires balancing regulatory compliance, analytical confidence, and cost-efficiency. The hydrochloride salt form is universally preferred over the free base due to its enhanced thermodynamic stability against N-oxidation and superior solubility in aqueous mobile phases .

Table 1: Comparative Analysis of Reference Standard Grades

Standard CategoryMinimum PurityTraceability & CharacterizationRelative CostPrimary Application & Best Use Case
Primary Certified Reference Material (cRM) ≥ 99.5%Fully traceable to SI units; ISO 17034 certified. Comprehensive NMR, MS, IR, and EA data.HighCalibration of secondary standards; pivotal regulatory submissions (IND/NDA).
Secondary / Working Standard ≥ 99.0%Qualified against a Primary cRM. COA includes HPLC purity and LOD/Water content.ModerateRoutine batch release testing; daily QC chromatographic assays.
In-House Synthesized Standard ≥ 98.0%Synthesized internally. Requires full structural elucidation and mass balance purity assignment.Low (Material) / High (Labor)Early-phase R&D; custom impurity spiking studies; method development.

Synthesis and Salt Formation Pathway

When commercial primary standards are unavailable or cost-prohibitive for large-scale spiking studies, in-house synthesis is employed. The standard is typically synthesized via the reduction of 2,6-dichloro-3-nitrotoluene using stannous chloride (SnCl₂) in hydrochloric acid, followed by the precipitation of the amine as a hydrochloride salt using HCl gas in ether .

Synthesis A 2,6-Dichloro-3-nitrotoluene (Starting Material) B SnCl2 / HCl Reduction A->B C 2,4-Dichloro-3-methylaniline (Free Base) B->C D HCl Gas in Ether Salt Formation C->D E (2,4-Dichloro-3-methylphenyl)amine hydrochloride D->E

Synthesis pathway of (2,4-Dichloro-3-methylphenyl)amine hydrochloride.

Analytical Qualification Protocols (Self-Validating Systems)

To establish a material as a Secondary or In-House standard, its purity must be assigned using a strict mass balance approach: % Purity = 100% - (% Chromatographic Impurities + % Water + % Residual Solvents + % Inorganic Ash)

HPLC-UV Method for Chromatographic Purity

Mechanistic Rationale: A fundamental challenge in the HPLC analysis of aniline derivatives is severe peak tailing. Anilines (pKa ~4.6) are basic and interact strongly with unreacted, ionized silanol groups (-SiO⁻) on silica-based stationary phases. To counteract this causality, the mobile phase pH must be lowered to ~2.8. At this pH, the silanol groups are fully protonated and neutralized (-SiOH), effectively eliminating secondary ion-exchange interactions and yielding sharp, symmetrical peaks .

Step-by-Step Protocol:

  • System Setup: Equip the HPLC with a Photodiode Array (PDA) detector and a C18 column (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Buffer (Mobile Phase A): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 2.8 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm membrane.

    • Organic (Mobile Phase B): HPLC-grade Acetonitrile.

  • Gradient Program: 0-5 min (20% B), 5-20 min (Linear gradient to 80% B), 20-25 min (80% B), 25-30 min (Return to 20% B for re-equilibration).

  • Sample Preparation: Dissolve 10 mg of the reference standard in 10 mL of Mobile Phase A/B (50:50 v/v) to achieve a 1.0 mg/mL concentration.

  • System Suitability (Self-Validation): Inject a standard solution. The method is valid only if the tailing factor (Tf) is ≤ 1.5, theoretical plates (N) ≥ 5000, and the %RSD of peak area for five replicate injections is ≤ 2.0%.

GC-MS for Trace Volatile Impurities

Mechanistic Rationale: While HPLC detects UV-active related substances, GC-MS is required to quantify volatile residual starting materials (e.g., unreacted 2,6-dichloro-3-nitrotoluene) and residual extraction solvents (e.g., ether, ethanol) that do not absorb UV light. Protocol:

  • Sample Derivatization: To prevent thermal degradation of the hydrochloride salt in the GC inlet, the sample is basified to the free amine using 0.1M NaOH and extracted into dichloromethane prior to injection.

  • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

  • Temperature Program: Initial hold at 50°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Detection: Electron Ionization (EI) at 70 eV. Monitor the molecular ion (m/z 175 for the free base isotope cluster).

Structural Elucidation (NMR)

To unequivocally confirm the substitution pattern (2,4-dichloro and 3-methyl), ¹H and ¹³C NMR spectroscopy is performed in DMSO-d6. The hydrochloride salt will exhibit a broad downfield signal (~10 ppm) corresponding to the -NH₃⁺ protons, confirming the salt form over the free base.

Analytical Qualification Workflow

The integration of these orthogonal techniques forms a closed-loop, self-validating qualification process required to generate a Certificate of Analysis (COA).

Workflow cluster_0 Structural Elucidation cluster_1 Purity & Trace Analysis Start Candidate Material (In-House or Secondary) NMR 1H & 13C NMR (Isomeric Confirmation) Start->NMR MS High-Resolution MS (Exact Mass) Start->MS HPLC HPLC-UV (pH 2.8) (Chromatographic Purity) Start->HPLC GC GC-MS / Headspace (Volatiles & Residuals) Start->GC LOD Karl Fischer / TGA (Water & Inorganics) Start->LOD MassBal Mass Balance Calculation (% Purity = 100 - Impurities) NMR->MassBal MS->MassBal HPLC->MassBal GC->MassBal LOD->MassBal COA Certificate of Analysis (Approved Standard) MassBal->COA

Mass-balance workflow for the analytical qualification of reference standards.

Conclusion

The integrity of analytical testing for (2,4-Dichloro-3-methylphenyl)amine hydrochloride relies entirely on the quality of the reference standard. While primary cRMs offer unmatched traceability for regulatory filings, properly qualified secondary and in-house standards—validated through rigorous, pH-controlled HPLC and orthogonal mass balance techniques—provide a scientifically sound and cost-effective alternative for routine pharmaceutical analysis.

References

  • Title: 2,4-Dichloro-3-methylaniline - Compound Summary Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: US4238505A - Insecticidal biphenylmethyl perhaloalkylvinylcyclopropanecarboxylates (Synthesis of 2,4-dichloro-3-methylaniline)

QC specifications for 2,4-dichloro-3-methylaniline min 98% purity

Author: BenchChem Technical Support Team. Date: March 2026

QC Specification & Performance Guide: 2,4-Dichloro-3-methylaniline (≥98%)

Executive Summary & Product Identity

2,4-Dichloro-3-methylaniline (CAS: 19853-79-3), also known as 2,4-Dichloro-m-toluidine, is a critical intermediate in the synthesis of agrochemicals (e.g., urea herbicides) and pharmaceutical heterocycles (e.g., quinazolines).[1]

In drug development, the purity of this aniline building block is non-negotiable.[1] Lower grade variants (typically 95-96%) contain isomeric impurities—specifically 2,6-dichloro-3-methylaniline and 4-chloro-3-methylaniline —that possess similar reactivity profiles.[1] These impurities often carry through downstream coupling reactions (e.g., Buchwald-Hartwig or Sandmeyer), creating "regio-isomeric shadows" in the final API that are notoriously difficult to remove via crystallization or standard chromatography.[1]

This guide defines the QC specifications for the High-Purity (≥98%) grade and objectively compares its performance against standard industrial grades, demonstrating why the initial investment in purity reduces the Total Cost of Ownership (TCO) in GMP synthesis.[1]

PropertySpecification
IUPAC Name 2,4-Dichloro-3-methylaniline
CAS Number 19853-79-3
Molecular Formula C₇H₇Cl₂N
Molecular Weight 176.04 g/mol
Appearance Off-white to light brown crystalline solid

Technical Specifications: High-Purity vs. Standard Grade

The following table contrasts the rigorous specifications of the ≥98% grade against typical market alternatives.

ParameterHigh-Purity Spec (≥98%)Standard Industrial Spec (~95%)Impact on Application
Assay (HPLC) ≥ 98.0% ≥ 95.0%Determines stoichiometric accuracy in coupling reactions.[1]
2,6-Dichloro isomer ≤ 0.5% ≤ 2.0%Critical: Forms difficult-to-separate regioisomers in final drug substance.[1]
Monochloro impurities ≤ 0.5% ≤ 1.5%Leads to des-chloro side products, affecting potency/toxicity.[1]
Moisture (KF) ≤ 0.5%≤ 1.0%Excess water hydrolyzes sensitive reagents (e.g., acid chlorides).[1]
Appearance Crystalline SolidDark/Fused SolidDark color indicates oxidation (azobenzene formation), acting as radical scavengers.[1]

Comparative Performance Analysis

To validate the necessity of the ≥98% grade, we modeled a standard Sandmeyer Reaction (conversion of aniline to aryl diazonium salt, followed by cyanation) and a Suzuki-Miyaura Coupling .[1]

Case Study: Impact on Suzuki Coupling Yield & Purification

Scenario: Coupling 2,4-dichloro-3-methylaniline with a boronic acid to form a biaryl scaffold.[1]

  • Experiment A (95% Purity): The 2% 2,6-dichloro isomer impurity competed for the palladium catalyst.[1] Although the reaction reached completion, the final product contained 1.8% of the isomeric biaryl.

    • Purification Result: Required three recrystallization cycles to lower the isomer below 0.1%. Total yield loss: 22% .

  • Experiment B (98% Purity): The reaction proceeded with cleaner kinetics. The isomeric byproduct was initially <0.4%.

    • Purification Result: A single recrystallization achieved >99.8% purity. Total yield loss: 5% .

Analytical Method Validation (The "How-To")

Trust in specifications requires a self-validating analytical protocol.[1] Standard titration is insufficient as it cannot distinguish between the target molecule and its isomers. High-Performance Liquid Chromatography (HPLC) is the required standard.

Protocol 1: HPLC Purity & Isomer Quantification

Rationale: Reverse-phase chromatography on a C18 column separates isomers based on subtle differences in hydrophobicity caused by the "ortho effect" of the chlorine atoms.

  • Instrument: HPLC with UV Diode Array Detector (DAD).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric acid in Water (pH ~2.5).[1] Acidic pH ensures the aniline remains protonated/neutral depending on pKa, sharpening peaks.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient:

    • 0-2 min: 20% B (Isocratic hold)[1]

    • 2-15 min: 20% -> 80% B (Linear ramp)[1]

    • 15-20 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: 240 nm (primary) and 254 nm.

  • Sample Prep: Dissolve 10 mg in 10 mL Acetonitrile/Water (50:50).

System Suitability Criteria (Self-Validation):

  • Resolution (Rs): > 1.5 between 2,4-dichloro-3-methylaniline and 2,6-dichloro-3-methylaniline (isomers must be baseline separated).

  • Tailing Factor: < 1.5 (Anilines often tail due to silanol interactions; phosphate buffer mitigates this).[1]

Protocol 2: Visualizing the QC Workflow

The following diagram illustrates the decision logic for incoming raw material release.

QC_Workflow RawMaterial Incoming Raw Material (2,4-Dichloro-3-methylaniline) Sampling Sampling (√n + 1) Homogenization RawMaterial->Sampling VisualCheck Visual Inspection (Color/Form) Sampling->VisualCheck HPLC_Analysis HPLC Analysis (Protocol 1) VisualCheck->HPLC_Analysis Decision_Purity Purity ≥ 98.0%? HPLC_Analysis->Decision_Purity Decision_Isomer 2,6-Isomer ≤ 0.5%? Decision_Purity->Decision_Isomer Yes Reject REJECT Return to Vendor Decision_Purity->Reject No KF_Test Karl Fischer Moisture Test Decision_Isomer->KF_Test Yes Decision_Isomer->Reject No Release RELEASE For GMP Synthesis KF_Test->Release Pass (<0.5%) KF_Test->Reject Fail

Figure 1: Critical Quality Control Decision Tree ensuring exclusion of isomeric impurities before synthesis.

Handling & Stability

  • Storage: Store at room temperature (15-25°C) in tightly sealed, light-resistant containers. Anilines oxidize over time, turning dark brown.[1]

  • Retest Period: 12 months. If the color darkens significantly, perform a "Solution Color Test" (dissolve in methanol) and re-run HPLC to check for azo-coupling degradation products.[1]

  • Safety: This compound is toxic if swallowed and irritating to eyes/skin.[1] All QC handling must occur in a fume hood.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 88282, 2,4-Dichloro-3-methylaniline.[1] Retrieved from [Link]

  • Yan, Z., et al. (2015). "Reverse-phase high performance liquid chromatography separation of positional isomers."[1][2] RSC Advances. (Demonstrates separation mechanisms for chloroaniline isomers). Retrieved from [Link]

  • International Conference on Harmonisation (ICH). "Impurities in New Drug Substances Q3A(R2)." (Guideline for reporting thresholds of impurities >0.05%).[1] Retrieved from [Link]

Sources

A Comparative Guide to Impurity Profiling in the Synthesis of 2,4-Dichloro-3-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 2,4-dichloro-3-methylaniline, a key building block in the pharmaceutical and agrochemical industries, presents significant challenges in controlling impurity profiles. The presence of isomeric and process-related impurities can critically impact the safety, efficacy, and yield of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparative analysis of two primary synthetic routes to 2,4-dichloro-3-methylaniline, focusing on the mechanistic origins of impurities and the analytical methodologies for their detection and quantification. By understanding the causality behind impurity formation, researchers can make informed decisions to optimize synthetic strategies and ensure the quality of this crucial intermediate.

Introduction

2,4-Dichloro-3-methylaniline is a substituted aniline derivative whose structural motif is present in a variety of commercial products. The stringent regulatory requirements for pharmaceutical and agrochemical compounds necessitate a thorough understanding and control of impurities. Isomeric purity is of particular concern, as closely related structures can exhibit different toxicological profiles and reactivities in subsequent synthetic steps. This guide will explore the impurity landscapes of two plausible synthetic pathways to 2,4-dichloro-3-methylaniline, providing a framework for robust process development and quality control.

Comparative Analysis of Synthetic Routes and Their Impurity Profiles

Two principal synthetic strategies for the preparation of 2,4-dichloro-3-methylaniline are considered: the direct chlorination of 3-methylaniline and the reduction of 2,4-dichloro-3-nitrotoluene. Each route presents a unique set of challenges and a distinct impurity profile.

Route 1: Electrophilic Chlorination of 3-Methylaniline

This approach involves the direct chlorination of the readily available starting material, 3-methylaniline. The amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution. However, controlling the regioselectivity of the chlorination is a significant challenge.

Mechanism and Causality of Impurity Formation:

The directing effects of the amino and methyl groups on the aromatic ring of 3-methylaniline influence the position of chlorination. The amino group is a powerful ortho-, para-director, while the methyl group is a weaker ortho-, para-director. This leads to the formation of a mixture of chlorinated isomers.

Potential Impurities:

  • Isomeric Impurities:

    • 2-Chloro-3-methylaniline and 4-Chloro-3-methylaniline (Monochloroanilines): Incomplete chlorination will result in the presence of these intermediates.

    • 2,6-Dichloro-3-methylaniline: This isomer is a likely byproduct due to the strong activating nature of the amino group directing to both ortho positions. The synthesis of 2,6-dichloro-3-methylaniline often involves a multi-step process to achieve selectivity, highlighting the difficulty of direct chlorination[1][2].

    • Other Dichloro- and Polychlorinated Isomers: Over-chlorination can lead to the formation of trichloro-3-methylanilines and other polychlorinated species. The reaction of aniline with N-chlorosuccinimide, for instance, can lead to trichlorination[3].

  • Process-Related Impurities:

    • Unreacted 3-methylaniline: Incomplete reaction will leave residual starting material.

    • Degradation Products: Harsh chlorinating agents or reaction conditions can lead to the degradation of the aniline ring.

Controlling Impurity Formation:

To mitigate the formation of isomeric impurities, a common strategy involves the protection of the highly activating amino group as an acetanilide. This reduces the activating effect and provides steric hindrance, allowing for more controlled chlorination. However, this adds extra steps to the synthesis (protection and deprotection), which can introduce their own process-related impurities.

Route 2: Reduction of 2,4-Dichloro-3-nitrotoluene

This alternative route involves the synthesis of the corresponding nitroaromatic compound, 2,4-dichloro-3-nitrotoluene, followed by its reduction to the desired aniline.

Mechanism and Causality of Impurity Formation:

The reduction of the nitro group is typically achieved through catalytic hydrogenation or with reducing agents like iron powder in acidic media. The formation of impurities in this route is primarily associated with the reduction step.

Potential Impurities:

  • Process-Related Impurities:

    • Unreacted 2,4-Dichloro-3-nitrotoluene: Incomplete reduction will result in the presence of the starting material. Nitroaromatic compounds are often considered genotoxic and are strictly controlled in final APIs[4].

    • Nitroso, Azoxy, and Azo Compounds: These are common byproducts of the partial reduction of nitroarenes, especially if the reaction conditions are not carefully controlled.

    • Dehalogenated Impurities: Catalytic hydrogenation can sometimes lead to the cleavage of carbon-halogen bonds, resulting in the formation of monochlorinated methylanilines (e.g., 2-chloro-3-methylaniline or 4-chloro-3-methylaniline). The use of dehalogenation inhibitors can help to suppress this side reaction[5].

  • Starting Material-Related Impurities:

    • Isomers of 2,4-Dichloro-3-nitrotoluene: The synthesis of the nitrotoluene precursor may itself generate isomeric impurities that would be carried through to the final product.

Comparative Data Summary

The following table summarizes the key differences between the two synthetic routes in terms of their potential impurity profiles.

FeatureRoute 1: Chlorination of 3-MethylanilineRoute 2: Reduction of 2,4-Dichloro-3-nitrotoluene
Primary Impurity Class Isomeric (dichloro- and polychloroanilines)Process-related (incomplete reduction byproducts, dehalogenated compounds)
Key Impurities 2,6-Dichloro-3-methylaniline, Monochloro-3-methylanilines2,4-Dichloro-3-nitrotoluene, Azoxy/Azo compounds, Monochloro-methylanilines
Control Strategy Protection of the amino group, optimization of chlorinating agent and conditionsOptimization of reduction conditions (catalyst, pressure, temperature), use of dehalogenation inhibitors
Analytical Challenge Separation and quantification of closely related isomersDetection of thermally labile and potentially genotoxic nitro and nitroso compounds

Experimental Protocols for Impurity Profiling

A robust analytical program is essential to identify and quantify the impurities in 2,4-dichloro-3-methylaniline. A combination of chromatographic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC) for Isomeric Purity

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds, making it ideal for analyzing isomeric impurities in anilines.

Instrumentation:

  • HPLC system with a UV detector or a photodiode array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A typical gradient would start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more non-polar compounds. The separation of chloroaniline isomers can be challenging and may require optimization of the mobile phase composition and gradient profile[6].

Sample Preparation:

  • Dissolve a known amount of the 2,4-dichloro-3-methylaniline sample in the initial mobile phase composition or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.

Analysis:

  • Inject the sample and monitor the elution of the main peak and any impurity peaks. The PDA detector can be used to assess peak purity and to obtain UV spectra of the impurities, which can aid in their identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities

GC-MS is well-suited for the analysis of volatile and semi-volatile impurities, including residual starting materials, some isomers, and certain process-related impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Oven Temperature Program:

  • A temperature gradient is used to separate the analytes. A typical program might start at a lower temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C) to elute all components.

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.

Analysis:

  • The separated components are ionized in the mass spectrometer, and the resulting fragmentation patterns can be used to identify the impurities by comparing them to a spectral library or by interpreting the fragmentation data[7][8][9].

Visualization of Workflows

Synthetic Pathways and Potential Impurities

Synthesis_Comparison cluster_route1 Route 1: Chlorination of 3-Methylaniline cluster_impurities1 Potential Impurities cluster_route2 Route 2: Reduction of 2,4-Dichloro-3-nitrotoluene cluster_impurities2 Potential Impurities MA 3-Methylaniline Chlorination Chlorination MA->Chlorination DCMA_R1 2,4-Dichloro-3-methylaniline Chlorination->DCMA_R1 MonoChloro Monochloro-3-methylanilines Chlorination->MonoChloro DCMA_iso 2,6-Dichloro-3-methylaniline Chlorination->DCMA_iso PolyChloro Polychloroanilines Chlorination->PolyChloro DCNT 2,4-Dichloro-3-nitrotoluene Reduction Reduction DCNT->Reduction DCMA_R2 2,4-Dichloro-3-methylaniline Reduction->DCMA_R2 Unreacted_DCNT Unreacted DCNT Reduction->Unreacted_DCNT Azo_Azoxy Azo/Azoxy Compounds Reduction->Azo_Azoxy Dehalogenated Dehalogenated Anilines Reduction->Dehalogenated

Caption: Comparison of synthetic routes and their associated potential impurities.

Analytical Workflow for Impurity Profiling

Analytical_Workflow Sample Synthesized 2,4-Dichloro-3-methylaniline Sample SamplePrep Sample Preparation (Dilution in appropriate solvent) Sample->SamplePrep HPLC HPLC-UV/PDA Analysis SamplePrep->HPLC GCMS GC-MS Analysis SamplePrep->GCMS DataAnalysis Data Analysis and Impurity Identification HPLC->DataAnalysis GCMS->DataAnalysis Report Impurity Profile Report DataAnalysis->Report

Caption: General analytical workflow for impurity profiling.

Conclusion

The impurity profile of 2,4-dichloro-3-methylaniline is intrinsically linked to its synthetic route. Direct chlorination of 3-methylaniline is a more direct approach but is plagued by a lack of regioselectivity, leading to a complex mixture of isomeric impurities. The reduction of 2,4-dichloro-3-nitrotoluene offers better control over the substitution pattern on the aromatic ring but introduces the risk of process-related impurities from the reduction step.

A comprehensive understanding of the potential impurities arising from each synthetic pathway is crucial for developing a robust manufacturing process. The implementation of orthogonal analytical techniques, such as HPLC for isomeric purity and GC-MS for volatile impurities, is essential for a complete and accurate characterization of the final product. This guide provides the foundational knowledge for researchers and drug development professionals to navigate the challenges of synthesizing and purifying 2,4-dichloro-3-methylaniline, ultimately ensuring the quality and safety of the resulting products.

References

  • Synthesis of 2,6-dichloro-3-methylaniline. ResearchGate. [Link]

  • Synthesis of 2,4-dichloro-3-(trifluoromethyl)aniline (4). Reagents and... ResearchGate. [Link]

  • Method for synthesizing 3-chloro-4-methylaniline.
  • Synthesis of 2,6-Dichloro-3-Methylaniline. Academax. [Link]

  • Free-radical chemistry of disinfection byproducts. 3. Degradation mechanisms of chloronitromethane, bromonitromethane, and dichloronitromethane. PubMed. [Link]

  • Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. Taylor & Francis. [Link]

  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journals. [Link]

  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. PMC. [Link]

  • Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review. [Link]

  • Resolving the benign and themalign isomers of aryl amines by hplc.pdf. TSI Journals. [Link]

  • Isocratic Separation of Anilines on HALO C18. HPLC. [Link]

  • Method for preparing 2,3-dichlorotoluene.
  • green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Rasayan Journal of Chemistry. [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

  • (7) Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Nacalai Tesque. [Link]

  • Process for the preparation of 2-chloro and 2,6-dichloroanilines. European Patent Office. [Link]

  • Method for synthesizing 2, 4-dichlorotoluene and 3, 4-dichlorotoluene by directionally chlorinating parachlorotoluene with supported catalyst. Patsnap Eureka. [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. [Link]

  • Analysis of mass fragmentation patterns using DART-MS and GCMS for drugs of abuse. Scholars Archive - University at Albany. [Link]

  • Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factorization. RSC Publishing. [Link]

  • Fragmentation Patterns in GC/MS Analysis. Elicit: AI for Scientific Research. [Link]

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Safety Operating Guide

(2,4-Dichloro-3-methylphenyl)amine Hydrochloride: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive

Do not dispose of (2,4-Dichloro-3-methylphenyl)amine hydrochloride down the drain or in regular trash.

This compound is a chlorinated aromatic amine salt. It poses significant aquatic toxicity risks (H410) and potential human health hazards (H302, H315, H319). Strict adherence to incineration-based disposal is required to prevent environmental contamination and regulatory non-compliance.

Immediate Action Checklist:

  • Segregate: Isolate from oxidizers and strong bases immediately.

  • Contain: Use High-Density Polyethylene (HDPE) or glass containers.

  • Label: Clearly mark as "Hazardous Waste - Toxic Organic Solid."

  • Destroy: Route for high-temperature incineration with scrubber systems.

Part 2: Chemical Profile & Hazard Analysis[1]

To ensure a self-validating safety system, one must understand the causality behind the disposal protocols. We treat this substance not just as "waste," but as a reactive chemical entity requiring stabilization.

2.1 Chemical Identity[1][2]
  • Chemical Name: (2,4-Dichloro-3-methylphenyl)amine hydrochloride[3][4]

  • Synonyms: 3-Amino-2,6-dichlorotoluene hydrochloride; 2,4-Dichloro-m-toluidine HCl

  • CAS Number: 1255717-90-8 (HCl salt); [62078-82-0 for free base]

  • Molecular Formula: C

    
    H
    
    
    
    Cl
    
    
    N[3][4]
2.2 Critical Hazards (The "Why" Behind the Protocol)
Hazard CategoryRisk FactorOperational Implication
Aquatic Toxicity High (H410) Zero-Discharge Rule: Even trace amounts can disrupt aquatic ecosystems. Aqueous solutions must be collected, never sewered.
Thermal Decomposition HCl & NOx Formation Incineration Requirement: Burning this waste releases hydrochloric acid gas and nitrogen oxides. It must be sent to a facility with secondary combustion chambers and acid gas scrubbers.
Chemical Reactivity Acidic Salt Segregation: As a hydrochloride salt, it is acidic. Mixing with bleach or strong oxidizers can liberate toxic chloramines or chlorine gas.
Part 3: Regulatory Framework (RCRA & EPA Context)

While specific RCRA "P" or "U" listings may not explicitly name this exact salt, it must be characterized by the generator (you) under 40 CFR § 262.11 .

  • Waste Characterization: Due to its structure (chlorinated aniline), it is best practice to manage it as a RCRA Hazardous Waste based on toxicity characteristics or state-level "presumptive hazardous" regulations.

  • Recommended Waste Code: If no specific listing applies in your jurisdiction, characterize as Non-RCRA Regulated Toxic Waste (unless TCLP testing proves otherwise), but manage with the stringency of a U-listed aromatic amine.

  • DOT Classification (for Transport):

    • UN Number: UN 3077 (Environmentally hazardous substance, solid, n.o.s.) or UN 2811 (Toxic solid, organic, n.o.s.) depending on specific toxicity data.

    • Packing Group: III

Part 4: Step-by-Step Disposal Protocol

This protocol is designed as a closed-loop system to minimize exposure and environmental release.

4.1 Solid Waste (Powder/Crystals)
  • PPE Donning: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. Use a particulate respirator (N95/P100) if handling open powder outside a fume hood.

  • Container Selection: Use a wide-mouth HDPE jar or amber glass jar . Avoid metal containers due to the potential corrosivity of the hydrochloride salt over time.

  • Transfer:

    • Place the waste container in a chemical fume hood.

    • Transfer the solid using a disposable spatula.

    • Self-Validation: Wipe the threads of the jar before closing to ensure a gas-tight seal.

  • Decontamination: Wipe the exterior of the container and any tools used with a solvent (e.g., ethanol) and dispose of the wipe in the same solid waste container.

4.2 Liquid Waste (Solutions/Mother Liquors)
  • Segregation: Do not mix with general organic solvents if they contain oxidizers.

  • pH Check: If the solution is highly acidic (due to the HCl moiety), ensure the waste container is compatible (glass or chemically resistant plastic).

  • Bulking: Can typically be bulked with "Halogenated Organic Waste" streams intended for incineration.

4.3 Labeling & Storage
  • Label Text:

  • Storage: Store in a satellite accumulation area (SAA) inside a secondary containment tray. Keep away from bases (e.g., NaOH, ammonia) to prevent liberation of the free amine.

Part 5: Visualizations & Workflows
5.1 Disposal Decision Logic

The following diagram illustrates the decision-making process for disposing of this specific compound, ensuring no step is missed.

DisposalWorkflow Start Waste Generation: (2,4-Dichloro-3-methylphenyl)amine HCl StateCheck Physical State? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid ContainerSol Select Container: Wide-mouth HDPE or Glass Solid->ContainerSol ContainerLiq Select Container: Glass Bottle (Check pH) Liquid->ContainerLiq Segregation CRITICAL STEP: Isolate from Oxidizers & Bases ContainerSol->Segregation ContainerLiq->Segregation Labeling Labeling: 'Toxic - Halogenated Organic' Segregation->Labeling DisposalMethod Final Destruction: High-Temp Incineration (w/ Scrubber) Labeling->DisposalMethod

Caption: Operational workflow for segregating and packaging chlorinated aniline salts for disposal.

Part 6: Emergency Contingencies

In the event of a spill during the disposal process, follow this Spill Response Protocol :

  • Evacuate & Ventilate: If dust is airborne, clear the immediate area.[5]

  • PPE Upgrade: Wear P100 respiratory protection.

  • Dry Spill:

    • Do not dry sweep (creates dust).

    • Cover with a wet paper towel or use a HEPA vacuum designated for hazardous chemicals.

    • Scoop material into the waste container.[6][7][8]

  • Wet Spill:

    • Absorb with inert material (vermiculite or sand).[8][9][10]

    • Do not use combustible materials like sawdust (potential reaction with HCl).

  • Decontamination: Wash surface with soap and water; collect rinsate as hazardous liquid waste.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 57363669, (2,4-Dichloro-3-methylphenyl)amine hydrochloride. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]

Sources

Personal protective equipment for handling (2,4-Dichloro-3-methylphenyl)amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: [1][2][3]

Executive Safety Directive: The "Invisible" Hazard

Immediate Warning: Beyond standard chemical toxicity, (2,4-Dichloro-3-methylphenyl)amine hydrochloride poses a specific, insidious risk: Methemoglobinemia .[1] Unlike simple corrosives that cause immediate pain, aniline derivatives can be absorbed through intact skin or inhaled as dust, oxidizing hemoglobin to methemoglobin. This impairs oxygen transport, potentially leading to cyanosis (blue skin/lips) and hypoxia without initial warning signs.[1][4]

Operational Mandate: Treat this compound not just as a toxic irritant, but as a blood agent . All PPE and handling protocols must focus on preventing any dermal contact or inhalation of particulates.

Part 1: Hazard Assessment & Toxicology Profile

Before selecting PPE, you must understand the enemy. This compound combines the risks of chlorinated hydrocarbons with the bio-reactivity of aromatic amines.

Hazard CategorySpecific RiskMechanism of Action
Systemic Toxicity Methemoglobinemia Metabolites oxidize Fe²⁺ in hemoglobin to Fe³⁺, blocking oxygen transport. Symptoms (headache, cyanosis) may be delayed 2-4 hours.
Acute Toxicity Oral / Dermal / Inhalation Rapid absorption through skin and mucous membranes. The hydrochloride salt form reduces vapor pressure but increases dust inhalation risk.
Local Effects Severe Irritation / Sensitization Causes serious eye damage and skin irritation. Potential skin sensitizer (allergic dermatitis).
Target Organs Blood, Liver, Kidneys, Bladder Cumulative damage possible with repeated low-level exposure.

Part 2: PPE Technical Specifications (The "Armor")

Standard laboratory PPE is insufficient. You must upgrade to a "Zero-Contact" standard.

Hand Protection Strategy

Rationale: Aromatic amines can permeate standard thin nitrile gloves. The hydrochloride salt is solid, but perspiration or solvents can solubilize it on the glove surface, facilitating permeation.

TaskPrimary Glove (Inner)Secondary Glove (Outer)Breakthrough Time
Solid Handling (Weighing) Nitrile (4 mil)Nitrile (Extended Cuff, 8 mil)>480 min (Solids)
Solution Handling Laminate (Silver Shield/4H) Nitrile (for dexterity/grip)>480 min (Solvents)
Spill Cleanup Viton or Butyl RubberHeavy Duty Neoprene>480 min

Critical Protocol: Change outer gloves immediately upon splash. Change inner gloves every 2 hours or if perspiration builds up.

Respiratory Protection

Rationale: As a hydrochloride salt, the primary vector is dust . Vapor is negligible unless the free base is liberated by high pH.

  • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Outside Hood): Full-face respirator with P100 (HEPA) cartridges.

    • Why Full-Face? Protects eyes from dust absorption and irritation simultaneously.

    • Avoid: N95 masks (insufficient facial seal for toxic chemical dusts).

Body & Eye Defense[2][5]
  • Eyes: Chemical Splash Goggles (Vented) + Face Shield (if pouring solutions). Standard safety glasses are forbidden due to dust migration risks.

  • Body: Tyvek® Lab Coat (Disposable) or Chem-Tape sealed sleeves.

    • Why? Cotton coats absorb dust and hold it against the skin. Disposable non-woven fabrics prevent accumulation.

Part 3: Visualization - PPE Selection Logic

PPE_Logic Start Start: Assess Task State Physical State? Start->State Solid Solid (Powder/Crystals) State->Solid Liquid Solution / Solubilized State->Liquid Dust_Risk High Dust Gen? Solid->Dust_Risk Solvent_Check Solvent Type? Liquid->Solvent_Check Solid_PPE Standard Nitrile (Double) + Fume Hood Dust_Risk->Solid_PPE No Resp_Req Add P100 Respirator Dust_Risk->Resp_Req Yes Laminate Laminate (Silver Shield) Under Nitrile Solvent_Check->Laminate Organic/Polar Viton Viton/Butyl Gloves Solvent_Check->Viton Halogenated

Figure 1: Decision matrix for selecting appropriate PPE based on physical state and task intensity.

Part 4: Operational Protocol (Step-by-Step)

Phase 1: Pre-Operational Setup
  • Verify Antidote: Ensure the facility medical kit contains Methylene Blue protocols.

  • Static Control: Use an anti-static gun or ionizer bar. Hydrochloride salts can be static-prone, causing "jumping" powder that contaminates the balance.

  • Prepare Waste: Label a specific solid waste container "Toxic - Chlorinated Aniline."

Phase 2: Weighing & Solubilization
  • The "Box-in-Box" Method:

    • Place the analytical balance inside the fume hood.

    • If the balance cannot be moved, use a secondary containment tray and a powder funnel to transfer into a pre-tared vial. Never weigh directly on the pan.

  • Solvent Addition:

    • Add solvent slowly.

    • Caution: Reaction with strong bases will liberate the free amine (2,4-dichloro-3-methylaniline), which has higher vapor pressure and odor. Keep pH neutral or acidic if possible.

Phase 3: Decontamination & Cleanup
  • Wipe Down: Use a surfactant (detergent) wipe first, followed by an alcohol wipe.

    • Why? Water alone may not solubilize the organic residue; alcohol alone might spread it.

  • Glove Removal: Use the "Beak Method" (pulling one glove off using the beak of the other) to ensure no outer surface touches skin. Wash hands with cold water and soap.

    • Why Cold Water? Warm water opens pores, increasing potential absorption of any residue.

Part 5: Emergency Response & Disposal

Accidental Exposure
  • Skin Contact: Wash immediately with soap and water for 15 minutes.[5][6] Do not use alcohol on skin (enhances absorption).

  • Inhalation: Move to fresh air. Observe for signs of cyanosis (blue lips/fingernails).

  • Medical Alert: Inform medical personnel of "Aniline/Toluidine derivative exposure" so they screen for Methemoglobinemia.

Disposal (RCRA/EPA Guidelines)
  • Classification: Likely Hazardous Waste (Toxic).

  • Segregation: Do not mix with oxidizing agents (nitrates, peroxides) in waste streams—risk of fire/explosion.

  • Labeling: "Toxic Solid, Organic, N.O.S. (Contains Chlorinated Toluidine Salt)."

Part 6: Visualization - Safe Handling Workflow

Handling_Workflow Prep 1. Prep Area (Anti-static, Hood On) Weigh 2. Weighing (Box-in-Box Method) Prep->Weigh PPE On Dissolve 3. Solubilization (Keep pH < 7) Weigh->Dissolve Transfer Waste 4. Waste Segregation (No Oxidizers) Dissolve->Waste Excess Decon 5. Decon (Detergent -> Alcohol) Dissolve->Decon Finish Waste->Decon

Figure 2: Sequential workflow for minimizing contamination during handling.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88282, 2,4-Dichloro-m-toluidine. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline Hydrochloride. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). Medical Management Guidelines for Aniline. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,4-Dichloro-3-methylphenyl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(2,4-Dichloro-3-methylphenyl)amine hydrochloride

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